Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLIRPRTLSCXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441767 | |
| Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144927-57-1 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 4-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144927-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules, most notably Janus kinase (JAK) inhibitors such as Tofacitinib.[1][2][3] A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in process chemistry and drug formulation.
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈ClN₃O₂[4]
-
Synonyms: Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylate; 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester[6]
Quantitative Physical and Chemical Data
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 225.63 g/mol | [6] |
| Melting Point | 140-141 °C | [6] |
| Boiling Point (Predicted) | 320.5 ± 52.0 °C | [6] |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [6] |
| Commercial Purity | ≥95% | [4][6] |
Qualitative Physical Properties
-
Appearance: A solid at room temperature.[4]
-
Storage: It is recommended to be stored at 2-8°C (refrigerated).[6]
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published. However, standard laboratory procedures for determining the melting point and solubility of organic compounds are applicable.
Melting Point Determination (General Protocol)
The melting point of this compound can be determined using a standard melting point apparatus.
-
Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Determination (General Protocol)
A qualitative assessment of solubility in various solvents can be performed as follows:
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a series of vials.
-
Solvent Addition: A measured volume (e.g., 1 mL) of the test solvent (e.g., DMSO, DMF, ethanol, water) is added to each vial.
-
Observation: The vials are agitated (e.g., vortexed) at a controlled temperature. The visual dissolution of the solid is observed and recorded. Categories such as "freely soluble," "soluble," "sparingly soluble," or "insoluble" can be assigned based on the amount of solute that dissolves in a given volume of solvent.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrrolopyrimidine core, the ethyl group of the ester (a quartet and a triplet), and the N-H proton of the pyrrole ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the fused ring system, and the carbons of the ethyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the pyrrole, C=O stretch of the ester, C-Cl stretch, and various C-H and C=C/C=N stretches of the aromatic system.
-
MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z corresponding to the molecular weight (225.63 for C₉H₈ClN₃O₂). Fragmentation patterns could also be analyzed to further confirm the structure.
Application in Synthesis
This compound is a critical building block for the synthesis of kinase inhibitors. The chloro-substituent at the 4-position of the pyrimidine ring is a key reactive site for nucleophilic aromatic substitution, allowing for the introduction of various side chains to build more complex molecules with specific biological activities.
Role in Kinase Inhibitor Synthesis
The following diagram illustrates a generalized synthetic pathway where this compound serves as a starting material for the synthesis of a generic kinase inhibitor.
Caption: Generalized synthetic pathway for a kinase inhibitor.
This workflow highlights the central role of the title compound as an electrophile that reacts with a nucleophilic amine to form a key intermediate, which is then further modified to yield the final active pharmaceutical ingredient.
References
- 1. Synthesis of Tofacitinib [cjph.com.cn]
- 2. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 3. research.unl.pt [research.unl.pt]
- 4. This compound [cymitquimica.com]
- 5. This compound | 144927-57-1 [chemicalbook.com]
- 6. This compound (144927-57-1) for sale [vulcanchem.com]
- 7. srinichem.com [srinichem.com]
- 8. Buy 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (EVT-12007666) | 1184918-12-4 [evitachem.com]
- 9. This compound(144927-57-1) 1H NMR spectrum [chemicalbook.com]
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique bicyclic structure, featuring a pyrrole ring fused to a pyrimidine ring, and the presence of a reactive chlorine atom, make it a versatile precursor for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the chemical identity, structure, and properties of this compound. It details a plausible experimental protocol for its synthesis and summarizes its key analytical data. Furthermore, this document highlights its critical role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors for various diseases.
Chemical Structure and Identity
This compound is a substituted pyrrolopyrimidine. The core of the molecule is the 7H-pyrrolo[2,3-d]pyrimidine scaffold, which is an isomer of purine, often referred to as 7-deazapurine. This structural similarity to endogenous purines allows molecules derived from this scaffold to interact with biological targets such as protein kinases.[1] The key functional groups are a chloro group at position 4 and an ethyl carboxylate group at position 5.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester | [2] |
| CAS Number | 144927-57-1 | [2] |
| Molecular Formula | C₉H₈ClN₃O₂ | [2] |
| Molecular Weight | 225.63 g/mol | [2] |
| Physical State | Solid | [2] |
| Melting Point | 140-141 °C | [2] |
| Boiling Point | 320.5±52.0 °C (Predicted) | [2] |
| Density | 1.53±0.1 g/cm³ (Predicted) | [2] |
| SMILES | CCOC(=O)C1=CNC2=C1C(Cl)=NC=N2 | [2] |
| InChI Key | PCLIRPRTLSCXET-UHFFFAOYSA-N |
Experimental Protocols
Plausible Synthesis of this compound
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
This step is based on a patented method for the synthesis of the core pyrrolopyrimidine structure.[3]
-
Reactants: Ethyl 2-cyano-4,4-dimethoxybutanoate and formamidine.
-
Procedure: Ethyl 2-cyano-4,4-dimethoxybutanoate is reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is then cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Step 2: Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Reactant: 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
Reagent: Phosphoryl chloride (POCl₃).
-
Procedure: 7H-pyrrolo[2,3-d]pyrimidin-4-ol is treated with a chlorinating agent such as phosphoryl chloride to replace the hydroxyl group at the 4-position with a chlorine atom, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4]
Step 3: Carboxylation to afford this compound
This step is a plausible functionalization of the pyrrole ring.
-
Reactant: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Reagents: A suitable carboxylating agent, followed by esterification. A possible route involves a Vilsmeier-Haack type reaction to introduce a formyl group at the 5-position, followed by oxidation and esterification.
-
Procedure: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce a formyl group at the 5-position. The resulting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or silver oxide). Finally, the carboxylic acid is esterified by reaction with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, this compound.
Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: To determine the purity of the compound.
Spectroscopic Data (Expected)
While a direct experimental spectrum for this compound was not found in the provided search results, the expected spectral data can be predicted based on the analysis of similar structures.
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), a singlet for the pyrrole proton, a singlet for the pyrimidine proton, and a broad singlet for the N-H proton of the pyrrole ring. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester (around 160-170 ppm), carbons of the pyrrolopyrimidine core, and the two carbons of the ethyl group. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 225, corresponding to the molecular weight of the compound. |
| IR (KBr) | Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl stretching. |
Role in Drug Discovery and Development
This compound is a crucial intermediate in the synthesis of a variety of biologically active compounds, most notably protein kinase inhibitors.[2][5] The pyrrolo[2,3-d]pyrimidine scaffold serves as a bioisostere of adenine, the core component of ATP, enabling compounds derived from it to bind to the ATP-binding site of kinases.[1]
The reactive chlorine atom at the 4-position is readily displaced by nucleophiles, allowing for the introduction of various side chains that can be tailored to achieve desired potency and selectivity for specific kinase targets. This makes it a valuable building block for generating libraries of potential drug candidates.
Signaling Pathway and Experimental Workflow
The general workflow for utilizing this compound in the development of kinase inhibitors is depicted below.
Caption: A generalized workflow illustrating the use of the title compound in the synthesis and development of kinase inhibitors.
The logical relationship of the key identification parameters for this compound is outlined in the following diagram.
Caption: A diagram showing the core identification parameters of the title compound and their relationships.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined structure and versatile reactivity make it an indispensable tool in the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and applications is crucial for its effective utilization in drug discovery programs aimed at developing next-generation targeted therapies.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (144927-57-1) for sale [vulcanchem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: A Key Intermediate in Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a pivotal heterocyclic building block in the synthesis of a multitude of biologically active compounds, most notably potent kinase inhibitors. Its 7-deazapurine core structure serves as a versatile scaffold for developing targeted therapies against a range of diseases, including cancers and inflammatory disorders. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of kinase inhibitors. We delve into the experimental protocols for its synthesis and subsequent derivatization, present quantitative data on the biological activity of its derivatives, and visualize the key signaling pathways targeted by these compounds.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged structure in medicinal chemistry. The strategic placement of nitrogen atoms and the fused ring system allows for diverse interactions with biological targets. This compound, in particular, offers multiple points for chemical modification. The reactive chlorine atom at the 4-position is amenable to nucleophilic substitution, allowing for the introduction of various side chains that can modulate potency and selectivity. The ethyl carboxylate group at the 5-position provides a handle for further functionalization or can be a key pharmacophoric feature itself. This guide will explore the significance and application of this compound in modern drug discovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its use in synthesis and drug development.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 144927-57-1 | [1] |
| Molecular Formula | C₉H₈ClN₃O₂ | [1] |
| Molecular Weight | 225.63 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 140-141 °C | [1] |
| Boiling Point (Predicted) | 320.5 ± 52.0 °C | [1] |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [1] |
| SMILES | CCOC(=O)C1=CNC2=C1C(Cl)=NC=N2 | [1] |
| InChI Key | PCLIRPRTLSCXET-UHFFFAOYSA-N |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the title compound.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Numerous methods for the synthesis of the core scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have been reported. One common approach starts from ethyl 2-cyanoacetate and proceeds through several steps to yield the desired product.[2]
Step 2: Vilsmeier-Haack Formylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This reaction introduces a formyl group at the electron-rich C5 position of the pyrrole ring.
-
Reagents: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
-
Procedure: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF at 0 °C, POCl₃ is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with an aqueous solution of sodium acetate and extracted with an organic solvent. The crude product is purified by column chromatography.[3]
Step 3: Oxidation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
The aldehyde is oxidized to the corresponding carboxylic acid.
-
Reagents: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, an oxidizing agent (e.g., potassium permanganate, Jones reagent).
-
Procedure: The aldehyde is dissolved in a suitable solvent (e.g., acetone for Jones reagent) and the oxidizing agent is added portion-wise at a controlled temperature. After the reaction is complete, the excess oxidant is quenched, and the product is extracted and purified.
Step 4: Esterification of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
The final step involves the formation of the ethyl ester.
-
Reagents: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure: The carboxylic acid is refluxed in an excess of ethanol with a catalytic amount of sulfuric acid. The reaction is monitored by TLC. Upon completion, the excess ethanol is removed under reduced pressure, and the residue is worked up by neutralization and extraction to afford the final product, this compound.
Role in the Synthesis of Kinase Inhibitors
This compound is a crucial intermediate in the synthesis of numerous kinase inhibitors. The 4-chloro substituent serves as a handle for introducing various amine-containing side chains via nucleophilic aromatic substitution (SNAr), which are often key for targeting the hinge region of the kinase active site.
General Reaction Scheme for Derivatization
Caption: General derivatization of the title compound.
This versatile reaction allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.
Biological Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a wide range of protein kinases, leading to their investigation as therapeutic agents for various diseases, particularly cancer.
Inhibition of Key Kinase Targets
The following table summarizes the inhibitory activity (IC₅₀ values) of various 7H-pyrrolo[2,3-d]pyrimidine derivatives against several important kinase targets.
| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Reference |
| Derivative 5k | EGFR | 79 | [4] |
| Derivative 5k | Her2 | 40 | [4] |
| Derivative 5k | VEGFR2 | 136 | [4] |
| Derivative 5k | CDK2 | 204 | [4] |
| Compound 11e | JAK1 | >90% inhibition | [5] |
| Compound 11e | JAK2 | >90% inhibition | [5] |
| Compound 12a | JAK1 | 12.6 | [6] |
| Compound 32 | FAK | 4 |
Anti-proliferative Activity in Cancer Cell Lines
The kinase inhibitory activity of these compounds often translates into potent anti-proliferative effects in various cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Derivative 8f | HT-29 | Colon Cancer | 4.55 | |
| Derivative 8g | HT-29 | Colon Cancer | 4.01 | |
| Compound 10a | PC3 | Prostate Cancer | 0.19 | [4] |
| Compound 10b | MCF-7 | Breast Cancer | 1.66 | [4] |
| Compound 9e | A549 | Lung Cancer | 4.55 | [4] |
| Compound 5k | HepG2 | Liver Cancer | 29 | [4] |
| Compound 5k | HCT-116 | Colon Cancer | 35 | [4] |
| Compound 5k | MCF-7 | Breast Cancer | 42 | [4] |
| Compound 5k | PC-3 | Prostate Cancer | 59 | [4] |
Key Signaling Pathways
7H-pyrrolo[2,3-d]pyrimidine derivatives exert their therapeutic effects by modulating key signaling pathways that are often dysregulated in diseases like cancer and inflammation. Two of the most prominent pathways are the JAK-STAT and PI3K/Akt/mTOR pathways.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and immune response. Aberrant JAK-STAT signaling is implicated in various inflammatory diseases and cancers.
Caption: Inhibition of the JAK-STAT pathway.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols for Biological Assays
The evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives involves a battery of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.
-
Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compounds, and a luminescence-based ATP detection reagent.
-
Procedure:
-
Serially dilute the test compounds in DMSO.
-
In a 384-well plate, add the diluted compounds.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and buffer.
-
Add the kinase reaction mixture to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature.
-
Stop the reaction and measure the remaining ATP by adding the detection reagent and measuring luminescence with a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials: Cancer cell lines, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with the solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Materials: Cancer cell lines, test compounds, Annexin V-FITC, Propidium Iodide (PI), and binding buffer.
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and PI.
-
Analyze the stained cells by flow cytometry.
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
-
Procedure:
-
Treat cells with the test compound and lyse the cells to extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Detect the protein bands using a chemiluminescent substrate.
-
Conclusion
This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its strategic functionalization has led to the discovery of numerous potent kinase inhibitors with significant therapeutic potential. This technical guide has provided a comprehensive overview of its properties, synthesis, and biological applications. The detailed information on experimental protocols and the compilation of quantitative data will serve as a valuable resource for researchers and scientists working on the development of novel kinase inhibitors and other targeted therapies. Further exploration of the structure-activity relationships of derivatives from this scaffold holds great promise for the future of drug discovery.
References
- 1. Buy 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (EVT-12007666) | 1184918-12-4 [evitachem.com]
- 2. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 144927-57-1): Properties and Applications in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, bearing the CAS number 144927-57-1, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its pyrrolo[2,3-d]pyrimidine core is a well-established scaffold for the development of potent kinase inhibitors, which are at the forefront of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. The strategic placement of a reactive chlorine atom at the 4-position and an ethyl carboxylate group at the 5-position provides synthetic handles for extensive chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the chemical and physical properties of this intermediate, its synthetic utility in the preparation of advanced kinase inhibitors, detailed experimental protocols for relevant biological assays, and a review of the key signaling pathways targeted by its derivatives.
Core Compound Properties
This compound is a solid, heterocyclic compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 144927-57-1 | [1] |
| Molecular Formula | C₉H₈ClN₃O₂ | [1] |
| Molecular Weight | 225.63 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester | [1] |
| Physical State | Solid | [1] |
| Melting Point | 140-141°C | [1] |
| Boiling Point (Predicted) | 320.5±52.0°C | [1] |
| Density (Predicted) | 1.53±0.1 g/cm³ | [1] |
| SMILES | CCOC(=O)C1=CNC2=C1C(Cl)=NC=N2 | [1] |
| Storage Conditions | 2-8°C (Refrigerated) | [1] |
Synthetic Utility and Experimental Workflow
The primary application of this compound is as a versatile intermediate in the synthesis of kinase inhibitors. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) with various amines, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then undergo amide coupling reactions. These two functional groups allow for the introduction of diverse side chains to explore the chemical space around the pyrrolopyrimidine scaffold.
Below is a representative experimental workflow for the synthesis of a hypothetical kinase inhibitor, illustrating the key transformations involving the core intermediate.
Applications in Kinase Inhibitor Development
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. The versatility of the core structure allows for the development of inhibitors targeting various kinase families.
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of JAK signaling is associated with autoimmune diseases and myeloproliferative neoplasms. Several approved and clinical-stage JAK inhibitors, such as Tofacitinib and Ruxolitinib, are based on the pyrrolo[2,3-d]pyrimidine scaffold.
Quantitative Data for Representative JAK Inhibitors:
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Tofacitinib | JAK1/JAK2/JAK3 | 15.1/77.4/55.0 | |
| 12a | JAK1 | 12.6 | |
| (R)-6c | JAK1 | 8.5 |
Rearranged during Transfection (RET) Kinase Inhibitors
The RET receptor tyrosine kinase is a key driver in certain types of thyroid and lung cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent RET inhibitors.
Quantitative Data for a Representative RET Inhibitor:
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 59 | RET-wt, RET V804M | Low nanomolar |
Focal Adhesion Kinase (FAK) Inhibitors
FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. Its overexpression is linked to cancer metastasis.
Quantitative Data for a Representative FAK Inhibitor:
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 32 | FAK | Single-digit nanomolar |
Axl Kinase Inhibitors
Axl is a receptor tyrosine kinase that plays a role in tumor growth, metastasis, and drug resistance.
Quantitative Data for a Representative Axl Inhibitor:
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 13b | Axl | High potency |
Key Signaling Pathways
The kinase inhibitors derived from this compound exert their therapeutic effects by modulating specific intracellular signaling pathways.
JAK-STAT Signaling Pathway
Axl Signaling Pathway
RET Signaling Pathway
FAK Signaling Pathway
Experimental Protocols for Key Assays
General Kinase Inhibition Assay (Biochemical)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., JAK, RET, FAK, Axl)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the kinase solution (at 2x final concentration in kinase buffer) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the kinase.
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture (at 2x final concentration in kinase buffer) to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound serially diluted in cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Conclusion
This compound is a high-value chemical intermediate that serves as a cornerstone in the synthesis of a diverse array of kinase inhibitors. Its chemical properties and reactive functional groups provide a versatile platform for medicinal chemists to design and synthesize novel therapeutic agents. The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a privileged structure for targeting key kinases in oncogenic and inflammatory signaling pathways. A thorough understanding of the properties, synthetic applications, and biological evaluation methods associated with this compound and its derivatives is essential for professionals in the field of drug discovery and development. The information presented in this guide aims to support the ongoing research and development of next-generation targeted therapies.
References
The Diverse Biological Landscape of 7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of a plethora of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these compounds, focusing on their anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity: Targeting the Machinery of Malignancy
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated significant potential as anticancer agents by targeting various components of cancer cell signaling and survival pathways.
A notable area of investigation is their role as kinase inhibitors.[1][2] Kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The 7H-pyrrolo[2,3-d]pyrimidine core serves as an effective ATP-competitive scaffold for designing inhibitors of various kinases.
One study detailed the synthesis of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'. Several of these compounds exhibited promising cytotoxic effects against four different cancer cell lines, with IC50 values in the range of 29 to 59 µM. Compound 5k from this series emerged as a particularly potent multi-targeted kinase inhibitor, demonstrating significant activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM.[1] Mechanistic studies revealed that compound 5k induces cell cycle arrest and apoptosis in HepG2 cells.
Another series of 7H-pyrrolo[2,3-d]pyrimidine derivatives incorporating a dimethylphosphine oxide moiety were designed as Focal Adhesion Kinase (FAK) inhibitors.[3] Many of these compounds showed potent enzymatic inhibition of FAK, with IC50 values in the nanomolar range, and effectively inhibited the proliferation of breast (MDA-MB-231) and lung (A549) cancer cell lines.[3] The representative compound 25b displayed an IC50 of 5.4 nM against FAK and an antiproliferative IC50 of 3.2 μM against A549 cells.[3]
Furthermore, tricyclic pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor properties.[4] Certain pyrrolo[2,3-d]pyrimidine-imines demonstrated superior antitumor activity against the HT-29 colon cancer cell line, with IC50 values as low as 4.01 µM.[4] Molecular docking studies suggested that these compounds interact with the active site of Discoidin Domain Receptor 2 (DDR2).[4]
The versatility of the scaffold is also highlighted by its use in developing inhibitors for other kinases like RET. A lead compound, 59 , showed low nanomolar potency against wild-type RET and the drug-resistant V804M mutant.[5] This compound also inhibited the growth of a RET-CCDC6 driven lung cancer cell line with a GI50 value of 0.1067 ± 0.004 μM.[5]
In the context of bladder cancer, a series of 7H-pyrrolo-[2,3-d]pyrimidine derivatives were synthesized, leading to the identification of compound 13i as a potent agent against human RT-112 bladder cancer cells. Interestingly, this compound strongly inhibits CK1δ without affecting FGFR3 activity, inducing apoptosis in CK1δ-overexpressed bladder and ovarian cancer cells.[6][7]
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is also a key component of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. By merging fragments of the known drug Pexidartinib with the pyrrolopyrimidine core, a potent inhibitor, 12b , was developed with low-nanomolar enzymatic activity and favorable ADME properties.[8]
Quantitative Anticancer Activity Data
| Compound/Derivative Class | Target/Cell Line | IC50/GI50 (µM) | Reference |
| Halogenated benzylidenebenzohydrazides (e.g., 5e, 5h, 5k, 5l ) | Four cancer cell lines | 29 - 59 | |
| Compound 5k | EGFR | 0.079 | [1] |
| Her2 | 0.040 | ||
| VEGFR2 | 0.136 | ||
| CDK2 | 0.204 | ||
| Dimethylphosphine oxide derivatives (e.g., 25b ) | FAK (enzymatic) | 0.0054 | [3] |
| A549 (antiproliferative) | 3.2 | [3] | |
| Pyrrolo[2,3-d]pyrimidine-imines | HT-29 | 4.01 - 4.55 | [4] |
| Compound 59 | LC-2/ad (RET-CCDC6 driven) | 0.1067 ± 0.004 | [5] |
Antiviral Activity: A Broad-Spectrum Defense
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has also been a fruitful starting point for the development of antiviral agents.[9] Its resemblance to natural purines allows these derivatives to interfere with viral replication processes.
Research has demonstrated the potential of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as inhibitors of the Zika virus (ZIKV).[10] Further investigation revealed that these compounds also exhibit activity against the dengue virus (DENV).[10] While the precise molecular target of these compounds is yet to be fully elucidated, they represent a novel chemotype for the design of anti-flavivirus agents.[10]
In another study, novel pyrrole, pyrrolo[2,3-d]pyrimidine, and pyrrolo[3,2-e][10][11]triazolo[4,3-c]pyrimidine derivatives were synthesized and evaluated for their antiviral activity against gastroenteric viruses. Several compounds, including 2a, 2d, 5a, 5c, 5d, 7b, 7j, 7n, 14b, 14c, 14e, and 14f , showed significant activity against Rotavirus Wa strain and Coxsackievirus B4.[12] Molecular docking studies suggested that these compounds may act by inhibiting viral polymerase enzymes.[12]
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. 7H-pyrrolo[2,3-d]pyrimidine derivatives have been explored for their potential to modulate inflammatory pathways.
One area of focus has been the inhibition of Interleukin-2-inducible T-cell kinase (Itk), a crucial enzyme in T-cell signaling. A series of covalent Itk inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold were developed.[11] The optimized compound 9 demonstrated potent activity against Itk, excellent selectivity over other kinases, and inhibited the phosphorylation of phospholipase C-γ1 (PLC-γ1) in cells.[11]
Another study investigated a series of novel pyrrolo[2,3-d]pyrimidine derivatives for their in vivo anti-inflammatory activities.[13] Compounds such as 2b , 7b , 7d , and 9b showed significant anti-inflammatory effects.[13]
Furthermore, the transcription factor STAT6, a key regulator in the IL-4 signaling pathway and Th2 immune responses, has been targeted by 7H-pyrrolo[2,3-d]pyrimidine derivatives.[14] Optimization of a series of these compounds led to the identification of 24 (AS1810722) , which exhibited potent STAT6 inhibition.[14] This compound was shown to inhibit in vitro Th2 differentiation and eosinophil infiltration in a mouse asthma model following oral administration.[14]
Experimental Protocols
This section provides a generalized overview of the key experimental procedures cited in the literature for the synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
General Synthesis of 4-substituted-7H-pyrrolo[2,3-d]pyrimidines
A common synthetic route involves the nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines.
Example Protocol for Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides: [1][2]
-
Step 1: Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate. A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl 4-aminobenzoate in absolute ethanol is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered to yield the product.[2]
-
Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide. The ester from Step 1 is reacted with hydrazine hydrate in a suitable solvent and heated under reflux.
-
Step 3: Synthesis of Final Compounds. The hydrazide from Step 2 is reacted with various substituted aldehydes in absolute ethanol with a catalytic amount of glacial acetic acid, typically under reflux conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
General Protocol: [4]
-
Cancer cell lines (e.g., MCF-7, HeLa, HT-29) are seeded in 96-well plates.[4]
-
The cells are treated with various concentrations of the synthesized compounds and a positive control (e.g., doxorubicin).[4]
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C.[4]
-
MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 values are calculated from the dose-response curves.[4]
Kinase Inhibition Assay
Enzymatic assays are performed to determine the direct inhibitory effect of the compounds on specific kinases.
General Protocol for FAK Inhibition Assay: [3]
-
The kinase activity is measured using a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
The FAK enzyme, substrate, and ATP are incubated with various concentrations of the test compounds in an assay buffer.
-
The reaction is stopped, and the amount of ADP produced is quantified by adding a reagent that converts ADP to ATP, followed by the addition of a luciferase/luciferin mixture to measure the ATP level via luminescence.
-
The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Antiviral Activity Assay
General Protocol for Plaque Reduction Assay:
-
Confluent monolayers of host cells (e.g., BGM cells) are infected with a specific virus (e.g., Rotavirus, Coxsackievirus).[12]
-
The infected cells are then overlaid with a medium containing various concentrations of the test compounds.
-
After incubation to allow plaque formation, the cells are fixed and stained.
-
The number of plaques in the treated wells is compared to the untreated control wells to determine the percentage of viral inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a remarkably versatile platform for the design and discovery of novel therapeutic agents. The extensive research highlighted in this guide underscores its potential in oncology, virology, and immunology. The ability to readily modify the core structure allows for the fine-tuning of activity and selectivity against a wide range of biological targets. The data and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the development of 7H-pyrrolo[2,3-d]pyrimidine-based therapeutics from the laboratory to the clinic. Further exploration of this privileged scaffold is highly warranted and promises to yield the next generation of innovative medicines.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Modern Kinase Inhibition: A Technical Guide to Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate in medicinal chemistry. This whitepaper delves into the synthesis, multifaceted applications, and structure-activity relationships of this crucial scaffold, providing a roadmap for the development of next-generation therapeutics.
Introduction: The Rise of a Privileged Scaffold
This compound, a mouthful of a name for a molecule of immense significance, stands as a cornerstone in the edifice of modern medicinal chemistry. Its pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the purine nucleobase at the heart of adenosine triphosphate (ATP). This structural mimicry allows derivatives of this scaffold to act as competitive inhibitors of a vast array of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer, inflammatory disorders, and viral infections.
The strategic placement of a reactive chlorine atom at the 4-position and an ethyl carboxylate group at the 5-position provides medicinal chemists with versatile handles for molecular elaboration, enabling the synthesis of diverse libraries of compounds with tailored pharmacological profiles. This guide will provide an in-depth exploration of the synthesis of this key intermediate, its application in the development of potent and selective kinase inhibitors, and its emerging roles in antiviral and anti-inflammatory drug discovery.
Synthesis of the Core Intermediate
The synthesis of this compound is a multi-step process, with various routes reported in the literature. A common and effective approach begins with readily available starting materials and proceeds through the construction of the pyrimidine and pyrrole rings.
Experimental Protocol: A Representative Synthesis
A widely adopted synthetic route involves the following key transformations:
-
Formation of the Pyrimidine Ring: The synthesis often commences with the condensation of an appropriate three-carbon unit with a urea or thiourea equivalent to construct the pyrimidine core.
-
Introduction of the Pyrrole Moiety: This is typically achieved through the reaction of a substituted pyrimidine with a reagent that provides the necessary atoms to form the fused pyrrole ring.
-
Chlorination and Esterification: The final steps involve the introduction of the chloro group at the 4-position, often using a chlorinating agent like phosphorus oxychloride, and the esterification at the 5-position to yield the target compound.
While specific reagents and conditions may vary, the following provides a conceptual workflow for the synthesis.
Figure 1: General synthetic workflow for the core intermediate.
Role in Medicinal Chemistry: A Scaffold for Targeted Therapies
The true value of this compound lies in its role as a versatile starting material for the synthesis of a plethora of biologically active molecules. The reactive chlorine at the 4-position is readily displaced by various nucleophiles, allowing for the introduction of diverse side chains that can be tailored to interact with the active sites of specific biological targets.
Kinase Inhibitors: The Vanguard of Targeted Cancer Therapy
The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a "privileged" structure in the design of kinase inhibitors. Its ability to mimic ATP allows it to bind to the ATP-binding site of kinases, thereby blocking their catalytic activity.
The JAK-STAT signaling pathway is a critical regulator of the immune system, and its aberrant activation is implicated in a range of autoimmune diseases and cancers.[1] Several potent and selective JAK inhibitors have been developed based on the pyrrolo[2,3-d]pyrimidine scaffold.
Figure 2: Inhibition of the JAK-STAT signaling pathway.
Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Tofacitinib | JAK1 | 1.2 | [1] |
| Tofacitinib | JAK2 | 20 | [1] |
| Tofacitinib | JAK3 | 1.0 | [1] |
| Ruxolitinib | JAK1 | 3.3 | [1] |
| Ruxolitinib | JAK2 | 2.8 | [1] |
| Baricitinib | JAK1 | 5.9 | [1] |
| Baricitinib | JAK2 | 5.7 | [1] |
The EGFR signaling pathway is a key driver of cell proliferation, and its overactivation is a hallmark of many cancers.[2] Pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as potent EGFR inhibitors.[3]
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of pyrrolo[2,3-d]pyrimidine kinase inhibitors
An In-depth Technical Guide to the Structure-Activity Relationship of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine core is a "privileged" scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its structure is a deaza-isostere of adenine, the nitrogenous base of ATP, which allows it to function as an ATP-competitive inhibitor for a wide range of kinases.[1][2][3][4][5][6] The two nitrogen atoms in the pyrimidine ring are crucial for forming strong hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, mimicking the binding of adenosine.[7] This versatile framework has led to the development of inhibitors targeting numerous kinase families, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and REarranged during Transfection (RET) kinase.[2][3][4][5][7][8] Several drugs based on this scaffold, such as tofacitinib and baricitinib, have received FDA approval.[7]
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrrolo[2,3-d]pyrimidine derivatives, details key experimental protocols for their evaluation, and visualizes the relevant signaling pathways.
Core Structure-Activity Relationships (SAR)
The SAR of pyrrolo[2,3-d]pyrimidine inhibitors is highly dependent on the substitution patterns at the C4, C5, and N7 positions of the core structure. These modifications significantly influence potency, selectivity, and pharmacokinetic properties.
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are critical mediators of cytokine signaling.[9] Dysregulation of the JAK-STAT pathway is implicated in inflammatory diseases and cancers.
Key SAR Insights:
-
C4-Position: Substitutions at the C4 position are critical for potency and selectivity. The introduction of a 4-(1H-pyrazol-4-yl) group is a common feature in potent JAK inhibitors like baricitinib.[10] Further modifications of this pyrazole ring and the piperidine motif attached to it can fine-tune activity and selectivity.[10]
-
Selectivity Modulation: The introduction of a 4-aryl substituent onto the pyrrolo[2,3-d]pyrimidine scaffold can modulate the selectivity profile, providing highly selective JAK3 inhibitors.[9]
-
Hybridization Strategy: Hybridizing the pyrrolo[2,3-d]pyrimidine core with a phenylamide moiety has yielded potent and selective JAK2 inhibitors.[11]
Data Presentation: JAK Inhibitor Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50) | Reference |
| 11e | JAK1, JAK2 | >90% inhibition | RAW264.7 | 88.2 µM (cytotoxicity) | [10] |
| 15d | JAK1/2/3, HDAC1/6 | Potent Inhibition | MDA-MB-231 | Effective growth inhibition | [12][13] |
| 15h | JAK1/2/3, HDAC1/6 | Potent Inhibition | TNBC cell lines | Antiproliferative activity | [12][13] |
| 16c | JAK2 | 6 | TF-1 | 0.14 µM | [11] |
| Abrocitinib | JAK1 | - | - | - | [14] |
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a key role in cell proliferation and development.[2][3][4][5] Mutations in EGFR are common drivers of non-small-cell lung cancer (NSCLC).[15]
Key SAR Insights:
-
Disubstituted Derivatives: For 2,4-disubstituted pyrrolo[2,3-d]pyrimidines, the presence of a halogen on the N4-phenyl ring can lead to highly potent EGFR inhibition.[16]
-
Trisubstituted Derivatives: 2,4,6-trisubstituted derivatives have shown potent activity, with cytotoxicity against various cancer cell lines.[16]
-
Covalent Inhibition: For targeting drug-resistant mutants like T790M, derivatives capable of forming a covalent bond with a cysteine residue in the active site have been developed, showing enhanced selectivity and efficacy.[15]
Data Presentation: EGFR Inhibitor Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50) | Reference |
| 46 | EGFR | 3.76 | AURKA | - | [16] |
| 48 | EGFR | 3.63 | AURKA | - | [16] |
| 53 | EGFR | 3.3 | HeLa | - | [16] |
| 12i | EGFR (T790M mutant) | 0.21 | HCC827 | 493-fold more effective than in normal HBE cells | [15] |
| 12i | EGFR (wild-type) | 22 | - | - | [15] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18]
Key SAR Insights:
-
Type II Inhibitors: The pyrrolo[2,3-d]pyrimidine scaffold is effective for designing type II inhibitors that bind to the inactive (DFG-out) conformation of VEGFR-2.
-
Biaryl Urea Moieties: The incorporation of biaryl urea moieties at the C4 position has been shown to result in highly potent, dose-related inhibition of VEGFR-2.[17][18]
Data Presentation: VEGFR-2 Inhibitor Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| 12d | VEGFR-2 | 11.9 | [17][18] |
| 15c | VEGFR-2 | 13.6 | [17][18] |
REarranged during Transfection (RET) Kinase Inhibitors
Gene fusions and mutations of the RET kinase are oncogenic drivers in thyroid and non-small cell lung cancers.[7][8]
Key SAR Insights:
-
Scaffold Optimization: Extensive SAR studies have been conducted to optimize the pyrrolo[2,3-d]pyrimidine scaffold for potent inhibition of both wild-type and drug-resistant mutant forms of RET (e.g., V804M).[7][8]
-
Lead Compounds: These efforts have identified lead compounds with low nanomolar potency against RET and the ability to inhibit the growth of RET-driven cancer cell lines.[7][8]
Data Presentation: RET Inhibitor Activity
| Compound | Target Kinase | Potency | Reference |
| 59 | RET-wt, RET V804M | Low nanomolar | [7][8] |
| 1 | RET | Potent in vitro inhibition | [19] |
Experimental Protocols
Evaluating the efficacy of novel kinase inhibitors requires a multi-step approach, from initial enzymatic assays to cell-based and in vivo studies.
In Vitro Kinase Inhibition Assay (Enzymatic Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reagents: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compounds, and a detection reagent.
-
Procedure: a. The test compound, diluted to various concentrations, is pre-incubated with the purified kinase in an assay buffer in a 96- or 384-well plate. b. The kinase reaction is initiated by adding a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Detection: Quantification can be achieved using various methods, such as mobility shift assays, fluorescence polarization, or antibody-based methods (e.g., ELISA) with phospho-specific antibodies.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
Cell-Based Kinase Assays
Cell-based assays provide more physiologically relevant data by measuring a compound's effect on a kinase within a cellular environment.[20]
Objective: To measure the inhibition of a kinase's activity by quantifying the phosphorylation of its downstream substrate in intact cells.
Methodology:
-
Cell Culture: Cells (either expressing the endogenous kinase or engineered to express a kinase construct) are cultured to an appropriate density.[21]
-
Treatment: Cells are treated with various concentrations of the test compound for a specific duration.
-
Lysis: Cells are lysed to release cellular proteins.
-
Detection: The phosphorylation level of a specific substrate is quantified using methods like Western Blot, ELISA, AlphaLISA, or Meso Scale Discovery (MSD) assays, which utilize phospho-site-specific antibodies.[21][22]
-
Data Analysis: The reduction in substrate phosphorylation is used as a readout for kinase inhibition, and cellular IC50 values are calculated.[21]
Objective: To assess the inhibitor's effect on cell survival and proliferation, particularly in cells where this is dependent on the target kinase's activity.
Methodology (Ba/F3 Transformation Assay):
-
Cell Line: The IL-3 dependent pro-B cell line, Ba/F3, is engineered to express an oncogenic kinase of interest.[21]
-
Culture Conditions: These engineered cells can now proliferate in the absence of IL-3 because their survival is driven by the activity of the introduced kinase.[20][21]
-
Treatment: The transformed Ba/F3 cells are cultured without IL-3 and treated with a range of concentrations of the test compound.
-
Viability Measurement: After a set incubation period (e.g., 72 hours), cell viability is measured using reagents like MTT, resazurin, or CellTiter-Glo.
-
Data Analysis: A decrease in cell viability indicates inhibition of the target kinase.[20] IC50 values are determined from the dose-response curve.
In Vivo Efficacy Studies (Xenograft Model)
Objective: To evaluate the antitumor efficacy of a lead compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human tumor cells (from a cancer cell line or patient-derived xenograft) are subcutaneously injected into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The test compound is administered (e.g., orally, intraperitoneally) on a defined schedule and dose.[19]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.[19]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., Western blot to confirm target engagement).[19]
-
Data Analysis: The antitumor efficacy is typically expressed as Tumor Growth Inhibition (TGI).
Signaling Pathways and Visualizations
Understanding the signaling context of the target kinase is essential for rational drug design.
// Nodes cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="Cytokine Receptor", shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; jak [label="JAK", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stat [label="STAT", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; stat_dimer [label="STAT Dimer", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; gene [label="Gene Expression\n(Inflammation, Immunity)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; inhibitor [label="Pyrrolo[2,3-d]pyrimidine\nInhibitor", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges cytokine -> receptor [label="Binds"]; receptor -> jak [label="Activates"]; jak -> stat [label="Phosphorylates (P)"]; stat -> stat_dimer [label="Dimerizes"]; stat_dimer -> nucleus [label="Translocates"]; nucleus -> gene; inhibitor -> jak [arrowhead=tee, color="#EA4335", style=bold]; } caption [label="Simplified JAK-STAT Signaling Pathway.", shape=plaintext, fontcolor="#202124"];
// Nodes ligand [label="Ligand (EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; egfr [label="EGFR", shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ras_mapk [label="RAS-MAPK\nPathway", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pi3k_akt [label="PI3K-AKT\nPathway", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation,\nSurvival", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; inhibitor [label="Pyrrolo[2,3-d]pyrimidine\nInhibitor", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ligand -> egfr [label="Binds"]; egfr -> egfr [label="Dimerization &\nAutophosphorylation (P)", dir=both, style=dashed]; egfr -> ras_mapk [label="Activates"]; egfr -> pi3k_akt [label="Activates"]; ras_mapk -> proliferation; pi3k_akt -> proliferation; inhibitor -> egfr [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits\nKinase Domain"]; } caption [label="Simplified EGFR Signaling Pathway.", shape=plaintext, fontcolor="#202124"];
// Nodes vegf [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; vegfr [label="VEGFR-2", shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; plc [label="Downstream\nEffectors\n(e.g., PLCγ, PI3K)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; angiogenesis [label="Angiogenesis,\nPermeability,\nMigration", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; inhibitor [label="Pyrrolo[2,3-d]pyrimidine\nInhibitor", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges vegf -> vegfr [label="Binds"]; vegfr -> vegfr [label="Dimerization &\nAutophosphorylation (P)", dir=both, style=dashed]; vegfr -> plc [label="Activates"]; plc -> angiogenesis; inhibitor -> vegfr [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits\nKinase Domain"]; } caption [label="Simplified VEGFR Signaling Pathway.", shape=plaintext, fontcolor="#202124"];
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold remains a cornerstone of modern kinase inhibitor design, owing to its structural mimicry of adenine and its synthetic tractability.[1] The extensive structure-activity relationship data accumulated over years of research has demonstrated that strategic modifications to this core can yield highly potent and selective inhibitors against a wide array of therapeutically relevant kinases. The development of multi-targeted agents, covalent inhibitors, and compounds that overcome clinical resistance continues to be an active area of research.[15][23][24] The combination of rational design based on SAR, rigorous experimental evaluation, and a deep understanding of the underlying biology will continue to drive the discovery of novel pyrrolo[2,3-d]pyrimidine-based therapeutics for cancer and inflammatory diseases.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abrocitinib - Wikipedia [en.wikipedia.org]
- 15. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 23. mdpi.com [mdpi.com]
- 24. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Routes of the Pyrrolo[2,3-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to adenine allows it to effectively interact with various biological targets, particularly protein kinases, making it a cornerstone for the development of targeted therapies.[1] This versatile core is embedded in numerous clinically approved drugs and investigational molecules for the treatment of cancers, autoimmune disorders, and viral infections.[2][3] This in-depth guide provides a comprehensive review of the primary synthetic strategies for constructing the pyrrolo[2,3-d]pyrimidine nucleus, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.
Key Synthetic Strategies
The construction of the pyrrolo[2,3-d]pyrimidine core can be broadly categorized into two main approaches: the annulation of a pyrimidine ring onto a pre-existing pyrrole and the formation of a pyrrole ring fused to a pyrimidine precursor. Additionally, multicomponent reactions have emerged as an efficient and atom-economical alternative.
Pyrimidine Ring Annulation on a Pyrrole Precursor
This classical and widely employed strategy involves the cyclization of a pyrimidine ring onto a suitably functionalized pyrrole. The key starting materials are typically β-enaminonitriles, β-enaminoesters, or β-enaminoamides of the pyrrole ring, which react with various bifunctional reagents to form the fused pyrimidine ring.[4]
A common pathway begins with the synthesis of a 2-amino-3-cyanopyrrole derivative, which then undergoes cyclization with reagents like formic acid, formamide, or urea to furnish the pyrrolo[2,3-d]pyrimidine skeleton.
General Synthetic Workflow: Pyrimidine Annulation
Caption: General workflow for pyrimidine ring annulation on a pyrrole.
Pyrrole Ring Formation on a Pyrimidine Precursor
An alternative approach involves the construction of the pyrrole ring onto a pre-existing, appropriately substituted pyrimidine. This method often utilizes substituted aminopyrimidines which undergo reaction with various reagents such as α-haloketones, aldehydes, or alkynes to construct the fused five-membered ring.[4]
For instance, a common starting material is a 4-amino-5-substituted pyrimidine, which can undergo cyclization to form the pyrrolo[2,3-d]pyrimidine system. A notable example is the copper-catalyzed coupling reaction of 5-bromo-2,4-dichloropyrimidine with an amine, followed by Sonogashira coupling and subsequent cyclization.[5]
General Synthetic Workflow: Pyrrole Annulation
Caption: General workflow for pyrrole ring annulation on a pyrimidine.
Multicomponent and Cascade Reactions
Modern synthetic organic chemistry emphasizes the development of efficient one-pot reactions. For the synthesis of pyrrolo[2,3-d]pyrimidines, several multicomponent reactions (MCRs) and cascade annulations have been reported. These methods offer advantages such as reduced reaction times, simplified purification, and increased molecular diversity.[6]
One such example is the three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB), to produce polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields.[6] Another elegant approach is the I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones.[3]
Logical Relationship: Multicomponent Reaction
Caption: A one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidines.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic routes for pyrrolo[2,3-d]pyrimidine derivatives, including reaction yields and biological activities (IC50 values).
Table 1: Selected Synthetic Route Yields
| Starting Materials | Product | Yield (%) | Reference |
| 6-chloro-7-deazapurine, benzocaine | Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate | High | [7][8] |
| 5-bromo-2,4-dichloropyrimidine (multi-step synthesis) | 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 31-42 | [5] |
| 6-amino-1,3-dimethyluracil, aurones | 6-(2-hydroxybenzoyl)-1,3-dimethyl-5-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione | 92 | [3] |
| Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | Polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives | 73-95 | [6] |
| 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, N-halosuccinimide | 3-Halo-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | 75-85 | [9] |
Table 2: Biological Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | HepG2 | 29-59 | [7][10] |
| 8g | DDR2 (predicted) | - | HT-29 | 4.01 | [9] |
| 8f | - | - | HT-29 | 4.55 | [9] |
| 12b | CSF1R | low nM | - | - | [11] |
| 59 | RET-wt, RET V804M | low nM | LC-2/ad | - | [12][13] |
| 12i | EGFR (mutant) | - | HCC827 | - | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.
Protocol 1: Synthesis of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides[7][8]
Step 1: Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (3) A mixture of 6-chloro-7-deazapurine (1) and benzocaine (2) in absolute ethanol is refluxed overnight. After cooling, the precipitate is filtered, washed with ethanol, and dried to yield the ester (3).
Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (4) The ester (3) is refluxed with hydrazine hydrate (80% in H2O) in ethanol. Upon completion of the reaction, the mixture is cooled, and the resulting solid is filtered, washed with ethanol, and dried to give the hydrazide (4).
Step 3: Synthesis of Final Compounds (5a-m) The hydrazide (4) is reacted with various halogen-substituted aldehydes in absolute ethanol containing a catalytic amount of glacial acetic acid (3-4 drops) at reflux overnight. The resulting precipitate is filtered, washed, and recrystallized to afford the final products.
Protocol 2: Copper-Catalyzed Synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (5)[5]
Route 1, Step-wise:
-
N-alkylation: 5-bromo-2,4-dichloropyrimidine is reacted with cyclopentylamine to afford 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (6).
-
Sonogashira Coupling: Compound (6) is coupled with 3,3-diethoxy-propyne using a palladium catalyst to yield product (7).
-
Cyclization: Compound (7) is treated with TBAF to give the cyclized product (8).
-
Hydrolysis: Compound (8) is hydrolyzed with concentrated hydrochloric acid to form the aldehyde (9).
-
Oxidation: The aldehyde (9) is oxidized to the carboxylic acid (10) using oxone in DMF.
-
Amidation: The carboxylic acid (10) is converted to the final product (5) by treatment with SOCl2 followed by dimethylamine.
Route 2, One-Pot Variation for a Key Intermediate: A Schlenk tube is charged with 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (6), CuCl, 6-methylpicolinic acid, NaI, and K2CO3. The tube is evacuated and refilled with argon. A solution of propargyl alcohol in DMSO is added, and the mixture is stirred at 100°C for 48 hours to form (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (12).
Protocol 3: I2/DMSO Promoted Cascade Annulation for Pyrrolo[2,3-d]pyrimidines (3)[3]
A mixture of 6-amino-1,3-dimethyluracil (1.05 equiv.), an aurone derivative (1.0 equiv.), and I2 (10 mol%) in DMSO is stirred at 100°C for 1 hour. The reaction mixture is cooled to room temperature and quenched with saturated aqueous Na2S2O3. Water is added to precipitate the product, which is then filtered, washed successively with water, ethanol, and diethyl ether, and dried to afford the pyrrolo[2,3-d]pyrimidine derivative. A gram-scale synthesis of compound 3a following this protocol yielded 92%.[3]
Signaling Pathways Involving Pyrrolo[2,3-d]pyrimidine Derivatives
Derivatives of the pyrrolo[2,3-d]pyrimidine core are potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases like cancer and autoimmune disorders.
JAK-STAT Signaling Pathway Inhibition Tofacitinib, a prominent drug featuring the pyrrolo[2,3-d]pyrimidine core, is a Janus kinase (JAK) inhibitor.[2] JAKs are critical for cytokine signaling. Upon cytokine binding, JAKs are activated and phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and regulate gene expression involved in inflammation and immunity. Tofacitinib blocks the ATP-binding site of JAKs, thereby inhibiting this pathway.
Caption: Inhibition of the JAK-STAT pathway by a pyrrolo[2,3-d]pyrimidine drug.
Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition Many pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of receptor tyrosine kinases such as EGFR, VEGFR, and RET.[7][12][14] These receptors, upon binding to their respective ligands, dimerize and autophosphorylate, initiating downstream signaling cascades (e.g., RAS-MAPK, PI3K-AKT) that regulate cell proliferation, survival, and angiogenesis. Pyrrolo[2,3-d]pyrimidine-based inhibitors compete with ATP for the kinase domain, thus blocking these oncogenic signals.
Caption: General mechanism of RTK inhibition by pyrrolo[2,3-d]pyrimidines.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, a prominent class of targeted therapeutics. This document details their binding modalities, impact on key signaling pathways, and the experimental methodologies used for their characterization, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action: ATP-Competitive Inhibition
The fundamental mechanism by which pyrrolo[2,3-d]pyrimidine-based compounds exert their inhibitory effects on kinases is through competitive inhibition of adenosine triphosphate (ATP) binding. The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of adenine, the nitrogenous base of ATP.[1][2][3] This structural mimicry allows these inhibitors to effectively occupy the ATP-binding pocket within the kinase domain, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades.[3]
The versatility of the pyrrolo[2,3-d]pyrimidine core allows for extensive chemical modifications, enabling the development of inhibitors with high potency and selectivity against a wide range of protein kinases.[3] Notable examples include inhibitors of Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4]
Targeting the JAK-STAT Signaling Pathway
A significant number of clinically successful pyrrolo[2,3-d]pyrimidine-based inhibitors target the Janus kinase (JAK) family of non-receptor tyrosine kinases. These inhibitors, including Tofacitinib and Ruxolitinib, play a crucial role in modulating immune and inflammatory responses by disrupting the JAK-STAT signaling pathway.
The binding of cytokines to their receptors triggers the activation of JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity. Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors competitively bind to the ATP-binding site of JAKs, preventing STAT phosphorylation and subsequent gene expression.
Below is a diagram illustrating the mechanism of action of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.
Inhibition of EGFR and VEGFR Signaling Pathways
Pyrrolo[2,3-d]pyrimidine derivatives have also been extensively developed as inhibitors of receptor tyrosine kinases such as EGFR and VEGFR, which are pivotal in cancer cell proliferation and angiogenesis.[4][5] These inhibitors function by blocking the ATP-binding site of the intracellular kinase domain of these receptors.
Inhibition of EGFR disrupts downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival.[6] Similarly, blocking VEGFR-2 activation by these inhibitors impedes angiogenesis, a crucial process for tumor growth and metastasis.[5][7][8]
The following diagram depicts the inhibition of EGFR and VEGFR signaling by pyrrolo[2,3-d]pyrimidine-based inhibitors.
Quantitative Data on Inhibitor Potency
The potency of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for representative inhibitors against various kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Compound 12i | EGFR (T790M mutant) | 0.21 | [9] |
| Compound 12i | EGFR (wild-type) | 22 | [9] |
| Compound 5k | EGFR | 79 | [10][11] |
| Compound 5k | Her2 | 40 | [10][11] |
| Compound 5k | VEGFR2 | 136 | [10][11] |
| Compound 5k | CDK2 | 204 | [10][11] |
| Compound 12d | VEGFR-2 | 11.9 | [5] |
| Compound 15c | VEGFR-2 | 13.6 | [5] |
| Tofacitinib | JAK1 | 1 | - |
| Tofacitinib | JAK2 | 20 | - |
| Tofacitinib | JAK3 | 1 | - |
| Ruxolitinib | JAK1 | 3.3 | - |
| Ruxolitinib | JAK2 | 2.8 | - |
Experimental Protocols
The characterization of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Workflow Diagram:
Methodology:
-
Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide), ATP, and the test inhibitor at various concentrations in a kinase assay buffer.[12][13]
-
Reaction Setup: In a microplate, add the kinase and the inhibitor to each well and pre-incubate to allow for binding.[12]
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.[13]
-
Incubation: Incubate the plate at a controlled temperature to allow the kinase to phosphorylate the substrate.[13]
-
Detection: Stop the reaction and measure the extent of phosphorylation. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).[12][13][14]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]
Cell Proliferation Assay (MTT/XTT)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[1][15]
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine inhibitor and incubate for a specified period (e.g., 48-72 hours).[15]
-
Reagent Addition: Add MTT or XTT reagent to each well. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[1][15]
-
Incubation: Incubate the plate to allow for the formation of formazan crystals (MTT) or a soluble formazan product (XTT).[1][15]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.[1][15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the inhibitor.
Western Blot Analysis of Phosphorylated STAT
This technique is used to confirm the inhibition of JAK-STAT signaling within cells by measuring the levels of phosphorylated STAT proteins.
Methodology:
-
Cell Lysis: Treat cells with the inhibitor and a cytokine (e.g., IL-6) to stimulate the JAK-STAT pathway. Lyse the cells to extract total protein, ensuring the lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of proteins.[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a STAT protein (e.g., anti-phospho-STAT3).[16]
-
Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[16]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.[16]
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total STAT to serve as a loading control.
Conclusion
Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors represent a highly successful and versatile class of targeted therapeutics. Their mechanism of action, centered on ATP-competitive inhibition, allows for the potent and selective targeting of a wide array of kinases involved in critical cellular processes. A thorough understanding of their binding modes, effects on signaling pathways, and the application of robust experimental methodologies for their characterization are essential for the continued development of novel and effective kinase inhibitors for the treatment of cancer and inflammatory diseases.
References
- 1. atcc.org [atcc.org]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
The Rise of Pyrrolo[2,3-d]pyrimidines: A New Wave of Apoptosis Inducers in Cancer Therapy
A deep dive into the synthesis, biological evaluation, and mechanism of action of novel pyrrolo[2,3-d]pyrimidine derivatives reveals their significant potential as next-generation anticancer agents. These compounds have demonstrated potent capabilities in triggering programmed cell death, or apoptosis, in various cancer cell lines, offering promising avenues for targeted cancer treatment.
The pyrrolo[2,3-d]pyrimidine scaffold, a unique heterocyclic system, has garnered considerable attention in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide range of biological targets.[1][2] Researchers have successfully designed and synthesized series of these derivatives that exhibit significant cytotoxic effects against various cancer cell lines, including colon (HT-29), breast (MCF-7), cervical (HeLa), and liver (HepG2) cancers.[1][3][4] Mechanistic studies have revealed that these compounds can induce cell cycle arrest and promote apoptosis by modulating key signaling pathways.[3][4][5]
Unveiling the Cytotoxic Potential: A Quantitative Overview
The antitumor activity of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives has been rigorously evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been a key metric in these assessments. The data presented below summarizes the cytotoxic effects of several promising derivatives.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Tricyclic Pyrrolo[2,3-d]pyrimidines | |||
| Compound with Bromine at C-4 and Azepine Side-Ring | HT-29 | 4.55 | [1][2] |
| Compound with Bromine at C-4 and Azepine Side-Ring | HT-29 | 4.01 | [1][2] |
| Compound 8a (R2 = H) | HT-29 | 19.22 | [1] |
| Halo-compound 10a | HeLa | Moderate Activity | [1] |
| Halo-compound 10b | MCF-7 | Moderate Activity | [1] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | |||
| Compounds 5e, 5h, 5k, 5l | Various | 29 - 59 | [3][4] |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives with dimethylphosphine oxide | |||
| Compound 25b | A549 | 3.2 | [6] |
The Mechanism of Action: Triggering the Apoptotic Cascade
Several studies have delved into the molecular mechanisms by which these novel compounds induce apoptosis. A significant finding is their ability to modulate the expression of key proteins involved in the apoptotic pathway.
Signaling Pathway for Apoptosis Induction by Compound 5k
Apoptotic pathway induced by Compound 5k.
Mechanistic investigations into a particularly potent compound, designated 5k, revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells.[3][4] This was accompanied by a notable increase in the expression of the pro-apoptotic protein Bax and the executioner caspase-3, alongside a downregulation of the anti-apoptotic protein Bcl-2.[3][4][7] This shift in the balance between pro- and anti-apoptotic proteins is a hallmark of the intrinsic apoptotic pathway.
Quantitative Analysis of Apoptotic Protein Expression
The table below quantifies the changes in apoptotic protein expression in HepG2 cells following treatment with compound 5k.
| Protein | Treatment | Expression Change | Reference |
| Caspase-3 | Compound 5k | Increased | [3][4] |
| Bax | Compound 5k | Increased | [3][4] |
| Bcl-2 | Compound 5k | Decreased (two-fold lower than control) | [7] |
Furthermore, analysis of cell distribution showed a significant increase in apoptotic cells in the group treated with compound 5k compared to the control group.[3] A minor increase in necrotic cells was also observed.[3]
The Path Forward: Synthesis and Experimental Design
The successful development of these apoptosis-inducing agents hinges on robust and reproducible experimental protocols. The general workflow for the discovery and evaluation of these compounds is outlined below.
General Experimental Workflow
Workflow for discovery of pyrrolo[2,3-d]pyrimidine derivatives.
Key Experimental Protocols
Synthesis of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides:
A multi-step synthesis is typically employed.[3] The final step involves reacting hydrazide 4 with various halogen-substituted aldehydes.[3] The reaction is carried out by refluxing in absolute ethanol with a catalytic amount of glacial acetic acid overnight.[3]
Antitumor Activity and Structure-Activity Relationship (SAR) Evaluation:
The cytotoxic activity of the synthesized compounds is evaluated against a panel of human cancer cell lines.[1] Cells are treated with the compounds at varying concentrations for a specified period, typically 72 hours, and the IC50 values are determined graphically.[1] Doxorubicin is often used as a positive control.[1]
Apoptosis and Cell Cycle Analysis:
Flow cytometry is a common technique used to analyze the cell cycle distribution and the percentage of apoptotic cells. For apoptosis analysis, cells are often stained with Annexin V and propidium iodide.
Western Blotting:
This technique is used to determine the expression levels of key apoptotic proteins such as caspase-3, Bax, and Bcl-2. Following treatment with the compounds, cell lysates are prepared, and proteins are separated by electrophoresis, transferred to a membrane, and probed with specific antibodies.
The Bigger Picture: Targeting Multiple Kinases
Beyond directly inducing apoptosis, many pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[5][8] For instance, compound 5k exhibited significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values in the nanomolar range, comparable to the well-known multi-targeted kinase inhibitor sunitinib.[3][4] This multi-targeted approach holds the potential for more effective and durable anticancer therapies by simultaneously blocking several pathways crucial for cancer cell growth and survival.[5] Other research has focused on developing derivatives that inhibit FAK, RET, and Axl kinases.[6][8][9][10]
The continued exploration of the pyrrolo[2,3-d]pyrimidine scaffold is a promising frontier in the development of novel anticancer therapeutics. The ability of these compounds to induce apoptosis and inhibit key kinases, coupled with favorable structure-activity relationships, positions them as strong candidates for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate from Dimethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the multi-step synthesis of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, a key intermediate in the development of various therapeutic agents. The synthesis commences with the readily available starting material, dimethyl malonate, and proceeds through the formation of a functionalized pyrrole intermediate, followed by cyclization to the pyrrolo[2,3-d]pyrimidine core, and subsequent chlorination to yield the final product. This protocol includes detailed experimental procedures, reagent quantities, reaction conditions, and purification methods for each step.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif found in a wide range of biologically active compounds, including potent inhibitors of kinases such as Janus kinases (JAKs). This compound serves as a crucial building block for the synthesis of numerous small molecule drugs. The ability to synthesize this intermediate efficiently and from simple, inexpensive starting materials is of significant interest to the pharmaceutical industry. This application note details a reliable synthetic route starting from dimethyl malonate.
Overall Synthetic Scheme
The synthesis is proposed to proceed via a three-stage process, as illustrated below. The initial stage involves the construction of a key intermediate, Ethyl 2-amino-3-cyano-5-methylpyrrole-4-carboxylate. This is followed by the cyclization of the pyrrole to form the pyrrolo[2,3-d]pyrimidine ring system. The final stage is the chlorination of the 4-hydroxy position to yield the target compound.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of Ethyl 2-amino-3-cyano-5-methylpyrrole-4-carboxylate
This stage involves a multi-step sequence that can be adapted from established pyrrole syntheses, such as the Knorr pyrrole synthesis. A plausible route involves the following transformations:
Figure 2: Detailed workflow for the synthesis of the key pyrrole intermediate.
Protocol 1.1: Synthesis of Ethyl 2-amino-3-cyano-5-methylpyrrole-4-carboxylate
-
Materials:
-
Dimethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetate
-
Ethyl cyanoacetate
-
Sodium nitrite
-
Acetic acid
-
Zinc dust
-
Ethyl acetoacetate
-
Piperidine
-
-
Procedure:
-
Preparation of Diethyl malonate: While the topic specifies dimethyl malonate, for practical laboratory synthesis leading to an ethyl ester in the final product, it is often more direct to start with diethyl malonate or perform a transesterification. For the purpose of this protocol, we will assume the availability of diethyl malonate.
-
Synthesis of Ethyl 2-cyano-3-oxobutanoate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (1.0 eq) in absolute ethanol under an inert atmosphere. To this solution, add a mixture of diethyl malonate (1.0 eq) and ethyl cyanoacetate (1.0 eq) dropwise with stirring. After the addition is complete, heat the mixture to reflux for 2-3 hours. Cool the reaction mixture and acidify with dilute sulfuric acid. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Synthesis of Ethyl 2-cyano-3-(hydroxyimino)butanoate: Dissolve the crude ethyl 2-cyano-3-oxobutanoate in glacial acetic acid. Cool the solution in an ice bath and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C. After the addition, stir the reaction mixture at room temperature for 1 hour. Pour the mixture into ice water and collect the precipitated solid by filtration. Wash the solid with cold water and dry to obtain the oxime.
-
Synthesis of Ethyl 2-amino-3-cyanobutanoate: To a suspension of the oxime (1.0 eq) in a mixture of acetic acid and water, add zinc dust (2.0 eq) portion-wise with vigorous stirring, maintaining the temperature below 40 °C. After the addition is complete, continue stirring for 2-3 hours. Filter off the excess zinc and inorganic salts. Neutralize the filtrate with sodium carbonate and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the amino compound.
-
Synthesis of Ethyl 2-amino-3-cyano-5-methylpyrrole-4-carboxylate: A mixture of ethyl 2-amino-3-cyanobutanoate (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Table 1: Summary of Reaction Parameters for Stage 1
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1.1 | Diethyl malonate, Ethyl cyanoacetate, NaOEt | Ethanol | Reflux | 2-3 | 70-80 |
| 1.2 | Ethyl 2-cyano-3-oxobutanoate, NaNO₂ | Acetic Acid | 0-10 | 1 | 85-95 |
| 1.3 | Oxime, Zinc dust | Acetic Acid/Water | <40 | 2-3 | 60-70 |
| 1.4 | Amino compound, Ethyl acetoacetate | Ethanol | Reflux | 4-6 | 50-60 |
Stage 2: Synthesis of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
This stage involves the cyclization of the aminocyanopyrrole intermediate with a one-carbon source, such as formamide or formic acid.
Figure 3: Cyclization to form the pyrrolo[2,3-d]pyrimidine core.
Protocol 2.1: Cyclization Reaction [1]
-
Materials:
-
Ethyl 2-amino-3-cyano-5-methylpyrrole-4-carboxylate
-
Formamide
-
-
Procedure:
-
A mixture of Ethyl 2-amino-3-cyano-5-methylpyrrole-4-carboxylate (1.0 eq) and an excess of formamide is heated at reflux (approximately 180-190 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.
-
Table 2: Summary of Reaction Parameters for Stage 2
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2.1 | Pyrrole intermediate, Formamide | Formamide | 180-190 | 2-4 | 75-85 |
Stage 3: Synthesis of this compound
The final step is the chlorination of the 4-hydroxy group of the pyrrolopyrimidinone intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).
Figure 4: Final chlorination step.
Protocol 3.1: Chlorination Reaction [1]
-
Materials:
-
Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
Optionally, a catalytic amount of N,N-dimethylaniline can be added.
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid thoroughly with water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
-
Table 3: Summary of Reaction Parameters for Stage 3
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3.1 | Hydroxy-pyrrolopyrimidine, POCl₃ | POCl₃ | 105-110 | 2-4 | 80-90 |
Characterization Data
The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
This compound:
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₉H₈ClN₃O₂
-
Molecular Weight: 225.63 g/mol
-
(Expected) ¹H NMR (DMSO-d₆, 400 MHz) δ: 12.5-13.0 (br s, 1H, NH), 8.8 (s, 1H, H-6), 8.7 (s, 1H, H-2), 4.3 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.3 (t, J=7.1 Hz, 3H, OCH₂CH₃).
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Sodium metal is highly reactive with water and air. Handle under an inert atmosphere.
-
The work-up procedures involving quenching of reactive reagents should be performed cautiously, especially on a larger scale.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from dimethyl malonate. The described multi-step synthesis is a viable route for obtaining this valuable intermediate for drug discovery and development programs. The protocols are presented in a clear and concise manner to be readily implemented by researchers in a laboratory setting.
References
Application Note and Protocol: Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-chloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a crucial heterocyclic building block in medicinal chemistry.[1] Its structure is a core component of numerous biologically active molecules, including kinase inhibitors used in oncology.[2][3] The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups, particularly amines.[1] This reactivity makes it an essential intermediate for the synthesis of diverse compound libraries for drug discovery.[2] This document provides a detailed protocol for the SNAr reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with substituted anilines, including reaction conditions, work-up, and purification procedures.
Reaction Principle
The SNAr reaction on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves the attack of a nucleophile, typically an amine, at the electron-deficient C4 position of the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates this nucleophilic attack. The reaction can be performed under thermal conditions, and for less reactive nucleophiles like anilines, it can be promoted by an acid catalyst, such as hydrochloric acid.[4][5] The acid protonates the pyrimidine ring, further increasing its electrophilicity and accelerating the rate of substitution. However, the amount of acid must be carefully controlled, as excess acid can deactivate the amine nucleophile through protonation and may lead to competing solvolysis of the starting material.[4]
Experimental Protocol: Acid-Promoted Amination in Water
This protocol is adapted from a study on the acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines in an aqueous medium.[4][5] Water is an effective solvent for this transformation, offering both safety and cost benefits.[5]
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Substituted aniline (1.1 equivalents)
-
Hydrochloric acid (HCl), 0.61 M aqueous solution (0.1 equivalents)
-
Water (H₂O)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 500 mg, 3.26 mmol, 1.0 equiv.).
-
Add the desired substituted aniline (1.1 equiv.).
-
Add water (25 mL) and a 0.61 M solution of HCl (0.1 equiv.).
-
Reaction: Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 3 to 22 hours, depending on the reactivity of the aniline.[4]
-
Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Add saturated aqueous Na₂CO₃ solution (10 mL) to neutralize the acid and basify the mixture.
-
A solid product may precipitate. Isolate this solid by filtration.
-
To recover any dissolved product, extract the filtrate with ethyl acetate (4 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Purification: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by silica gel column chromatography to yield the pure N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[5]
Data Presentation
The following table summarizes the results for the SNAr reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a variety of substituted anilines, demonstrating the scope of the reaction.
| Entry | Aniline Substituent | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 4-methoxy | 3 | 100 | 94 |
| 2 | 4-methyl | 3 | 100 | 91 |
| 3 | H | 6 | 100 | 88 |
| 4 | 4-fluoro | 6 | 100 | 89 |
| 5 | 4-chloro | 6 | 100 | 85 |
| 6 | 4-bromo | 6 | 100 | 80 |
| 7 | 3-methoxy | 3 | 100 | 92 |
| 8 | 3-chloro | 6 | 100 | 86 |
| 9 | 3-nitro | 6 | 100 | 84 |
| 10 | 4-nitro | 22 | 100 | 80 |
Table adapted from data presented in Preprints.org, 2023, 2023100523 and ACS Omega 2023, 8, 49, 47048–47055.[4][5] Reactions were conducted with 500 mg of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine at 80 °C in water with 0.1 equivalents of HCl.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the SNAr protocol.
Caption: Workflow for the SNAr reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Troubleshooting and Optimization
-
Low Yield: If yields are low, ensure anhydrous conditions are not strictly necessary as the protocol is aqueous. However, the purity of starting materials is crucial. For aliphatic and benzylic amines, the reaction may proceed well in water without the addition of acid.[4]
-
Side Product Formation: The primary side product is often the result of solvolysis (hydrolysis in this case), forming 7H-pyrrolo[2,3-d]pyrimidin-4-ol. This is more likely with higher concentrations of acid or prolonged reaction times, especially with unreactive anilines.[4][5] Reducing the amount of HCl may mitigate this.
-
Alternative Solvents: While water is effective, other solvents like 2-propanol can be used, particularly for highly lipophilic and crystalline substrates that have low water solubility.[4][5]
-
Regioselectivity: For di-substituted pyrimidines, substitution generally favors the C4 position. However, the electronic nature of other substituents on the ring can influence this selectivity.[6]
References
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. preprints.org [preprints.org]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives in the Synthesis of Tofacitinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib is a potent inhibitor of Janus kinases (JAKs), a family of enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammatory and immune responses. By modulating the JAK-STAT signaling pathway, tofacitinib effectively treats various autoimmune disorders, including rheumatoid arthritis. The synthesis of this complex molecule relies on a strategic series of chemical reactions, with the pyrrolo[2,3-d]pyrimidine core being a key structural motif. While the user specified "Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate," a thorough review of the scientific literature indicates that the pivotal starting material for tofacitinib synthesis is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or its protected derivatives, most notably 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine . This document provides detailed application notes and protocols for the synthesis of tofacitinib using this well-established precursor.
Synthesis of Tofacitinib: An Overview
The synthesis of tofacitinib can be broadly divided into three key stages:
-
Protection of the Pyrrolo[2,3-d]pyrimidine Core: The nitrogen at the 7-position of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine ring is protected, often with a tosyl group, to prevent side reactions in subsequent steps.[1]
-
Coupling with the Piperidine Moiety: The protected pyrrolo[2,3-d]pyrimidine is coupled with a chiral piperidine derivative, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine, via a nucleophilic aromatic substitution reaction.[2]
-
Deprotection and Final Assembly: The protecting groups (tosyl and benzyl) are removed, followed by an acylation reaction to install the cyanoacetyl group, yielding the final tofacitinib molecule.[2][3]
Experimental Protocols
Step 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 2)
This initial step involves the protection of the pyrrole nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 1) with a tosyl group to enhance its stability and reactivity in the subsequent coupling reaction.[4]
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) in dichloromethane, add triethylamine and a catalytic amount of 4-dimethylaminopyridine.
-
Cool the mixture to 0°C and add a solution of p-toluenesulfonyl chloride in dichloromethane dropwise.
-
Allow the reaction to stir at room temperature for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (2).
Step 2: Coupling of Intermediate 2 with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Intermediate 3)
This crucial step establishes the carbon-nitrogen bond between the pyrrolopyrimidine core and the chiral piperidine side chain.
Materials:
-
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (2)
-
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (3)
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
A mixture of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (2), (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (3), and potassium carbonate in water is heated.[2]
-
The reaction is maintained at an elevated temperature (e.g., 95-105°C) until the starting materials are consumed, as monitored by HPLC.
-
After completion, the reaction mixture is cooled, and the product, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (4), is isolated.
Step 3: Detosylation and Debenzylation (Intermediate 5)
This two-part deprotection step removes the tosyl group from the pyrrole nitrogen and the benzyl group from the piperidine nitrogen.
Materials:
-
N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (4)
-
Sodium hydroxide (NaOH)
-
Palladium on carbon (Pd/C) or Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Hydrogen gas (H₂)
-
Ethanol or a mixture of Isopropyl alcohol (IPA), water, and acetic acid.
Procedure:
-
Detosylation: Treat the tosylated intermediate (4) with an aqueous solution of sodium hydroxide to cleave the tosyl group.
-
Debenzylation: The resulting benzyl-protected intermediate is subjected to catalytic hydrogenation using palladium on carbon or palladium hydroxide on carbon in a suitable solvent system under a hydrogen atmosphere.[2] This removes the benzyl group, yielding N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (5).
Step 4: Synthesis of Tofacitinib (Final Product)
The final step involves the acylation of the secondary amine on the piperidine ring with a cyanoacetyl moiety.
Materials:
-
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (5)
-
Ethyl cyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)
-
n-Butanol or Ethanol
Procedure:
-
Dissolve the deprotected intermediate (5) in a suitable solvent such as n-butanol or ethanol.
-
Add ethyl cyanoacetate and a base, such as DBU or triethylamine.[3][5]
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50°C) for several hours until the reaction is complete.[3][6]
-
The final product, tofacitinib, can then be isolated and purified, often through crystallization as a citrate salt.
Quantitative Data Summary
The following table summarizes the reported yields and purities for the key steps in the synthesis of tofacitinib.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Yield | Purity | Reference |
| 1 | Tosyl Protection | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | TsCl, TEA, DMAP | Dichloromethane | 97.7% | - | [4] |
| 2 | Coupling | 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, K₂CO₃ | Water | 85% | - | [2] |
| 3 | Debenzylation | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 20% Pd(OH)₂/C, H₂ | IPA/Water/Acetic Acid | High | - | [2] |
| 4 | Acylation | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Ethyl cyanoacetate, DBU | n-Butanol | 90% | >99% | [2] |
| Overall | - | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | - | - | ~57% | 99.4% | [2] |
Note: Yields and purities can vary depending on the specific reaction conditions and purification methods employed.
Visualized Experimental Workflow
References
- 1. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. research.unl.pt [research.unl.pt]
- 3. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 4. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
- 5. CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google Patents [patents.google.com]
- 6. CN110343111A - Preparation method of tofacitinib citrate - Google Patents [patents.google.com]
The Versatile Building Block: Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate in Modern Organic Synthesis
Application Note AP2025-01
Abstract
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a pivotal heterocyclic intermediate in the field of medicinal chemistry and drug discovery. Its unique 7-deazapurine core structure, combined with strategically placed reactive sites—a displaceable chlorine atom at the 4-position and a modifiable ethyl ester at the 5-position—renders it an exceptionally versatile scaffold for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its applications, particularly in the development of targeted kinase inhibitors, detailed experimental protocols for its key transformations, and a summary of relevant quantitative data.
Introduction: A Privileged Scaffold in Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows molecules derived from this scaffold to interact with a wide array of biological targets, most notably the ATP-binding site of protein kinases.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions.[3][4]
This compound serves as a cornerstone for the construction of potent and selective kinase inhibitors.[5] The reactive chlorine atom at the C4 position is readily displaced by various nucleophiles, enabling the introduction of diverse side chains that can be tailored to target specific kinase active sites.[5][6] The ethyl carboxylate group at C5 offers an additional handle for chemical modification or can be a key interaction point with the target protein.
This building block has been instrumental in the synthesis of inhibitors for a range of critical kinase targets, including:
-
Janus Kinases (JAKs): Essential for cytokine signaling in the immune system.[7][8]
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[9][10]
-
Aurora Kinases: Crucial regulators of cell division, often overexpressed in tumors.[10]
-
Protein Kinase B (Akt): A central node in cell survival and proliferation pathways.[11]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in Parkinson's disease.[12]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[13]
Key Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily centered on the reactivity of the C4-chloro group. The most common transformations are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloro substituent by a wide range of nucleophiles, particularly amines. This reaction is a cornerstone for creating libraries of N4-substituted pyrrolo[2,3-d]pyrimidines.
Protocol 1: General Procedure for N-Arylation/N-Alkylation
Objective: To synthesize 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
Solvent (e.g., 2-propanol, ethanol, DMF, or dioxane)
-
Base (optional, e.g., DIPEA, K₂CO₃, or NaH) (1.5 - 2.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound in the chosen solvent, add the desired amine.
-
If the amine salt is used or if the amine is not a strong enough base, add the appropriate base.
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Expected Outcome: The corresponding ethyl 4-(substituted-amino)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate derivative.
Palladium-Catalyzed Cross-Coupling Reactions
To form carbon-carbon bonds at the C4 position, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings are employed. These reactions are essential for introducing aryl, heteroaryl, or vinyl substituents.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4-aryl- or 4-heteroaryl-7H-pyrrolo[2,3-d]pyrimidine derivatives.[14][15]
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or boronic ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere.
-
Heat the mixture to a temperature between 80 °C and 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Expected Outcome: The corresponding ethyl 4-(hetero)aryl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.
Protocol 3: Stille Cross-Coupling
Objective: To synthesize 4-aryl-, 4-heteroaryl-, or 4-vinyl-7H-pyrrolo[2,3-d]pyrimidine derivatives.[1][8]
Materials:
-
This compound (1.0 eq)
-
Organostannane reagent (e.g., Aryl-Sn(Bu)₃) (1.1 - 1.3 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Optional: Additive (e.g., LiCl, CuI)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound and the organostannane reagent in the chosen solvent in a reaction vessel.
-
Add the palladium catalyst (and any additive) and degas the mixture.
-
Heat the reaction under an inert atmosphere at 80-120 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with a suitable organic solvent.
-
The reaction mixture may be washed with an aqueous solution of KF to remove tin byproducts.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Expected Outcome: The corresponding ethyl 4-substituted-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.
Quantitative Data Presentation
The following tables summarize representative yields for the key synthetic transformations of the pyrrolo[2,3-d]pyrimidine scaffold.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Entry | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Ethyl-4-aminobenzoate | Ethyl 4-((5-(ethoxycarbonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate | High | [3] |
| 2 | 4-Methoxyaniline | Ethyl 4-((4-methoxyphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 90% | [10] |
| 3 | 3-Fluoro-4-chloroaniline | Ethyl 4-((3-fluoro-4-chlorophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 87% | [10] |
| 4 | 4-Chloroaniline | Ethyl 4-((4-chlorophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 86% | [10] |
| 5 | 3,4-Dichloroaniline | Ethyl 4-((3,4-dichlorophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 80% | [10] |
Note: Yields are based on reactions with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and are expected to be comparable for the ethyl 5-carboxylate derivative.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Coupling Type | Coupling Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Suzuki | Phenylboronic acid | Ethyl 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 61-89% | [10][16] |
| 2 | Suzuki | p-Methoxyphenylboronic acid | Ethyl 4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 89% | [10] |
| 3 | Suzuki | 4-Acetylphenylboronic acid | Ethyl 4-(4-acetylphenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 87% | [10] |
| 4 | Stille | (Hetero)arylstannane | Ethyl 4-(hetero)aryl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 50-99% | [1] |
Note: Yields are representative for Suzuki and Stille couplings on similar heterocyclic chlorides and may vary based on specific substrates and conditions.
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for synthesizing kinase inhibitors from the title compound involves a primary coupling reaction followed by optional modification of the ester group.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Targeted Signaling Pathway: JAK-STAT
Inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib, effectively block the JAK-STAT signaling pathway, which is crucial for inflammatory responses.
Caption: Inhibition of the JAK-STAT signaling pathway.
Targeted Signaling Pathway: EGFR
The EGFR pathway is a common target in oncology. Pyrrolo[2,3-d]pyrimidine derivatives can block the ATP-binding site of the EGFR kinase domain, halting downstream signaling.
Caption: Inhibition of the EGFR/MAPK signaling pathway.
Conclusion
This compound is a high-value, versatile building block for the synthesis of biologically active compounds. Its predictable reactivity at the C4 position through SNAr and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space in drug discovery programs. The protocols and data presented herein provide a foundational guide for researchers and scientists in leveraging this powerful scaffold to develop novel therapeutics, particularly in the area of kinase inhibition.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. This compound [oakwoodchemical.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound (144927-57-1) for sale [vulcanchem.com]
- 6. srinichem.com [srinichem.com]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Multi-Targeted Kinase Inhibitors Based on the Pyrrolo[2,3-d]pyrimidine Scaffold
Introduction
The pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry for the design of kinase inhibitors.[1][2][3] Its structure is a deaza-isostere of adenine, the nitrogenous base of ATP, allowing it to act as a competitive inhibitor at the ATP-binding site of a wide range of protein kinases.[4][5] This structural mimicry provides a versatile platform for developing potent and selective inhibitors.[4] Kinase inhibitors featuring the pyrrolo[2,3-d]pyrimidine core have advanced into clinical use for treating inflammatory diseases and cancers, with many more under investigation.[5][6]
The development of cancer is often driven by multiple aberrant signaling pathways, making it a multifactorial disease.[7] Consequently, inhibitors that target a single kinase can be susceptible to resistance. This has spurred the development of multi-targeted kinase inhibitors, which can simultaneously block several key pathways involved in tumor growth, proliferation, and angiogenesis, offering a more robust therapeutic strategy.[7][8] The pyrrolo[2,3-d]pyrimidine scaffold is exceptionally well-suited for this approach, allowing for strategic modifications to achieve desired multi-kinase inhibition profiles.[4]
Key Kinase Targets
Pyrrolo[2,3-d]pyrimidine derivatives have been successfully designed to inhibit various kinases crucial to cancer progression:
-
Receptor Tyrosine Kinases (RTKs):
-
EGFR (Epidermal Growth Factor Receptor): A key driver of cell proliferation and survival in many cancers, including non-small cell lung cancer.[9]
-
Her2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in certain breast cancers, its inhibition is a key therapeutic strategy.[9]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): The primary mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow.[9]
-
-
Non-Receptor Tyrosine Kinases:
-
Cyclin-Dependent Kinases (CDKs):
Data Presentation: Inhibitory Activities
The following tables summarize the inhibitory activities of representative pyrrolo[2,3-d]pyrimidine-based compounds against various cancer-related kinases and cell lines.
Table 1: In Vitro Multi-Kinase Inhibitory Activity of Compound 5k
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 5k | EGFR | 79 | Erlotinib | 55 |
| Her2 | 40 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| CDK2 | 204 | Sunitinib | - | |
| Data sourced from a study on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'. Compound 5k demonstrated potent activity, notably a two-fold increase in potency against VEGFR2 compared to sunitinib.[13][14] |
Table 2: FAK Inhibition and Antiproliferative Activity of Compound 25b
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 25b | FAK | 5.4 | A549 (Lung Cancer) | 3.2 |
| Data from a study on 7H-pyrrolo[2,3-d]pyrimidine derivatives with a dimethylphosphine oxide moiety. Compound 25b showed potent and selective FAK inhibition and induced apoptosis in A549 cells.[10] |
Table 3: Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine-imines
| Compound Type | Cell Line | IC50 (µM) |
| Phenyl-imine with Bromine substituent | HT-29 (Colon Cancer) | 4.55 |
| Azepine side-ring derivative | HT-29 (Colon Cancer) | 4.01 |
| Data from a study on tricyclic pyrrolo[2,3-d]pyrimidines, highlighting selective activity against the HT-29 colon cancer cell line.[3] |
Visualizations
Caption: Core Pyrrolo[2,3-d]pyrimidine scaffold and key substitution sites.
Caption: Simplified signaling pathways targeted by multi-kinase inhibitors.
Caption: General workflow for inhibitor development and evaluation.
Experimental Protocols
Protocol 1: General Synthesis of N4-Substituted Pyrrolo[2,3-d]pyrimidines
This protocol outlines a common synthetic route for creating a library of pyrrolo[2,3-d]pyrimidine derivatives.[9][15]
Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Start with commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-ol (hypoxanthine analog).
-
Reflux the starting material in phosphorus oxychloride (POCl₃) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a suitable base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Nucleophilic Substitution with Anilines
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as 2-propanol or n-butanol.
-
Add the desired substituted aniline (1.1 equivalents) to the solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), if required.
-
Reflux the mixture for 12-24 hours. Monitor reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the precipitate, wash with the solvent and then with diethyl ether.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N⁴-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidine-amine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method to determine the IC50 value of a compound against a specific protein kinase.
Materials:
-
Recombinant human kinase enzyme (e.g., EGFR, VEGFR2).
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Test compound dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
384-well microplates.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase assay buffer.
-
In a 384-well plate, add 5 µL of the diluted test compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of a solution containing the kinase and its specific peptide substrate to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near its Km value for the specific kinase).
-
Incubate the plate for 1-2 hours at 30°C or 37°C, depending on the kinase.
-
Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent, incubate, add Kinase Detection Reagent, incubate).
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the complete medium.
-
Remove the old medium and treat the cells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Protocol 4: Cell Cycle and Apoptosis Analysis
These flow cytometry-based assays determine the effect of compounds on cell cycle progression and their ability to induce programmed cell death (apoptosis).[7][13]
Part A: Cell Cycle Analysis
-
Seed cells in a 6-well plate and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined using analysis software.
Part B: Apoptosis Analysis (Annexin V/PI Staining)
-
Seed and treat cells as described for the cell cycle analysis (typically for 24-48 hours).
-
Harvest both adherent and floating cells, wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's kit.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells immediately by flow cytometry.
-
Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Pyrrolo[2,3-d]pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolo[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] These compounds often exert their cytotoxic effects by inhibiting various protein kinases or by inducing apoptosis in cancer cells.[2][3][4] This document provides detailed protocols for assessing the in vitro cytotoxicity of novel pyrrolo[2,3-d]pyrimidine compounds using common colorimetric assays: the MTT and LDH assays. Additionally, it includes a summary of reported cytotoxicity data for various pyrrolo[2,3-d]pyrimidine derivatives and a diagram of the intrinsic apoptosis pathway, a key mechanism often implicated in their mode of action.
Data Presentation: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of selected pyrrolo[2,3-d]pyrimidine compounds against various human cancer cell lines, as determined by the MTT assay. This data provides a comparative overview of the cytotoxic potential of different structural analogs.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine (8g) | HT-29 | Colon Cancer | 4.01 ± 0.20 | [5] |
| (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine (8f) | HT-29 | Colon Cancer | 4.55 ± 0.23 | [5] |
| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 | Lung Cancer | 4.55 | [1][6] |
| Pyrrolo[2,3-d]pyrimidine derivative 10a | PC3 | Prostate Cancer | 0.19 | [1] |
| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 | Breast Cancer | 1.66 | [1] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (5e, 5h, 5k, 5l) | Various | Multiple | 29 - 59 | [2][3][7] |
| 7-H-pyrrolo[2,3-d]pyrimidine derivative (7-HPPD) at 50 µM | MKN28 | Gastric Cancer | Reduces viability to 21% | [8] |
| 7-H-pyrrolo[2,3-d]pyrimidine derivative (7-HPPD) at 50 µM | MKN74 | Gastric Cancer | Reduces viability to 23% | [8] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of living cells.[10]
Materials:
-
Pyrrolo[2,3-d]pyrimidine compounds
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[10]
-
96-well flat-bottom sterile culture plates[10]
-
Phosphate-buffered saline (PBS), sterile
-
Microplate reader[10]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine compounds in the complete growth medium.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.[10]
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds, typically ≤ 0.5%) and a blank control (medium only).[6]
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[12][13]
Materials:
-
Pyrrolo[2,3-d]pyrimidine compounds
-
Cancer cell line of interest
-
Complete cell culture medium (serum-free media is often recommended during the assay to avoid interference from LDH present in serum)
-
LDH assay kit (containing LDH reaction solution or substrate mix and assay buffer)
-
Triton X-100 (for maximum LDH release control)[14]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed target cells in a 96-well plate at the optimal density in 100 µL of culture medium.
-
Include wells for the following controls:
-
-
Compound Treatment:
-
Assay Procedure:
-
Prepare the LDH reaction solution according to the manufacturer's instructions.
-
For the maximum release control wells, add the lysis solution (e.g., 10% Triton X-100) and incubate as recommended by the kit protocol (typically 30-60 minutes).[15]
-
Centrifuge the plate at approximately 400 x g for 5 minutes to pellet the cells.[15]
-
Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new 96-well assay plate.[14][15]
-
-
LDH Reaction and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for in vitro cytotoxicity assays.
Simplified Intrinsic Apoptosis Signaling Pathway
Many pyrrolo[2,3-d]pyrimidine compounds induce apoptosis, or programmed cell death, in cancer cells.[1][2][3] The intrinsic pathway is a common mechanism initiated by intracellular stress.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. | Sigma-Aldrich [merckmillipore.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Molecular Docking Studies of 7H-pyrrolo[2,3-d]pyrimidine Derivatives with EGFR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 7H-pyrrolo[2,3-d]pyrimidine derivatives with the Epidermal Growth Factor Receptor (EGFR). This document is intended to guide researchers in the virtual screening and rational design of novel EGFR inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a core structure found in several approved kinase inhibitors.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often due to overexpression or activating mutations, is a key driver in the pathogenesis of various cancers.[2] Consequently, EGFR has emerged as a major therapeutic target for the development of anti-cancer agents. The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, has been identified as a privileged scaffold for the design of potent ATP-competitive kinase inhibitors.[3][4] This document outlines the computational and experimental methodologies for evaluating the interaction of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives with EGFR.
Data Presentation
The following tables summarize the in vitro inhibitory activities of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives against EGFR, providing a comparative analysis of their potency.
Table 1: Inhibitory Activity (IC50) of 7H-pyrrolo[2,3-d]pyrimidine Derivatives against Wild-Type and Mutant EGFR.
| Compound ID | Modification | EGFR (Wild-Type) IC50 (nM) | EGFR (T790M Mutant) IC50 (nM) | Reference |
| Compound 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-bromobenzylidene)benzohydrazide | 79 | Not Reported | [5] |
| Compound 12i | Pyrrolo[2,3-d]pyrimidine derivative | 22 | 0.21 | [6] |
| Compound 4d | Pyrrolo[2,3-d]pyrimidin-2-amine derivative | 107 | Not Reported | [7] |
| Compound 4f | Pyrrolo[2,3-d]pyrimidin-2-amine derivative | 159 | Not Reported | [7] |
| Compound 4h | Pyrrolo[2,3-d]pyrimidin-2-amine derivative | 196 | Not Reported | [7] |
| Compound 6a | Pyrrolo[2,3-d]pyrimidine derivative | 163 | Not Reported | [3] |
| Compound 6b | Pyrrolo[2,3-d]pyrimidine derivative | 126 | Not Reported | [3] |
| Erlotinib | Reference Drug | 55 | Not Reported | [5] |
| Sunitinib | Reference Drug | 93 | Not Reported | [5] |
Table 2: Binding Energies of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives with EGFRT790M.
| Compound ID | Binding Energy (kcal/mol) | Reference |
| Compound 8a | -22.39 | [8] |
| Compound 8b | -19.53 | [8] |
| Compound 8c | -11.59 | [8] |
| TAK-285 (Reference) | -18.70 | [8] |
Experimental Protocols
Molecular Docking Protocol for EGFR with 7H-pyrrolo[2,3-d]pyrimidine Derivatives using AutoDock Vina
This protocol outlines the steps for performing molecular docking to predict the binding mode and affinity of 7H-pyrrolo[2,3-d]pyrimidine derivatives to the ATP-binding site of EGFR.
1.1. Software and Resource Requirements:
-
UCSF Chimera: For visualization and preparation of protein and ligand structures.[9]
-
AutoDock Vina: For performing the molecular docking calculations.[3]
-
Protein Data Bank (PDB): To obtain the crystal structure of EGFR (e.g., PDB ID: 1M17).
1.2. Protein Preparation:
-
Download the crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17) from the Protein Data Bank.
-
Load the PDB file into UCSF Chimera.
-
Remove water molecules and any co-crystallized ligands from the structure.
-
Add polar hydrogens to the protein.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in PDBQT format.
1.3. Ligand Preparation:
-
Draw the 2D structure of the 7H-pyrrolo[2,3-d]pyrimidine derivative using a chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Save the prepared ligand in PDBQT format, defining the rotatable bonds.
1.4. Grid Box Generation:
-
Identify the ATP-binding site of EGFR. This can be done by referring to the position of the co-crystallized inhibitor in the original PDB file.
-
In AutoDock Tools, define a grid box that encompasses the entire ATP-binding pocket. A typical grid box size for EGFR is 20 x 20 x 20 Å with a spacing of 1.0 Å.
-
Center the grid box on the active site residues.
1.5. Docking Simulation:
-
Use the prepared protein (receptor) and ligand PDBQT files as input for AutoDock Vina.
-
Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8 is often sufficient for initial screening).
-
Run the docking simulation. Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).
1.6. Analysis of Results:
-
Visualize the docked poses in UCSF Chimera.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues in the EGFR binding site (e.g., Met793, Leu718, Val726, Ala743, Lys745, Cys797).
-
The binding energy values provide an estimation of the binding affinity, with more negative values indicating stronger binding.
General Synthesis Protocol for 4-substituted-7H-pyrrolo[2,3-d]pyrimidines
This protocol provides a general synthetic route for the preparation of 4-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives, starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
2.1. Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Appropriate aniline or amine derivative
-
Solvent (e.g., isopropanol, n-butanol, or DMF)
-
Base (e.g., triethylamine or diisopropylethylamine)
2.2. Procedure:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in the chosen solvent.
-
Add the desired aniline or amine derivative (1.1 equivalents) to the solution.
-
Add the base (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-substituted-7H-pyrrolo[2,3-d]pyrimidine derivative.
Note: Specific reaction conditions and purification methods may need to be optimized for different derivatives.
In Vitro EGFR Kinase Assay Protocol (ADP-Glo™ Assay)
This protocol describes a method to determine the in vitro inhibitory activity of the synthesized compounds against EGFR using a commercially available luminescent kinase assay.[1][10]
3.1. Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
White, opaque 96-well plates
3.2. Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for control wells).
-
Prepare a master mix containing the EGFR enzyme and the peptide substrate in kinase assay buffer. Add 10 µL of this master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to its Km for EGFR) to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
3.3. Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced, which reflects the EGFR kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Mandatory Visualizations
Caption: EGFR Signaling Pathway.
Caption: Molecular Docking Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 10. promega.com [promega.com]
Application Notes and Protocols: Preparation of N4-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Potent Receptor Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of N4-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as inhibitors of receptor tyrosine kinases (RTKs). The protocols detailed below are intended to serve as a guide for the preparation and characterization of this important class of compounds, which have shown significant promise in the field of oncology.
The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in kinase inhibitor design, acting as a bioisostere of adenine and enabling competitive binding to the ATP-binding site of various kinases.[1][2] By strategically modifying the N4- and C6-positions of this scaffold, researchers have developed potent and selective inhibitors of key RTKs implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3]
I. Chemical Synthesis
The synthesis of N4-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines is a multi-step process that begins with the construction of the core pyrrolo[2,3-d]pyrimidine ring system, followed by functionalization at the C4-position. A common and effective strategy involves the initial synthesis of a key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can then be subjected to a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction to introduce the desired N4-aryl substituent.
Protocol 1: Synthesis of the Key Intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a common route for the preparation of the crucial chloropyrimidine intermediate.
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Combine 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol in an acidic aqueous solution (e.g., 80% acetic acid or dilute HCl).
-
Heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Step 2: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) while keeping the temperature below 10 °C.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Synthesis of N4-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines
This protocol describes the final step to introduce the N4-aryl group, a critical determinant of kinase selectivity and potency.
Method A: Nucleophilic Aromatic Substitution
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the desired substituted aniline (1.1 equivalents) in a suitable solvent such as 2-propanol or n-butanol.
-
Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture at reflux for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield the final N4-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine.
Method B: Buchwald-Hartwig Amination
For less reactive anilines, a palladium-catalyzed cross-coupling reaction can be employed.
-
To a reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the desired aniline (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Add an anhydrous, degassed solvent such as dioxane or toluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
II. Biological Evaluation
The synthesized N4-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines are evaluated for their biological activity through a series of in vitro assays to determine their potency as RTK inhibitors and their anti-proliferative effects on cancer cell lines.
Protocol 3: In Vitro Receptor Tyrosine Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against specific RTKs (e.g., VEGFR-2, EGFR). This can be adapted for various assay formats, such as radiometric or luminescence-based methods.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase enzyme and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare a solution of ATP at a concentration close to its Km value for the specific kinase.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add serially diluted test compounds to the wells of the assay plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to each well.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
The amount of phosphorylation is quantified using a suitable detection method. For example, in a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured, which is proportional to the kinase activity.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of the inhibitor required to reduce the kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 4: Cellular Proliferation Assay (MTT Assay)
This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on various cancer cell lines.
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., A431 for EGFR, HUVEC for VEGFR-2) in appropriate growth media.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) by plotting the cell viability against the compound concentration.
-
III. Data Presentation
The quantitative data obtained from the biological assays should be summarized in clear and concise tables for easy comparison of the structure-activity relationships (SAR) of the synthesized compounds.
Table 1: In Vitro Kinase Inhibitory Activity of N4-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines
| Compound ID | N4-Aryl Substituent | VEGFR-2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) |
| 1 | 3-bromophenyl | 15 | 250 | 80 |
| 2 | 3-chloro-4-fluorophenyl | 8 | 150 | 65 |
| 3 | 3,4-dichlorophenyl | 25 | 80 | 120 |
| Sunitinib | (Reference) | 9 | 600 | 2 |
| Erlotinib | (Reference) | >10,000 | 2 | >10,000 |
Table 2: Anti-proliferative Activity of N4-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines
| Compound ID | A431 (EGFR overexpressing) GI₅₀ (µM) | HUVEC (VEGF-stimulated) GI₅₀ (µM) |
| 1 | 5.2 | 1.8 |
| 2 | 3.8 | 0.9 |
| 3 | 7.5 | 2.5 |
| Sunitinib | 8.1 | 0.02 |
| Erlotinib | 0.1 | >10 |
IV. Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language in Graphviz.
Caption: General Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.
Caption: General Synthetic Workflow for N4-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines.
Caption: Workflow for the Biological Evaluation of Synthesized RTK Inhibitors.
References
- 1. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig C-N Cross-Coupling with Pyrrolo[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system frequently found in potent kinase inhibitors and other biologically active molecules.[1][2][3] The Buchwald-Hartwig C-N cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of functionalized pyrrolo[2,3-d]pyrimidine derivatives, enabling the formation of carbon-nitrogen bonds under relatively mild conditions.[4][5] This reaction is instrumental in medicinal chemistry for building libraries of compounds for drug discovery, such as potential inhibitors for EGFR and RET kinases.[1][3]
This document provides detailed application notes and protocols for performing the Buchwald-Hartwig C-N cross-coupling reaction with various pyrrolo[2,3-d]pyrimidine derivatives.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and a primary or secondary amine in the presence of a phosphine ligand and a base. The catalytic cycle generally involves the oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to afford the desired N-aryl amine and regenerate the Pd(0) catalyst.[6][7][8]
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig C-N coupling with pyrrolo[2,3-d]pyrimidines is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Palladium Source: A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices that are reduced in situ to the active Pd(0) species.[6] Pre-catalysts, where the active Pd(0) species is readily formed, are also highly effective.[6]
-
Ligands: The choice of phosphine ligand is critical and often depends on the nature of the amine and the heteroaryl halide. Bidentate ligands like BINAP and Xantphos, as well as bulky monophosphine ligands, have been successfully used.[4][9] Sterically hindered biaryl phosphine ligands are particularly effective for coupling a wide range of amines.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[6][10][11] The choice of base can be critical for substrates with base-sensitive functional groups.[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used for this reaction.[7][8]
-
Protecting Groups: For certain substrates, particularly those with a free N-H in the pyrrole ring of the pyrrolo[2,3-d]pyrimidine system, protection may be necessary to prevent side reactions. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a common choice.[10][12]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions and outcomes for the Buchwald-Hartwig C-N cross-coupling with pyrrolo[2,3-d]pyrimidine derivatives, based on published literature.
| Entry | Pyrrolo[2,3-d]pyrimidine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloro-7-SEM-pyrrolo[2,3-d]pyrimidine derivative | Benzylamine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12 | 85 | [10] |
| 2 | 4-Chloro-7-SEM-pyrrolo[2,3-d]pyrimidine derivative | Pyridin-2-ylmethylamine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12 | 82 | [10] |
| 3 | 4-Bromo-1-benzyl-7-azaindole | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (1.5) | Dioxane | 100 | 2.5-3 | 92 | [9] |
| 4 | 4-Bromo-1-tosyl-7-azaindole | Morpholine | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (1.5) | Dioxane | 100 | 2.5-3 | 94 | [9] |
| 5 | 4-Chloro-7-azaindole | N-Methylpiperazine | P1 Precatalyst (1) | L1 (1) | LiHMDS (2.4) | THF | RT | 0.5 | 95 | [11] |
| 6 | 5-Bromo-7-azaindole | Aniline | P1 Precatalyst (1) | L1 (1) | LiHMDS (2.4) | THF | RT | 12 | 88 | [11] |
Note: P1 Precatalyst and L1 Ligand are specific reagents developed by the Buchwald group.
Experimental Protocols
General Protocol for Buchwald-Hartwig C-N Cross-Coupling of a Halogenated Pyrrolo[2,3-d]pyrimidine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Halogenated pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 3-15 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere
-
Magnetic stir bar
-
Standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the halogenated pyrrolo[2,3-d]pyrimidine, palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Seal the Schlenk tube, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
If the amine is a solid, add it at the beginning with the other solids. If it is a liquid, add it via syringe at this stage.
-
Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aminated pyrrolo[2,3-d]pyrimidine derivative.
Visualizations
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield and purity in Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity in the synthesis of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. This key intermediate is crucial for the development of various kinase inhibitors used in therapeutic areas such as oncology and inflammatory diseases.[1]
This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound, starting from the precursor 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Problem 1: Low Yield in the Vilsmeier-Haack Formylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Step 1)
Question: My Vilsmeier-Haack formylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is resulting in a low yield of the desired 5-carbaldehyde intermediate. What are the potential causes and solutions?
Answer:
Low yields in the Vilsmeier-Haack reaction on the pyrrolo[2,3-d]pyrimidine core can be attributed to several factors. Here is a breakdown of potential causes and their corresponding troubleshooting steps:
-
Incomplete reaction: The Vilsmeier reagent is a mild electrophile, and the pyrrolo[2,3-d]pyrimidine system may not be sufficiently activated for complete formylation.
-
Solution:
-
Increase reaction time and/or temperature: Monitor the reaction progress by TLC. Gradually increase the reaction temperature from room temperature up to 60-80°C if the reaction is sluggish.
-
Increase the equivalents of the Vilsmeier reagent: Using a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents) can drive the reaction to completion.
-
-
-
Decomposition of the starting material or product: The pyrrolopyrimidine core can be sensitive to strongly acidic conditions and elevated temperatures.
-
Solution:
-
Control the addition of POCl₃: Add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) slowly at 0°C to control the exothermic reaction and prevent degradation.
-
Maintain a controlled reaction temperature: Avoid excessive heating, as it can lead to the formation of tarry byproducts.
-
-
-
Side reactions: Diformylation or formylation at other positions of the heterocyclic ring can occur, although the 5-position is generally the most reactive.
-
Solution:
-
Use milder reaction conditions: Employing lower temperatures and a smaller excess of the Vilsmeier reagent can improve selectivity.
-
-
-
Moisture in the reaction: The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water.
-
Solution:
-
Use anhydrous solvents and reagents: Ensure that DMF and all glassware are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
| Parameter | Standard Condition | Optimization Strategy |
| Temperature | Room Temperature | Increase to 60-80°C |
| Vilsmeier Reagent | 1.5 equivalents | Increase to 2-3 equivalents |
| Reaction Time | 2-4 hours | Monitor by TLC and extend as needed |
| Atmosphere | Ambient | Inert (Nitrogen or Argon) |
Problem 2: Incomplete Oxidation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (Step 2)
Question: The oxidation of the 5-carbaldehyde to the corresponding carboxylic acid is not going to completion. How can I improve the conversion?
Answer:
Incomplete oxidation can be a common issue. The choice of oxidant and reaction conditions are critical for achieving high conversion.
-
Insufficient oxidant strength or amount: The aldehyde may be resistant to oxidation under the chosen conditions.
-
Solution:
-
Choice of Oxidant: While mild oxidants are preferred to avoid side reactions, a stronger oxidizing agent might be necessary. Common oxidants for this transformation include potassium permanganate (KMnO₄), sodium chlorite (NaClO₂), or Jones reagent (CrO₃/H₂SO₄).
-
Increase Oxidant Equivalents: Gradually increase the molar equivalents of the oxidizing agent while monitoring the reaction by TLC.
-
-
-
Poor solubility of the starting material: The aldehyde may not be fully dissolved in the reaction solvent, limiting its contact with the oxidant.
-
Solution:
-
Solvent System: Use a co-solvent system to improve solubility. For example, a mixture of t-butanol and water is often effective for oxidations with KMnO₄.
-
-
-
Inadequate pH control: The pH of the reaction mixture can significantly influence the rate and outcome of the oxidation.
-
Solution:
-
Buffered Conditions: For oxidations with sodium chlorite, a phosphate buffer (e.g., NaH₂PO₄) is often used to maintain a slightly acidic pH, which is optimal for this reagent.
-
-
| Parameter | Potential Issue | Recommended Solution |
| Oxidant | Too mild or insufficient amount | Use a stronger oxidant (e.g., KMnO₄) or increase equivalents. |
| Solubility | Poor in the reaction solvent | Employ a co-solvent system (e.g., t-butanol/water). |
| pH | Sub-optimal for the chosen oxidant | Use appropriate buffers to maintain the ideal pH range. |
Problem 3: Low Yield and/or Byproduct Formation During Esterification (Step 3)
Question: I am observing low yields and the formation of impurities during the final esterification step to obtain this compound. What are the likely causes and how can I mitigate them?
Answer:
Esterification of heterocyclic carboxylic acids can be challenging due to the potential for side reactions and the nucleophilicity of the ring nitrogens.
-
Hydrolysis of the ester: The esterification reaction is reversible, and the presence of water can lead to hydrolysis of the product back to the carboxylic acid.
-
Solution:
-
Use a large excess of ethanol: This will shift the equilibrium towards the product side.
-
Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Use a dehydrating agent: Molecular sieves can be added to the reaction mixture to scavenge water.
-
-
-
Side reactions involving the heterocyclic core: The acidic conditions of the Fischer esterification can lead to side reactions on the pyrrolopyrimidine ring.
-
Solution:
-
Milder esterification methods: Consider using alternative esterification procedures that do not require strong acids, such as reaction of the carboxylic acid with ethyl iodide in the presence of a non-nucleophilic base (e.g., DBU or Cs₂CO₃).
-
-
-
Incomplete conversion: The carboxylic acid may not be fully converted to the ester.
-
Solution:
-
Increase reaction time and/or temperature: Monitor the reaction by TLC and adjust conditions accordingly.
-
Use a more effective catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TsOH) can also be effective.
-
-
| Parameter | Potential Issue | Recommended Solution |
| Equilibrium | Favors starting materials | Use excess ethanol and/or remove water. |
| Side Reactions | Acid-catalyzed degradation | Use milder, non-acidic esterification methods. |
| Conversion | Incomplete reaction | Increase reaction time, temperature, or try a different catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific conditions and scale of the reaction. However, a multi-step synthesis of this nature would typically have an overall yield in the range of 30-50% if each step proceeds with good to excellent yields (70-80% per step). Optimization of each step is crucial for maximizing the overall yield.
Q2: What are the most common impurities to look for during this synthesis?
A2: Common impurities include:
-
Unreacted starting material from each step.
-
Over-formylated or isomerically formylated byproducts from the Vilsmeier-Haack reaction.
-
The intermediate 5-carbaldehyde and 5-carboxylic acid in the final product if the oxidation and esterification steps are incomplete.
-
Hydrolysis product (the 5-carboxylic acid) in the final ester product.
-
Byproducts from degradation of the heterocyclic ring under harsh acidic or oxidative conditions.
Q3: What are the recommended purification methods for the final product?
A3: The final product, this compound, is a solid.[1] The primary methods for purification are:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.
-
Silica gel column chromatography: This is useful for removing closely-related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.
Q4: Can the N-H proton on the pyrrole ring interfere with any of the reaction steps?
A4: Yes, the N-H proton is acidic and can be deprotonated by strong bases. In the Vilsmeier-Haack reaction, which is conducted under acidic conditions, the nitrogen is likely protonated. In the esterification using a base and ethyl iodide, the N-H could be deprotonated, potentially leading to N-alkylation as a side reaction. If N-alkylation becomes a significant issue, protection of the N-H group with a suitable protecting group (e.g., tosyl or BOC) may be necessary prior to the esterification step.
Experimental Protocols
Workflow Diagram
Caption: Synthetic workflow for this compound.
Step 1: Vilsmeier-Haack Formylation
Objective: To synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (10 volumes relative to the starting material).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.5 - 2.0 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) portion-wise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0°C and quench by the slow addition of a cold aqueous solution of sodium acetate (5-6 equivalents).
-
Stir the mixture for 30 minutes.
-
Extract the product with DCM or EtOAc (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Oxidation to Carboxylic Acid
Objective: To synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
tert-Butanol
-
Deionized water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the 5-carbaldehyde (1.0 equivalent) in a mixture of t-butanol and water (e.g., 1:1 v/v).
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add a solution of KMnO₄ (1.5-2.0 equivalents) in water portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHSO₃ until the purple color disappears and a brown precipitate of MnO₂ is formed.
-
Filter the mixture through a pad of celite and wash the filter cake with water.
-
Acidify the filtrate with concentrated HCl to a pH of 2-3.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Fischer Esterification
Objective: To synthesize this compound.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the 5-carboxylic acid (1.0 equivalent) in an excess of anhydrous ethanol (20-30 volumes).
-
Cool the suspension in an ice bath and slowly add concentrated H₂SO₄ (0.2-0.5 equivalents) as a catalyst.
-
Heat the mixture to reflux (around 80°C) and maintain for 4-8 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in EtOAc and carefully neutralize with a saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the optimal chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the preparation of various pharmaceutical compounds.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Increase the reaction time or temperature as per the protocol. For instance, when using phosphorus oxychloride, a reaction time of 2 to 4 hours at 80 to 100°C is suggested.[2] - Use an appropriate excess of the chlorinating agent. |
| Degradation of starting material or product. | - Maintain anhydrous conditions as the starting material and product can be sensitive to moisture.[4] - Control the reaction temperature carefully, as excessive heat can lead to decomposition. | |
| Suboptimal reagents. | - Use freshly distilled or high-purity chlorinating agents like phosphorus oxychloride (POCl₃). | |
| Formation of Impurities/Side Products | Reaction with pyrrole nitrogen. | - Consider protection of the N7 position of the pyrrole ring, for example, with a tosyl group, before chlorination to prevent side reactions.[1] |
| Hydrolysis of the product. | - During workup, quench the reaction mixture with ice water carefully and maintain a low temperature (0 to 10°C).[2] - Promptly extract the product into an organic solvent after quenching. | |
| Incomplete removal of the chlorinating agent. | - After the reaction, remove excess phosphorus oxychloride by distillation under reduced pressure.[2] | |
| Poor Product Purity | Inadequate purification. | - Recrystallize the crude product from a suitable solvent like toluene to obtain a high-purity product.[2] - Column chromatography can also be employed for purification. |
| Presence of starting material. | - Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. | |
| Difficult Product Isolation | Product is an oil or does not precipitate. | - After quenching and neutralization, ensure the pH is adjusted correctly (e.g., to 9-10 with sodium hydroxide) to facilitate precipitation.[2] - If the product remains in solution, perform a thorough extraction with an appropriate organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
A1: The most commonly used chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[2] Thionyl chloride (SOCl₂) can also be used.
Q2: What are the typical reaction conditions for chlorination with phosphorus oxychloride?
A2: A typical procedure involves heating 7H-pyrrolo[2,3-d]pyrimidin-4-ol in neat phosphorus oxychloride at a temperature range of 80 to 100°C for 2 to 4 hours.[2] In some methods, a solvent like toluene is used, and an organic base such as N,N-diisopropylethylamine (DIPEA) is added, with the reaction proceeding at a lower temperature of around 50°C.[1][5]
Q3: How can I improve the yield and purity of my product?
A3: To improve yield and purity, consider the following:
-
Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents and reagents.
-
Reagent Quality: Use high-purity, preferably freshly distilled, phosphorus oxychloride.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure it goes to completion.
-
Controlled Workup: Quench the reaction mixture slowly into ice water to control the exothermic reaction and prevent product degradation.[2]
-
Purification: Recrystallize the crude product from a suitable solvent like toluene to achieve high purity.[2] One patented method reports achieving a purity of over 99.5% by HPLC without an additional purification step after an optimized workup.[1][5]
Q4: Are there any safety precautions I should take during this reaction?
A4: Yes, this reaction involves hazardous materials and should be performed with appropriate safety measures:
-
Work in a well-ventilated fume hood.
-
Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.
-
The quenching process is highly exothermic and should be done slowly and with adequate cooling.
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride
This protocol is based on a method described in the patent literature.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
Addition of Reagent: Carefully add phosphorus oxychloride to the flask.
-
Reaction: Heat the mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove excess phosphorus oxychloride by distillation under reduced pressure.
-
Cool the residue to 0-10°C in an ice bath.
-
Slowly and carefully quench the reaction by adding ice water with vigorous stirring.
-
Adjust the pH of the resulting solution to 9-10 with a sodium hydroxide solution.
-
Stir the mixture for 20-30 minutes.
-
-
Isolation and Purification:
-
Filter the precipitated solid.
-
Wash the solid with water.
-
Dry the solid under vacuum.
-
For higher purity, recrystallize the crude product from toluene.
-
Protocol 2: Chlorination with POCl₃ in Toluene with DIPEA
This protocol is adapted from a patented process.[1][5]
-
Reaction Setup: In a reaction vessel, prepare a mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphorus oxychloride, and toluene.
-
Reaction: Warm the mixture to 50°C.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) in portions, maintaining the temperature at 50°C.
-
Reaction Completion: Keep the mixture at 50°C until the reaction is complete as monitored by HPLC.
-
Workup and Isolation:
Data Presentation
Table 1: Comparison of Chlorination Conditions
| Chlorinating Agent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reported Purity (%) | Reference |
| POCl₃ | Neat | - | 80-100 | 2-4 | Not specified | Not specified | [2] |
| POCl₃ | Toluene | DIPEA | 50 | Not specified | 79-84 | 99.8-99.9 | [1][5] |
| SOCl₂ | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | General knowledge |
Visualizations
Experimental Workflow for Chlorination
Caption: General workflow for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the chlorination reaction.
References
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 4. srinichem.com [srinichem.com]
- 5. patents.justia.com [patents.justia.com]
Reducing by-products in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing by-products during the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃).
Problem 1: Low yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and presence of starting material.
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate amount of chlorinating agent.
-
Hydrolysis during Workup: Premature exposure of the reaction mixture to water or improper pH control during quenching can lead to the hydrolysis of the product back to the starting material.[1]
-
Poor Quality of Reagents: The 7H-pyrrolo[2,3-d]pyrimidin-4-one may contain impurities, or the phosphorus oxychloride may have degraded.
Suggested Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction temperature is maintained within the optimal range, typically between 80-100°C.[2]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to ensure it has reached completion, typically 2-4 hours.[2]
-
Reagent Stoichiometry: Use a sufficient excess of phosphorus oxychloride.
-
-
Controlled Workup Procedure:
-
Remove excess POCl₃ by distillation before quenching.[2]
-
Slowly and carefully quench the reaction mixture by pouring it onto ice water to manage the exothermic reaction.
-
Maintain a basic pH (9-10) during the workup by adding a base like sodium hydroxide to prevent hydrolysis of the chloro-product.[2]
-
-
Reagent Quality:
-
Use pure, dry starting material.
-
Use fresh, high-quality phosphorus oxychloride.
-
Problem 2: Formation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine by-product.
Possible Causes:
-
Over-chlorination: Excessive amounts of phosphorus oxychloride or prolonged reaction times at high temperatures can lead to the chlorination of the C2 position.
-
High Reaction Temperature: Elevated temperatures can promote the formation of the dichloro by-product.
Suggested Solutions:
-
Stoichiometry Control: Carefully control the molar ratio of phosphorus oxychloride to the substrate.
-
Temperature Management: Maintain the reaction temperature at the lower end of the effective range (around 80°C) to minimize over-chlorination.
-
Reaction Monitoring: Closely monitor the reaction progress to stop it once the desired product is predominantly formed.
Problem 3: Presence of unidentified impurities in the final product.
Possible Causes:
-
Side Reactions: Phosphorus oxychloride is a highly reactive reagent and can participate in various side reactions, especially at elevated temperatures.[3]
-
Degradation of Product: The product may be unstable under the reaction or workup conditions, leading to the formation of degradation products.
-
Solvent-Related Impurities: The solvent used in the reaction or for recrystallization may introduce impurities.
Suggested Solutions:
-
Purification:
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as toluene, to remove impurities.[2]
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
A1: The most widely used method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one (also known as 4-hydroxypyrrolo[2,3-d]pyrimidine) with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2]
Q2: What are the critical parameters to control during the chlorination step?
A2: The critical parameters to control are reaction temperature, reaction time, and the stoichiometry of the reagents. Careful control of these parameters is essential to maximize the yield of the desired product and minimize the formation of by-products such as the starting material (due to incomplete reaction or hydrolysis) and the 2,4-dichloro derivative (due to over-chlorination).
Q3: How can I minimize the hydrolysis of the product during workup?
A3: To minimize hydrolysis, it is crucial to remove excess POCl₃ by distillation before quenching the reaction. The quenching should be performed carefully with ice water, and the pH of the solution should be adjusted to be basic (pH 9-10) with a base like sodium hydroxide.[2] This ensures that the chloro-product remains stable and does not revert to the hydroxy- starting material.
Q4: What is a suitable solvent for the reaction and for recrystallization?
A4: Toluene is a commonly used solvent for the chlorination reaction. For purification, recrystallization from toluene is also often effective in providing a high-purity product.[2]
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For accurate assessment of product purity and quantification of by-products, High-Performance Liquid Chromatography (HPLC) is the preferred method. Purity levels of over 99.5% have been reported using HPLC analysis in optimized procedures.[4]
Data Presentation
Table 1: Comparison of Different Synthesis Conditions and Outcomes
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 7H-pyrrolo[2,3-d]pyrimidin-4-one | 7H-pyrrolo[2,3-d]pyrimidin-4-one | 7H-pyrrolo[2,3-d]pyrimidin-4-one |
| Chlorinating Agent | POCl₃ | POCl₃ | POCl₃ |
| Solvent | Toluene | Toluene | Neat (Solvent-free) |
| Base | N,N-diisopropylethylamine | None | Pyridine |
| Temperature | 50°C | 80-100°C | High Temperature (sealed reactor) |
| Yield | 84% | Not specified | High |
| Purity (HPLC) | 99.9 area-% | >98% | High |
| Reference | [4] | [2] | [5] |
Experimental Protocols
Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via Chlorination with POCl₃
This protocol is a general guideline based on commonly reported procedures.[2][4] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
N,N-diisopropylethylamine (DIPEA) (optional, as a base)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one and toluene.
-
Addition of Reagents: Warm the mixture to approximately 50°C. Add phosphorus oxychloride to the mixture. If using a base, add N,N-diisopropylethylamine in portions, ensuring the temperature is controlled.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50°C or 80-100°C) and maintain it for the required duration (e.g., until reaction completion is observed by TLC or HPLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Adjust the pH of the aqueous solution to 8-9 by the slow addition of a concentrated sodium hydroxide solution, while keeping the temperature below 35°C.
-
Stir the mixture at a slightly elevated temperature (e.g., 40°C) for at least one hour to ensure complete precipitation.
-
-
Isolation:
-
Filter the precipitated solid.
-
Wash the solid with water.
-
Dry the product under vacuum at a temperature below 80°C.
-
-
Purification (if necessary):
-
Recrystallize the crude product from a suitable solvent like toluene.
-
Visualizations
Caption: General workflow for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Troubleshooting workflow for by-product reduction.
References
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when purifying this compound by column chromatography?
A1: A primary challenge is co-elution with closely related impurities, such as unreacted starting materials or side-products. Due to the compound's moderate polarity, finding a solvent system that provides adequate separation (resolution) can be difficult. Streaking or tailing of the compound on the column is another common issue, often caused by strong interactions with the silica gel.[1]
Q2: How do I choose an appropriate solvent system for the column?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[2] You can then adjust the ratio to achieve the desired Rf. For more polar impurities, a dichloromethane/methanol system may be necessary.[2]
Q3: My compound is streaking on the TLC plate and the column. What can I do to prevent this?
A3: Streaking is often due to the compound's interaction with the acidic silica gel, especially if the compound has basic nitrogen atoms.[1] To mitigate this, you can:
-
Reduce the amount of sample loaded onto the column.[1]
-
Add a small amount (0.1-1%) of a modifier like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel.
-
Consider using a different stationary phase, such as neutral or basic alumina.
Q4: The purified fractions contain colored impurities. How can I remove them?
A4: Colored impurities can sometimes co-elute with the product. If these impurities are highly polar, they may stick to the baseline on TLC. To remove them, you can try:
-
Pre-treating the crude sample with activated charcoal before chromatography. However, be aware that this might reduce the overall yield.
-
Running a second column with a different solvent system to separate the colored impurities.
Q5: I have low recovery of my compound after column chromatography. What are the possible reasons?
A5: Low recovery can be due to several factors:
-
Irreversible adsorption of the compound onto the silica gel, especially if it is unstable on silica.
-
Product loss due to using a solvent system that is too polar, causing the compound to elute too quickly with the solvent front.
-
Incomplete elution , where some of the product remains on the column. You can try flushing the column with a more polar solvent at the end of the purification to recover any remaining compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation (Overlapping Spots) | Inappropriate solvent system (Rf too high or too low). | Optimize the mobile phase. A common mobile phase is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[1] Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for the target compound. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product for difficult separations.[1] | |
| Streaking/Tailing of the Compound | Strong interaction with the acidic silica gel.[1] | Add a small amount (0.1-1%) of triethylamine or pyridine to the eluent to neutralize the acidic sites. |
| Sample is too concentrated. | Dilute the sample in a larger volume of the initial mobile phase before loading. | |
| Compound is not Eluting | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a dichloromethane/methanol system can be effective.[2] |
| Compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica before running the column. If it is unstable, consider using a less acidic stationary phase like alumina. | |
| Cracks in the Silica Bed | Improperly packed column. | Ensure the silica gel is packed uniformly as a slurry to avoid air pockets.[3][4] Running the solvent through the packed column under modest pressure can help prevent cracking.[3] |
| Low Yield/Recovery | Compound is irreversibly adsorbed on the column. | Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) after collecting the main fractions. |
| Sample was not loaded properly. | For "wet loading," dissolve the sample in a minimal amount of a less polar solvent.[1] For "dry loading," adsorb the crude mixture onto a small amount of silica gel before adding it to the column.[1] |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Preparation:
-
Solvent System Selection:
-
Perform TLC analysis of the crude material using various ratios of Hexane:EtOAc (e.g., 4:1, 3:1, 2:1).
-
The ideal system will give the target compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand (about 1 cm) over the plug.[1]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.[1]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[4]
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.[1]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
3. Sample Loading:
-
Dry Loading (Recommended):
-
Dissolve the crude product in a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).[1]
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add a final layer of sand on top of the sample.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like DCM.
-
Carefully add the solution to the top of the column using a pipette, allowing it to adsorb onto the silica.
-
Rinse the flask with a small amount of eluent and add it to the column to ensure all the product is transferred.
-
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.
5. Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Silica to Compound Ratio | 30:1 to 100:1 (w/w) | Use a higher ratio for more difficult separations.[1] |
| Initial Eluent System | Hexane:EtOAc (e.g., 4:1 to 2:1 v/v) | Adjust ratio to achieve an Rf of 0.2-0.4 for the target compound. |
| Typical Rf Value | ~0.3 | This is an ideal target for good separation. |
| Column Loading (Dry) | 1-5% of silica gel weight | Overloading can lead to poor separation. |
| Expected Purity | >95% | Dependent on the crude material and optimization of the chromatography. |
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for column chromatography purification.
References
Technical Support Center: Stability and Storage of Chlorinated Pyrrolopyrimidines
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and appropriate storage conditions for chlorinated pyrrolopyrimidines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for chlorinated pyrrolopyrimidines?
A1: For long-term storage, it is recommended to store chlorinated pyrrolopyrimidines at -20°C in a tightly sealed container to prevent moisture ingress.[1] For short-term transport, shipment at room temperature is generally acceptable.[1] All compounds should be stored in a cool, dry, and well-ventilated area, away from heat sources, strong acids, strong alkalis, and oxidizing agents.[2]
Q2: How stable are chlorinated pyrrolopyrimidines at room temperature?
A2: Many chlorinated pyrrolopyrimidines, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, exhibit good stability under normal ambient temperature and humidity.[2] However, stability can be compound-specific. It is always best practice to minimize time at room temperature and return the compound to recommended long-term storage conditions promptly after use.
Q3: What are the primary degradation pathways for chlorinated pyrrolopyrimidines?
A3: Based on the chemical structure of chlorinated pyrrolopyrimidines and data from related heterocyclic compounds, the primary degradation pathways are likely to be:
-
Hydrolysis: The chloro substituent on the pyrimidine ring is susceptible to hydrolysis, particularly in aqueous solutions and in the presence of acidic or basic conditions.[1] This can lead to the formation of the corresponding hydroxy-pyrrolopyrimidine.
-
Photodegradation: Exposure to UV or visible light can induce degradation.[3] Photodegradation may involve complex reactions, including potential dechlorination.[4]
-
Oxidation: The pyrrolopyrimidine ring system can be susceptible to oxidation, especially in the presence of oxidizing agents.[1]
-
Thermal Decomposition: At elevated temperatures, thermal degradation can occur.[1][5]
Q4: Are chlorinated pyrrolopyrimidines sensitive to pH?
A4: Yes, chlorinated pyrrolopyrimidines are expected to be sensitive to pH. They may decompose in the presence of strong acids or alkalis.[2] Hydrolysis of the chloro group is often accelerated under both acidic and basic conditions. Therefore, it is crucial to control the pH of solutions containing these compounds.
Q5: How can I monitor the stability of my chlorinated pyrrolopyrimidine sample?
A5: The most common and effective method for monitoring the stability of chlorinated pyrrolopyrimidines is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][7] This technique can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active compound and the detection of impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with chlorinated pyrrolopyrimidines.
Issue 1: Inconsistent or poor results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound in the assay medium. | 1. Prepare fresh stock solutions before each experiment. 2. Assess the stability of the compound in the assay buffer at the experimental temperature for the duration of the assay. Use HPLC to check for degradation. 3. If degradation is observed, consider using a different buffer system or adding antioxidants (if oxidative degradation is suspected). |
| Precipitation of the compound. | 1. Visually inspect the solution for any precipitates. 2. Determine the solubility of the compound in the assay medium. 3. If solubility is an issue, consider using a co-solvent (e.g., DMSO) but ensure the final concentration is compatible with the assay. |
| Incorrect concentration of the stock solution due to degradation during storage. | 1. Regularly check the purity of the stock solution by HPLC. 2. Store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. |
Issue 2: Appearance of new peaks in the HPLC chromatogram of a stored sample.
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound. | 1. Identify the storage conditions (temperature, light exposure, humidity). 2. Compare the chromatogram with a freshly prepared sample. 3. Perform forced degradation studies (see Experimental Protocols) to help identify the degradation products. 4. If degradation is confirmed, review and improve the storage conditions. |
| Contamination. | 1. Ensure proper cleaning of all glassware and equipment. 2. Use high-purity solvents for sample preparation. 3. Analyze a blank (solvent only) to rule out contamination from the analytical system. |
Issue 3: Change in physical appearance of the solid compound (e.g., color change, clumping).
| Potential Cause | Troubleshooting Steps |
| Degradation or absorption of moisture. | 1. Check the integrity of the container seal. 2. Store the compound in a desiccator, especially if it is hygroscopic. 3. Analyze the sample by HPLC to assess its purity. 4. If significant degradation is observed, the batch may need to be discarded. |
Data Presentation: Stability of Chlorinated Pyrrolopyrimidines
Due to the limited availability of specific quantitative stability data for a broad range of chlorinated pyrrolopyrimidines, the following table provides a summary of expected stability based on data from closely related compounds and general chemical principles.
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| Long-Term Storage | Solid, -20°C, dark, dry | High (Expected to be stable for years)[1] | Minimal |
| Short-Term Storage | Solid, Room Temperature, dark, dry | Moderate (Days to weeks, compound-dependent) | Slow hydrolysis (if moisture is present), slow oxidation |
| Solution (Aqueous, pH 7) | Room Temperature | Low to Moderate | Hydrolysis |
| Solution (Aqueous, acidic) | Room Temperature | Low | Acid-catalyzed hydrolysis |
| Solution (Aqueous, basic) | Room Temperature | Low | Base-catalyzed hydrolysis |
| Photostability | Solid or Solution, UV/Visible light | Low | Photodegradation, potential dechlorination[4] |
| Thermal Stress | Solid, >60°C | Low | Thermal decomposition |
| Oxidative Stress | Solution, with oxidizing agent | Low | Oxidation of the heterocyclic ring |
Experimental Protocols
1. Protocol for Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[6][7]
-
Acidic Hydrolysis: Dissolve the chlorinated pyrrolopyrimidine in a solution of 0.1 M HCl. Heat the solution at 60°C for 24-48 hours.[1]
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat the solution at 60°C for 24-48 hours.[1]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid compound to a temperature of 80°C for 48 hours in a calibrated oven.[1]
-
Photostability Testing: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[8]
For all studies, samples should be taken at various time points and analyzed by a stability-indicating HPLC method.
2. Example of a Stability-Indicating HPLC Method
This is a general protocol that may require optimization for specific chlorinated pyrrolopyrimidines.
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of the specific chlorinated pyrrolopyrimidine (typically in the range of 220-350 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
Visualizations
Caption: Troubleshooting workflow for addressing stability-related experimental issues.
Caption: Potential degradation pathways for chlorinated pyrrolopyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Photodegradation of the insecticide fipronil in aquatic environments: photo-dechlorination processes and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. ema.europa.eu [ema.europa.eu]
Troubleshooting low yields in the cyclization of pyrrolopyrimidine rings
Welcome to the technical support center for the synthesis of pyrrolopyrimidine rings. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and answers to frequently asked questions to help overcome common challenges and optimize reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cyclization of pyrrolopyrimidine rings, leading to low yields.
Q1: My cyclization reaction has a very low conversion rate, with a significant amount of starting material left unreacted. What are the likely causes and how can I fix this?
A1: Low conversion is a common problem that can often be traced back to several key factors related to reaction conditions and component quality.[1]
Troubleshooting Steps:
-
Assess Catalyst Activity: The catalyst is crucial for promoting the desired cyclization.
-
Inactive Catalyst: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, verify that the concentration is correct.[1]
-
Inappropriate Catalyst: The choice of catalyst can dramatically impact the reaction. While traditional acid catalysts are common, consider exploring alternatives.[2] For instance, milder Lewis acids, solid acid catalysts, or specialized systems like I₂/DMSO or Cu@KF/CP NPs have been shown to significantly improve yields.[2][3][4]
-
-
Optimize Reaction Conditions: Temperature and time are critical parameters that are highly substrate-dependent.
-
Temperature: The optimal temperature can vary. Some reactions proceed at room temperature, while others require heating.[2][5] Systematically screen temperatures (e.g., 80°C, 100°C, 120°C) to find the sweet spot. Note that excessively high temperatures can lead to decomposition.[1][4]
-
Reaction Time: Some cyclizations are slow and may simply require longer reaction times to reach completion.[1] It is essential to monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal duration.[1][2]
-
-
Evaluate Starting Material Purity: The quality of your starting materials directly affects the efficiency and yield of the reaction.
-
Impurities: Impurities in reactants can lead to unwanted side reactions, consume the catalyst, and ultimately lower the yield of the desired pyrrolopyrimidine product.[6]
-
Purity Verification: Using high-purity intermediates (e.g., ≥99%) is a key strategy for ensuring the reaction proceeds as intended and for achieving process consistency.[6] Always verify the purity of your starting materials before beginning the synthesis.
-
-
Check Solvent and Solubility: The solvent plays a critical role in reactant solubility and reaction rate.
-
Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Solvent Choice: The choice of solvent can be a critical factor for both conversion and selectivity.[7] While common solvents like ethanol or DCM are frequently used, exploring others such as MTBE or toluene, or even solvent-free conditions, can sometimes lead to improved yields.[2][7][8][9]
-
A logical workflow for troubleshooting low conversion is outlined in the diagram below.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: The reaction is producing multiple products and side reactions seem to be a major issue. How can I improve the selectivity towards the desired pyrrolopyrimidine?
A2: The formation of side products is often due to the presence of multiple reactive sites in the precursors or suboptimal reaction conditions that favor alternative pathways.
Troubleshooting Steps:
-
Modify Reaction Temperature: Temperature can influence the reaction pathway. Lowering the temperature may increase selectivity by favoring the thermodynamically more stable product and reducing the rate of undesired side reactions. Some syntheses are performed at temperatures from 0 °C to room temperature to achieve good yields.[8][9]
-
Select a More Selective Catalyst: The catalyst not only affects the reaction rate but also its selectivity. The choice of catalyst, including its counteranion, can be crucial for directing the reaction towards the desired product.[7] Green catalysts, such as β-cyclodextrin, can also act selectively in the reaction media.[10]
-
Use Protecting Groups: If your starting materials have multiple reactive functional groups, consider using protecting groups to temporarily block sites where side reactions might occur. This is a common strategy in multi-step syntheses involving complex heterocyclic systems.
-
Adjust Stoichiometry and Addition Order: The ratio of reactants can be critical. A slight excess of one component is sometimes used to drive the reaction to completion.[2] Additionally, the order in which reactants are added can sometimes influence the product distribution.
The diagram below illustrates the general concept of directing a reaction towards the desired cyclization pathway.
Caption: Directing reaction pathways to favor cyclization.
Frequently Asked Questions (FAQs)
Q: What are the main synthetic strategies for constructing the pyrrolo[2,3-d]pyrimidine ring?
A: There are two primary retrosynthetic strategies for forming the pyrrolo[2,3-d]pyrimidine scaffold:
-
Cyclization of a pyrimidine ring onto a pyrrole ring: This approach typically involves using β-enaminonitrile, β-enaminoester, or β-enaminoamide derivatives of a pyrrole ring and reacting them with various bifunctional reagents like formamide, urea, or isothiocyanate.[11]
-
Cyclization of a pyrrole ring onto a pyrimidine ring: This method starts with a substituted pyrimidine (e.g., amino- or diamino-pyrimidine) and treats it with reagents such as nitroalkenes, alkynes, or aldehydes to construct the fused pyrrole ring.[11]
More recent methods also include innovative cascade reactions that form multiple bonds in a single step, offering high atom economy and efficiency.[4]
Q: How much does the choice of solvent affect the reaction yield?
A: The choice of solvent is a critical factor that can significantly impact reaction yield and selectivity.[7] The solvent affects the solubility of reactants, the stability of intermediates and transition states, and the overall reaction rate. For example, in one study on an enantioselective SNAr reaction to form a pyrrolopyrimidine scaffold, changing the solvent from chloroform (which degraded selectivity) to toluene or MTBE significantly improved the outcome.[7] In other cases, greener approaches using water as a solvent or employing solvent-free conditions have proven highly effective, leading to shorter reaction times and higher yields.[2][3]
Q: Can microwave irradiation improve the cyclization yield?
A: Yes, microwave-assisted synthesis can be a highly effective method for improving yields and dramatically reducing reaction times. In one study, the synthesis of pyrrolo[2,3-d]pyrimidine-based Schiff bases under microwave irradiation at 80°C yielded excellent results (87-93%) in just 10 minutes.[12] This method often provides rapid and uniform heating, which can accelerate the reaction rate and minimize the formation of side products compared to conventional heating.
Data and Protocols
Optimization of Reaction Conditions
The following table summarizes the optimization of various reaction parameters from a study on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This data illustrates how systematically altering conditions can lead to significant improvements in product yield.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ (10%) | CH₃CN | Reflux | 1 | 0 |
| 2 | TsOH (10%) | DMSO | 100 | 1 | 0 |
| 3 | I₂ (10%) | DMSO | 80 | 1 | 85 |
| 4 | I₂ (10%) | DMSO | 100 | 1 | 92 |
| 5 | I₂ (10%) | DMSO | 120 | 1 | 91 |
| 6 | NIS (10%) | DMSO | 100 | 1 | 73 |
| 7 | ICl (10%) | DMSO | 100 | 1 | 65 |
| Data adapted from a study on I₂/DMSO promoted cascade annulation. The optimal conditions found were 10 mol% I₂ in DMSO at 100°C for 1 hour.[4] |
Key Experimental Protocols
Below are generalized methodologies for common reactions in pyrrolopyrimidine synthesis. Researchers should adapt these protocols based on their specific substrates and equipment.
Protocol 1: General Procedure for I₂/DMSO Promoted Cascade Annulation
This protocol is for the synthesis of pyrrolo[2,3-d]pyrimidines from 6-aminouracils and aurones.[4]
-
Reaction Setup: In a reaction vessel, combine 6-amino-1,3-dimethyluracil (1.05 equiv.), the appropriate aurone (1.0 equiv.), and Iodine (I₂) (10 mol%).
-
Solvent Addition: Add DMSO (approx. 0.5 mL per 0.25 mmol of aurone).
-
Heating: Stir the mixture at 100 °C for 1 hour.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (0.5 mL).
-
Precipitation: Add water (5 mL) to induce the formation of a precipitate.
-
Purification: Filter the solid precipitate and wash it successively with water, ethanol, and diethyl ether. Dry the solid to afford the pure pyrrolo[2,3-d]pyrimidine product.
Protocol 2: General Procedure for Carbonyl-Amine Condensation
This protocol describes the formation of pyrrolo[2,3-d]pyrimidine-imines.[8][9]
-
Reaction Setup: To a solution of the pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv.) and 2-methoxypyridine (1.1 equiv.) in anhydrous dichloromethane (DCM), cool the mixture to 0 °C.
-
Activation: Stir the mixture for 10 minutes. Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (2.0 equiv.) dropwise and continue stirring for 1 hour at 0 °C.
-
Amine Addition: Add the appropriate aromatic amine (2.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed (from 0 °C to room temperature) while monitoring its progress by TLC.
-
Workup: Once the reaction is complete, wash the mixture with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purity Analysis of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purity analysis of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: HPLC Purity Analysis
A reversed-phase HPLC (RP-HPLC) method is recommended for the purity analysis of this compound. This method is based on protocols for structurally similar pyrrolopyrimidine derivatives and is designed to provide good resolution and peak shape.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) or another suitable solvent in which the sample is soluble and stable.
-
Standard: A well-characterized reference standard of this compound.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. Method optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Table 1: Recommended HPLC Chromatographic Conditions
Gradient Program
A gradient elution is recommended to ensure the separation of the main peak from potential impurities with different polarities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 75 | 25 |
| 10.0 | 60 | 40 |
| 12.0 | 60 | 40 |
| 12.1 | 75 | 25 |
| 15.0 | 75 | 25 |
Table 2: Recommended Gradient Elution Program
Sample and Standard Preparation
-
Standard Solution: Accurately weigh a suitable amount of the reference standard and dissolve it in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Diagrams
Caption: General workflow for HPLC purity analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected retention time for this compound under the recommended conditions?
A1: The exact retention time can vary depending on the specific HPLC system, column batch, and exact mobile phase composition. However, with the proposed method, the main peak is expected to elute in the mid-to-late part of the gradient, likely between 5 and 10 minutes. It is crucial to inject a reference standard to confirm the peak identity and retention time.
Q2: What are some potential impurities that might be observed during the analysis?
A2: Potential impurities can originate from the synthetic route or degradation. Based on common synthetic pathways for similar compounds, potential process-related impurities could include starting materials or by-products of the cyclization and chlorination steps. Degradation products may form under stress conditions like exposure to acid, base, or heat.
Q3: How can I improve the resolution between the main peak and a closely eluting impurity?
A3: To improve resolution, you can try the following:
-
Adjust the Gradient: Make the gradient shallower around the elution time of the peaks of interest. This means slowing down the rate of increase of the organic solvent (Mobile Phase B).
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Modify the Mobile Phase pH: Adjusting the pH of the aqueous mobile phase (Mobile Phase A) can change the ionization state of the analyte and impurities, which can significantly impact their retention and separation.
-
Use a Different Column: If the above adjustments are not sufficient, trying a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 chemistry) may provide the necessary selectivity.
Q4: My peak shape is poor (e.g., tailing or fronting). What could be the cause?
A4: Poor peak shape can be caused by several factors:
-
Peak Tailing: This is often due to secondary interactions between the analyte and the stationary phase, especially with basic compounds. Using a mobile phase with a low pH (like the recommended 0.1% formic acid) can help by protonating silanol groups on the silica support. Column overload can also cause tailing.
-
Peak Fronting: This is less common but can be caused by column overload or a void in the column packing.
-
Split Peaks: This can indicate a partially clogged frit, a void at the head of the column, or co-elution of two compounds.
Q5: The baseline of my chromatogram is noisy or drifting. What should I do?
A5: A noisy or drifting baseline can be caused by several issues:
-
Inadequate Mobile Phase Mixing or Degassing: Ensure your mobile phases are thoroughly mixed and degassed to prevent air bubbles from entering the system.
-
Contaminated Mobile Phase: Use high-purity solvents and reagents.
-
Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated.
-
Leaks in the System: Check all fittings for any signs of leakage.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
Technical Support Center: Cross-Coupling Reactions with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalyst selection for cross-coupling reactions of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halogens on the pyrrolo[2,3-d]pyrimidine core in cross-coupling reactions?
A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, is more facile for heavier halogens.[1] Chlorides, like in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, are less reactive and often require more specialized and robust catalytic systems to achieve high yields.[1][2]
Q2: Which position on the 7H-pyrrolo[2,3-d]pyrimidine core is most reactive for cross-coupling?
A2: For pyrrolo[2,3-d]pyrimidines, the reactivity of the halogen is significantly influenced by its position on the ring system. The general order of reactivity is typically C4 > C2 > C5.[1] The C4 position is highly activated due to the electron-deficient nature of the pyrimidine ring, making it more susceptible to oxidative addition.[1][3]
Q3: My Suzuki-Miyaura coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is giving a low yield. What are the first parameters I should investigate?
A3: Low yields in Suzuki-Miyaura couplings with aryl chlorides are a common issue, primarily due to the strength of the C-Cl bond, which makes the oxidative addition step difficult.[4] Here are the primary parameters to investigate systematically:
-
Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Switching to more active systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[4][5] Pre-catalysts can also be more efficient.[6]
-
Base Selection: The base is crucial for the transmetalation step.[4] Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective.[4]
-
Solvent System: The solvent needs to solubilize all components. A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often optimal to dissolve both the organic substrate and the inorganic base.[4]
-
Temperature: Higher reaction temperatures (80-120 °C) are often required for activating C-Cl bonds.[4] Microwave irradiation can also be beneficial, offering significantly reduced reaction times.[7]
-
Degassing: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure all solvents are thoroughly degassed to prevent catalyst deactivation and homocoupling side reactions.[4][8]
Q4: I am observing significant protodeboronation of my boronic acid in a Suzuki coupling. How can I minimize this?
A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction. To mitigate this, you can:
-
Use anhydrous solvents and reagents where possible.[4]
-
Employ a weaker or less nucleophilic base.
-
Use boronic esters, such as pinacol esters (Bpin), which are generally more stable than boronic acids.[4]
-
Potassium organotrifluoroborates are also stable alternatives to boronic acids and can be less prone to protodeboronation.[9]
Q5: Why is my Buchwald-Hartwig amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine failing?
A5: Besides the inherent low reactivity of the aryl chloride, failure in Buchwald-Hartwig amination can be due to catalyst inhibition by the nitrogen-containing heterocycle.[10] The pyridine-like nitrogen in the pyrimidine ring can coordinate to the palladium center and poison the catalyst.[10] To overcome this:
-
Ligand Choice is Critical: Use sterically bulky and electron-rich ligands. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) are designed to be effective for such substrates as their bulkiness can prevent the heterocycle from coordinating to the palladium center.[6][10]
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu are commonly used, but can be incompatible with base-sensitive functional groups.[6] Weaker bases like Cs₂CO₃ or K₃PO₄ may be required for sensitive substrates, though this might necessitate higher reaction temperatures.[6]
-
Use of Pre-catalysts: Pre-catalysts are often more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0) and can give cleaner formation of the active catalytic species.[2][6]
Troubleshooting Guides
Low or No Product Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction or very low conversion | Inactive catalyst system for C-Cl bond activation.[4] | 1. Switch to a more active ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[4] 2. Use a pre-catalyst: Consider using a G2 or G3 Buchwald pre-catalyst (e.g., XPhos-Pd-G2).[9] 3. Increase catalyst loading: Try increasing the catalyst loading from 1-2 mol% to 3-5 mol%. |
| Insufficient reaction temperature. | 1. Increase temperature: Raise the temperature to 100-120 °C.[4] 2. Use microwave heating: Microwave irradiation can significantly reduce reaction times and improve yields.[3][7] | |
| Ineffective base or poor solubility.[4] | 1. Screen bases: Test strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] 2. Improve solubility: Use a dioxane/water or toluene/water solvent mixture to help dissolve the base.[4] | |
| Reaction starts but does not go to completion | Catalyst deactivation/decomposition.[10] | 1. Ensure inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[4] 2. Check reagent purity: Impurities in starting materials or solvents can poison the catalyst. |
| Significant side products observed | Protodeboronation (boronic acid replaced by -H).[8] | 1. Use boronic esters (e.g., pinacol esters) or trifluoroborate salts. [4][9] 2. Use anhydrous conditions if possible. [4] 3. Use a milder base. |
| Homocoupling of the boronic acid.[8] | 1. Thoroughly degas the reaction mixture: This side reaction is often promoted by the presence of oxygen.[8] |
Catalyst Performance in Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Buchwald ligand-based systems often show high reactivity and functional group tolerance for aryl chlorides.[11] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 110 | High | XPhos is a bulky, electron-rich ligand effective for challenging substrates.[9] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | Low to Moderate | Often insufficient for activating less reactive aryl chlorides.[4] |
| [Pd(IPr)Cl₂]₂ | - | K₃PO₄ | Dioxane | 100 | High | N-Heterocyclic Carbene (NHC) ligands are a powerful alternative to phosphines. |
| XPhos-Pd-G2 | - | K₂CO₃ | Dioxane/H₂O | 100 | Excellent | Pre-catalyst that efficiently generates the active monoligated Pd(0) species.[9] |
Note: Yields are qualitative and highly dependent on the specific boronic acid and exact reaction conditions.
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a representative example based on conditions reported for similar substrates.[7]
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.5 mmol, 1 equiv.), the desired boronic acid or boronic acid pinacol ester (0.6 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 1.5 mmol, 3 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos-Pd-G2, 0.025 mmol, 5 mol%).
-
Solvent Addition: Add 6 mL of a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the reaction mixture at a set temperature (e.g., 100-130 °C) for a specified time (e.g., 15-30 minutes) with stirring.[3][7]
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Caption: Catalyst selection guide for different cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. nasc.ac.in [nasc.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Managing reaction times and temperature for optimal synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for managing reaction times and temperature to achieve optimal synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: How does temperature fundamentally affect reaction rates?
A1: Temperature is a critical factor that influences the rate of chemical reactions.[1] Generally, an increase in temperature accelerates reaction rates. This is because higher temperatures provide reactant molecules with more kinetic energy, leading to more frequent and forceful collisions.[2] This increased energy allows more molecules to overcome the activation energy barrier required for the reaction to proceed.[3] The relationship between temperature, activation energy, and the reaction rate constant is quantitatively described by the Arrhenius equation.[4]
Q2: What is the difference between kinetic and thermodynamic control of a reaction?
A2:
-
Kinetic Control: At lower temperatures, the reaction product that is formed fastest is favored. This product arises from the reaction pathway with the lowest activation energy. Kinetic products are formed more rapidly but are often less stable.
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome higher activation energy barriers and reach a state of equilibrium. The most stable product, which represents the lowest overall energy state, will be the major product. This product may form more slowly than the kinetic product.
Choosing between kinetic and thermodynamic control is a key strategic decision in synthesis, determined primarily by the reaction temperature and time.
Q3: Can extending the reaction time always be expected to increase the product yield?
A3: Not necessarily. While a longer reaction time can allow a reaction to proceed closer to completion and potentially increase the yield of the desired product, it can also lead to the formation of more by-products or decomposition of the target compound.[5] In one study, extending the reaction time led to a darker reaction mixture, indicating increased by-product generation, even though the overall yield of the isolated product improved.[5] The optimal reaction time is a balance between maximizing product formation and minimizing the formation of impurities.[5]
Q4: What are common methods for monitoring reaction progress?
A4: Real-time tracking of chemical reactions is crucial to determine the optimal endpoint and ensure the desired products are obtained.[6] Common monitoring techniques include:
-
Thin-Layer Chromatography (TLC): A rapid and widely used method in academic and industrial labs to qualitatively track the consumption of starting materials and the formation of products.[7]
-
Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FT-IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to analyze reaction mixtures.[8]
-
Mass Spectrometry (MS): Used for its sensitivity and ability to provide molecular weight information of reactants, intermediates, and products.[8]
-
Process Analytical Technology (PAT): Involves in-situ monitoring of reaction parameters in real-time to maintain control and ensure quality.[9][10]
Troubleshooting Guide
Q1: My reaction is not proceeding to completion, or the reaction rate is too slow. What should I do?
A1: When a reaction stalls or proceeds too slowly, temperature is often the first parameter to adjust.
-
Increase Temperature: For most endothermic (heat-absorbing) reactions, increasing the temperature will increase the reaction rate.[4] A modest increase of 10°C can sometimes double the rate. However, be cautious, as higher temperatures can also promote side reactions or product decomposition.[2]
-
Check Catalyst Activity: If you are running a catalytic reaction, the catalyst may be poisoned or deactivated.[11] Ensure all reagents and solvents are pure, as impurities can inhibit catalyst performance.[11] Consider adding a fresh portion of the catalyst.
-
Verify Reagent Purity and Stoichiometry: Ensure your starting materials are pure and that the molar ratios are correct.[12] Impure reagents can introduce substances that interfere with the reaction.
Logical Workflow for Troubleshooting Common Reaction Issues
Caption: A flowchart for troubleshooting synthesis reactions.
Q2: I am observing significant by-product formation. How can I improve the selectivity of my reaction?
A2: The formation of by-products is often highly sensitive to reaction conditions.
-
Lower the Temperature: High temperatures can provide the necessary activation energy for undesired reaction pathways to occur. Lowering the temperature can often increase selectivity for the desired product.
-
Adjust Reaction Time: As mentioned previously, prolonged reaction times can lead to the formation of secondary products or decomposition.[5] Monitor the reaction closely and quench it once the maximum yield of the desired product is observed, before significant by-products appear.
-
Modify Reagent Addition: The rate and order of reagent addition can be critical. For highly exothermic reactions, a slow, controlled addition of a limiting reagent can help maintain a stable temperature and minimize side reactions.[13]
Q3: My exothermic reaction is difficult to control, leading to a thermal runaway. What measures can I take?
A3: Thermal runaway is a significant safety hazard that occurs when an exothermic reaction generates heat faster than it can be removed.[14]
-
Improve Heat Removal: Ensure efficient stirring and use a reactor with a high surface-area-to-volume ratio.[14] When scaling up, remember that volume increases by the cube of the radius, while the heat transfer area only increases by the square, making heat removal less efficient.[13]
-
Use a Semi-Batch Process: Instead of mixing all reactants at once, add one of the reactive components gradually. This allows the rate of heat generation to be controlled by the addition rate.[13]
-
Select Appropriate Solvents/Diluents: Use a solvent with a high heat capacity to absorb the energy released. Adding an inert diluent can also help moderate the reaction rate and temperature.[9]
-
Implement Real-Time Monitoring: Use process analytical technology (PAT) with automated feedback control systems to monitor the temperature and adjust cooling or flow rates in real time.[9]
Workflow for Managing Exothermic Reactions
Caption: Control strategies for managing exothermic reactions.
Data Summaries
Table 1: Impact of Reaction Time on Amide Synthesis Yield and Purity
This table summarizes findings from an experiment synthesizing 2-amino-N-benzylbenzamide, where only the reaction time was varied while temperature and concentration were held constant.[5]
| Reaction Time (minutes) | Crude Product Appearance | Post Normal-Phase Yield (%) | Final Purity (Orthogonal Chromatography) |
| 2 | Light Yellow | 75.3 | Highest |
| 5 | Yellow-Orange | 83.6 | Medium |
| 10 | Orange | 89.1 | Lower |
| 15 | Dark Orange/Brown | 92.5 | Lowest |
Data adapted from a study on the impact of reaction time on synthesis.[5]
Table 2: Hypothetical Temperature Optimization for a Generic Coupling Reaction
This table illustrates a typical outcome of a temperature screening experiment to find the optimal balance between reaction conversion and by-product formation.
| Temperature (°C) | Reaction Time (hours) | Conversion of Starting Material (%) | Yield of Desired Product (%) | By-product Formation (%) |
| 25 (Room Temp) | 24 | 45 | 40 | 5 |
| 50 | 8 | 95 | 88 | 7 |
| 80 | 2 | >99 | 91 | 8 |
| 110 | 1 | >99 | 82 | 17 |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Reaction Temperature
The OFAT methodology involves optimizing one experimental factor at a time while holding others constant.[15] It is a straightforward approach to finding improved reaction conditions.[16]
Objective: To determine the optimal reaction temperature for a given synthesis.
Methodology:
-
Baseline Experiment: Set up the reaction using initial conditions (e.g., literature-reported or intuition-based temperature, concentration, and reaction time). Let's assume the baseline temperature is 60°C.
-
Define Temperature Range: Select a range of temperatures to screen (e.g., 40°C, 60°C, 80°C, 100°C).
-
Set Up Parallel Reactions: Prepare a series of identical reactions in parallel. Each reaction should have the exact same starting materials, solvent volume, and stoichiometry.
-
Vary Temperature: Place each reaction in a precisely controlled heating apparatus set to one of the chosen temperatures. Ensure consistent stirring for all reactions.
-
Monitor and Quench: Monitor each reaction using a suitable technique (e.g., TLC or LC-MS). Stop all reactions at the same time point (e.g., after 4 hours).
-
Analyze Results: Work up each reaction identically. Analyze the crude mixture or the purified product from each reaction to determine the yield and purity.
-
Identify Optimum: The temperature that provides the best balance of high yield and low impurity formation is considered the optimum for that specific reaction time. This temperature is then fixed for the optimization of the next variable (e.g., reaction time).[15]
Reaction Optimization Strategy Workflow
Caption: Comparison of OFAT and DoE optimization strategies.
Protocol 2: Microwave-Assisted Amide Synthesis (Time Variation Study)
This protocol is based on an experiment to evaluate the impact of reaction time on product yield and purity under controlled microwave heating.[5]
Objective: To synthesize 2-amino-N-benzylbenzamide and analyze the effect of varying reaction times (2, 5, 10, and 15 minutes).
Materials:
-
Isatoic anhydride
-
Benzylamine
-
Ethyl acetate (EtOAc)
-
Microwave reactor vials (e.g., 2-5 mL)
-
Biotage® Initiator+ microwave synthesizer (or equivalent)
Methodology:
-
Reagent Preparation: Prepare a stock solution or add reagents individually to each microwave vial to ensure consistent concentrations. For each reaction, use a defined amount of isatoic anhydride and benzylamine in ethyl acetate.
-
Reaction Setup: Seal the microwave vials. Set up four separate experiments in the microwave synthesizer.
-
Microwave Irradiation: Program the synthesizer to heat all reactions to a constant temperature (e.g., 100°C). Set the reaction times for the four vials to 2, 5, 10, and 15 minutes, respectively.
-
Post-Reaction Cooldown: After irradiation, allow the vials to cool to room temperature.
-
Workup and Isolation:
-
Transfer the contents of each vial to a separate flask.
-
Perform an appropriate workup procedure to remove unreacted starting materials and soluble by-products.
-
Isolate the crude product, for instance, by evaporating the solvent.
-
-
Purification and Analysis:
-
Purify the crude product from each reaction using flash chromatography (e.g., normal-phase followed by reversed-phase for higher purity, a technique known as orthogonal chromatography).[5]
-
Dry the purified fractions and weigh them to calculate the final yield for each reaction time.
-
Analyze the purity of the final products using methods like HPLC or LC-MS to compare the impurity profiles.
-
References
- 1. ajpojournals.org [ajpojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. biotage.com [biotage.com]
- 6. coleparmer.com [coleparmer.com]
- 7. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. fauske.com [fauske.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
Preventing decomposition of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in strong acids or alkalis
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of strong acids or alkalis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in acidic or alkaline conditions?
A1: The principal degradation pathway is the hydrolysis of the C4-chloro group, which results in the formation of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.[1][2] This nucleophilic substitution reaction is catalyzed by both acid and base.
Q2: Under what general conditions is 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine stable?
A2: The compound is stable under normal temperature and humidity conditions when stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3] It is sensitive to strong acids, bases, and prolonged exposure to moisture.[4]
Q3: Can I perform reactions with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in aqueous solutions?
A3: While the compound is poorly soluble in water, reactions can be performed in aqueous media or co-solvents.[1][2][3] However, careful control of pH is critical to minimize hydrolysis. For instance, acid-catalyzed aminations in water have been shown to be effective when the amount of acid is limited.[1][2]
Q4: What is N-protection and can it improve the stability of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine?
A4: N-protection involves the introduction of a protecting group at the N7 position of the pyrrole ring. This can enhance stability by preventing side reactions at this position and can influence the electronic properties of the ring system. Common protecting groups include tosyl (Ts) and benzyl (Bn).
Troubleshooting Guides
Issue 1: Low Yield in Acid-Catalyzed Amination Reactions
Problem: You are observing low yields of the desired 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative and formation of a significant amount of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine as a byproduct.
Root Cause: Excessive acid catalysis is promoting the competitive hydrolysis (solvolysis) of the starting material.[1][2]
Solutions:
| Solution | Description |
| Reduce Acid Concentration | Use a catalytic amount of acid (e.g., 0.1 equivalents of HCl) to initiate the amination without excessively promoting hydrolysis.[1][2] |
| Optimize Reaction Temperature | Lowering the reaction temperature can help to disfavor the hydrolysis side reaction. Monitor the reaction progress to find the optimal balance between reaction rate and byproduct formation. |
| Choice of Solvent | While water can be a suitable solvent, for highly lipophilic substrates, using an alcohol like 2-propanol may improve solubility and reduce the relative rate of hydrolysis.[2] |
| N-Protection of the Pyrrole Ring | Protecting the N7-position can alter the reactivity of the molecule and may reduce susceptibility to hydrolysis under certain conditions. |
Troubleshooting workflow for low amination yields.
Issue 2: Decomposition during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Problem: You are experiencing low yields, catalyst deactivation, or formation of byproducts during Suzuki or Sonogashira coupling reactions.
Root Cause: The reaction conditions, particularly the base and temperature, can lead to the degradation of the sensitive 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine substrate. The nitrogen atoms in the ring system can also coordinate to the palladium catalyst, leading to its deactivation.
Solutions:
| Solution | Description |
| Choice of Base | Use a milder base such as K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or KOH to minimize hydrolysis. The choice of base can be critical for the success of the coupling reaction. |
| Reaction Temperature | Maintain the lowest possible temperature that allows for efficient coupling to reduce the rate of decomposition. Microwave irradiation can sometimes be beneficial for rapid heating and shorter reaction times.[5] |
| Inert Atmosphere | Strictly maintain an inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions, such as the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions.[6] |
| Ligand Selection | For challenging couplings, especially with a chloro-substituent, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to improve catalyst activity.[5] |
| N-Protection | Protecting the N7-position can prevent coordination to the palladium catalyst and improve the stability of the substrate under the reaction conditions. |
Troubleshooting workflow for cross-coupling reactions.
Experimental Protocols
Protocol 1: N-Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Tosyl Chloride
Objective: To protect the N7-position to enhance stability and prevent side reactions.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Tosyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Water
-
Tetrabutylammonium chloride (phase transfer catalyst)
Procedure:
-
To a stirred mixture of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of tetrabutylammonium chloride in dichloromethane and water, add tosyl chloride (1.1 eq).[7]
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).[7]
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[7]
Experimental workflow for N-tosylation.
Protocol 2: Acid-Catalyzed Amination in Water
Objective: To perform a nucleophilic aromatic substitution at the C4-position with minimal hydrolysis.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Aniline derivative
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate (for workup)
-
Sodium bicarbonate (for workup)
Procedure:
-
In a reaction vessel, mix 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the aniline derivative (1.0 eq) in water.[1]
-
Add a catalytic amount of concentrated hydrochloric acid (0.1 eq).[1]
-
Heat the reaction mixture (e.g., at 80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[8]
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Experimental workflow for acid-catalyzed amination.
Data Summary
| Condition | Stability Assessment | Recommended Practices |
| Strongly Acidic | Unstable: Prone to rapid hydrolysis. | Avoid prolonged exposure. If necessary, use minimal catalytic amounts of acid and lower temperatures. N-protection may offer some stability. |
| Weakly Acidic | Moderately Stable: Hydrolysis can still occur. | Use catalytic amounts of acid. Monitor reactions closely for the formation of the 4-hydroxy byproduct. |
| Neutral (pH ~7) | Generally Stable: Minimal decomposition observed. | Ideal for storage and handling. |
| Weakly Alkaline | Moderately Stable: Can tolerate for short periods. | Suitable for workups and some reactions. For instance, pH can be adjusted to 9-10 for product isolation. |
| Strongly Alkaline | Unstable: Prone to rapid hydrolysis and degradation. | Avoid prolonged exposure. If strongly basic conditions are required, consider N-protection and use the lowest possible temperature and shortest reaction time. |
| Elevated Temp. | Decreased Stability: Accelerates decomposition. | Use the lowest effective temperature for reactions and storage. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. srinichem.com [srinichem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 8. nva.sikt.no [nva.sikt.no]
Validation & Comparative
Pyrrolo[2,3-d]pyrimidines vs. Purine Analogs: A Comparative Analysis of Kinase Binding
A detailed guide for researchers and drug development professionals on the comparative kinase binding efficacy of pyrrolo[2,3-d]pyrimidine and purine analogs, supported by experimental data and detailed methodologies.
In the landscape of kinase inhibitor discovery, both pyrrolo[2,3-d]pyrimidines and purine analogs have emerged as critical scaffolds for the development of targeted therapies. The structural similarity of the pyrrolo[2,3-d]pyrimidine nucleus to adenine, the core component of ATP, makes it a privileged scaffold for designing ATP-competitive kinase inhibitors.[1][2] This guide provides a comprehensive comparative analysis of these two classes of compounds, focusing on their binding to various kinases, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Comparative Analysis of Kinase Binding Affinity
The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, has been extensively utilized in the design of inhibitors for a wide range of kinases, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3] Similarly, purine analogs have a long history as kinase inhibitors, with well-known examples like roscovitine and olomoucine targeting CDKs.[4]
A direct comparison of the antiproliferative effects of bis- and mono-pyrrolo[2,3-d]pyrimidine and purine derivatives revealed that, in general, the purine derivatives with cyclic amine substitutions showed more potent activity.[5] However, specific pyrrolo[2,3-d]pyrimidine derivatives have demonstrated exceptional potency against various kinases.
Cyclin-Dependent Kinase (CDK) Inhibition
A comparative look at CDK inhibition highlights the competitive nature of both scaffolds. While data from a single head-to-head study under identical conditions is limited, a compilation of data from various sources provides valuable insights.
Table 1: Comparative IC50 Values of Pyrrolo[2,3-d]pyrimidine and Purine Analogs Against CDKs
| Kinase Target | Pyrrolo[2,3-d]pyrimidine Analog | IC50 (nM) | Purine Analog | IC50 (µM) |
| CDK2/E | Compound 5f | 1.2[6] | Roscovitine | 0.7[7] |
| CDK9 | Compound 2g | <10[8] | Roscovitine | - |
| CDK4 | Compound 2g | <100[8] | Roscovitine | >100[7] |
| CDK1 | - | - | Roscovitine | 0.65[7] |
| CDK5 | - | - | Roscovitine | 0.2[7] |
Note: IC50 values are from different studies and assay conditions may vary.
Janus Kinase (JAK) Inhibition
Table 2: IC50 Values of Tofacitinib (a Pyrrolo[2,3-d]pyrimidine derivative) Against JAK Isoforms
| Kinase Target | Inhibitor | IC50 (nM) |
| JAK1 | Tofacitinib | 7.7-112 |
| JAK2 | Tofacitinib | 20 |
| JAK3 | Tofacitinib | 1-1.6 |
| TYK2 | Tofacitinib | 3.0 |
Data compiled from multiple sources.[9]
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of these compounds. Below are detailed methodologies for key experiments cited in the literature.
Mobility Shift Kinase Assay
This non-radioactive assay is used to quantify kinase activity by measuring the change in mobility of a fluorescently labeled substrate upon phosphorylation.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase enzyme
-
Fluorescently labeled peptide substrate (e.g., Kemptide-FITC for PKA)[3][8]
-
ATP
-
Kinase reaction buffer
-
Test compound dilutions
-
Stop solution (e.g., containing Tween-20)[8]
-
Agarose gel and electrophoresis apparatus
-
Fluorescence gel imager and densitometry software
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, prepare the kinase reaction mixture containing the kinase, fluorescently labeled substrate, and kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixtures. Include a control with no inhibitor (vehicle control).
-
Initiation: Start the reaction by adding ATP. Incubate at the optimal temperature (e.g., 37°C) for a specific duration (e.g., 25 minutes) in the dark.[8]
-
Termination: Stop the reaction by adding the stop solution and heating (e.g., 100°C for 1 minute).[8]
-
Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the phosphorylated and non-phosphorylated substrate based on their different mobilities.
-
Imaging and Quantification: Image the gel using a fluorescence imager. Quantify the band intensities of the phosphorylated and non-phosphorylated substrate using densitometry software.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radiometric Kinase Assay
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[10]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase enzyme
-
Peptide or protein substrate (e.g., Histone H1 for CDKs)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer
-
Test compound dilutions
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare the kinase reaction mixture containing the kinase, substrate, and kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixtures. Include a control with no inhibitor.
-
Initiation: Initiate the reaction by adding a mixture of unlabeled ATP and radiolabeled ATP. Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).[6]
-
Spotting: Spot a small volume of each reaction mixture onto a phosphocellulose paper.[6]
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.[6]
-
Detection: Quantify the radioactivity on the phosphocellulose paper using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
Understanding the signaling pathways in which these kinases operate is essential for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and a general experimental workflow.
Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors like Tofacitinib.
Caption: The EGFR signaling pathway, a key regulator of cell proliferation and survival.
Caption: The VEGFR signaling pathway, crucial for angiogenesis and vascular permeability.
Caption: The CDK signaling pathway, a central regulator of the cell cycle.
Caption: A generalized experimental workflow for determining the IC50 of a kinase inhibitor.
References
- 1. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
Selectivity Profiling of Covalent Itk Inhibitors Based on the 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of covalent inhibitors of Interleukin-2-inducible T-cell kinase (Itk) that are based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. The performance of a key compound from this series, herein referred to as Compound 9, is compared with other notable covalent Itk inhibitors, including Soquelitinib (CPI-818), PRN694, and the dual BTK/Itk inhibitor Ibrutinib. This analysis is supported by experimental data on biochemical potency, kinase selectivity, and cellular activity. Detailed experimental protocols for the key assays are also provided to facilitate independent validation and further research.
Introduction to Itk Inhibition
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling pathway.[1][2] Upon TCR activation, Itk is recruited to the cell membrane where it phosphorylates and activates phospholipase C-gamma 1 (PLCγ1).[1] This initiates a cascade of downstream signaling events, including calcium mobilization and activation of transcription factors, which are essential for T-cell proliferation, differentiation, and cytokine production.[1][3] Given its central role in T-cell function, Itk has emerged as a promising therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders, inflammatory conditions, and certain T-cell malignancies.[2][4]
Covalent inhibitors, which form a permanent bond with their target protein, offer the potential for increased potency and prolonged duration of action. The development of selective covalent Itk inhibitors is a key focus in the field. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising starting point for the design of such inhibitors.[4]
Biochemical Potency and Selectivity
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and ensuring a favorable safety profile. The following table summarizes the biochemical potency and selectivity of Compound 9, a representative covalent Itk inhibitor from the 7H-pyrrolo[2,3-d]pyrimidine series, and compares it with other relevant covalent inhibitors.
| Compound | Scaffold | Target(s) | Itk IC50/Kd | Btk IC50 | Selectivity (Btk/Itk) | Other Notable Off-Targets | Reference(s) |
| Compound 9 | 7H-pyrrolo[2,3-d]pyrimidine | Itk | Potent (IC50 not specified in abstract) | - | >250-fold | Not specified in abstract | [4][5] |
| Soquelitinib (CPI-818) | Not Specified | Itk | 6.5 nM (Kd) | - | >80-fold over other Cys-containing kinases | 8 kinases inhibited ≥65% at 1 µM | [6] |
| PRN694 | Not Specified | Itk, Rlk | 0.3 nM | - | - | Rlk (IC50 = 1.3 nM), other Tec kinases | [7] |
| Ibrutinib | Not Specified | Btk, Itk | 2.2 nM | 0.5 nM | ~0.23 | EGFR, ERBB2, HER2, HER4, JAK3 | [8] |
Note: The detailed kinase selectivity panel for Compound 9 from the primary publication by Tang et al. is recommended for a complete assessment. The data presented here is based on the information available in the abstract and related reviews.
Cellular Activity
The efficacy of Itk inhibitors in a cellular context is a critical determinant of their therapeutic potential. The following table summarizes the reported cellular activities of the compared inhibitors.
| Compound | Cell-Based Assays | Key Findings | Reference(s) |
| Compound 9 | Inhibition of PLCγ1 phosphorylation, Anti-proliferative effects | Potent inhibition of downstream Itk signaling in cells. Effective against multiple T-cell leukemia/lymphoma cell lines. | [4] |
| Soquelitinib (CPI-818) | Inhibition of PLCγ1 and ERK phosphorylation, IL-2 secretion assay | Inhibits downstream TCR signaling in Jurkat T-cells (IL-2 IC50 = 136 nM). Preferentially inhibits Th2 cytokine production. | [2] |
| PRN694 | Inhibition of TCR-induced cellular activation, T-cell proliferation, Cytokine release | Prevents T-cell receptor-induced activation and proliferation. Blocks pro-inflammatory cytokine release. | [1][7] |
| Ibrutinib | Inhibition of ITK-dependent signaling in Th2 cells | Blocks activation of signaling pathways downstream of Itk upon TCR stimulation. | [9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context and methodologies, the following diagrams illustrate the Itk signaling pathway and a general workflow for the selectivity profiling of covalent Itk inhibitors.
Caption: Itk Signaling Pathway Downstream of the T-Cell Receptor.
Caption: Experimental Workflow for Selectivity Profiling.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro potency (IC50) of a compound against Itk and other kinases.
Methodology:
-
Reagent Preparation: Recombinant human Itk enzyme, a suitable peptide substrate, and ATP are prepared in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Compound Dilution: The test inhibitor is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The Itk enzyme is incubated with the diluted inhibitor for a predetermined time (e.g., 15-30 minutes) at room temperature in a 384-well plate. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km). The reaction is allowed to proceed for a specified duration (e.g., 60 minutes) at room temperature.
-
ADP Detection: The ADP-Glo™ Reagent is added to the wells to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, the Kinase Detection Reagent is added to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is determined by fitting the dose-response data to a four-parameter logistic curve.
Cellular Assay for Itk Target Engagement (Western Blot for PLCγ1 Phosphorylation)
Objective: To confirm that the inhibitor engages and inhibits Itk in a cellular context by measuring the phosphorylation of its direct substrate, PLCγ1.
Methodology:
-
Cell Culture and Treatment: A suitable T-cell line (e.g., Jurkat) or primary T-cells are cultured in appropriate media. The cells are pre-incubated with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
T-Cell Stimulation: The T-cells are then stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway and induce Itk-mediated phosphorylation of PLCγ1.
-
Cell Lysis: Following stimulation, the cells are washed and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for phosphorylated PLCγ1 (p-PLCγ1). The membrane is subsequently stripped and re-probed with an antibody for total PLCγ1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the ratio of p-PLCγ1 to total PLCγ1 is calculated to determine the extent of Itk inhibition at different inhibitor concentrations.
Cellular Functional Assay (Cytokine Release - ELISA)
Objective: To assess the functional consequence of Itk inhibition on T-cell activation by measuring the secretion of key cytokines, such as Interleukin-2 (IL-2).
Methodology:
-
Cell Culture and Treatment: Primary T-cells or Jurkat cells are cultured and pre-treated with a range of concentrations of the test inhibitor as described above.
-
T-Cell Stimulation: The cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and cytokine production.
-
Supernatant Collection: After an incubation period of 24-48 hours, the cell culture supernatant is collected.
-
ELISA: The concentration of IL-2 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The amount of IL-2 secretion is normalized to the stimulated control without an inhibitor. The cellular IC50 value for the inhibition of cytokine release is calculated from the dose-response curve.
Conclusion
Covalent Itk inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Compound 9, demonstrate high selectivity for Itk over other kinases, particularly Btk.[4][5] This selectivity profile is a significant advantage compared to less selective covalent inhibitors like Ibrutinib. Soquelitinib also represents a highly selective covalent Itk inhibitor.[6] The choice of an Itk inhibitor for research or therapeutic development will depend on the desired selectivity profile and the specific biological question being addressed. The experimental protocols provided in this guide offer a robust framework for the in-house evaluation and comparison of these and other emerging Itk inhibitors. Further investigation into the full kinome selectivity and in vivo efficacy of compounds from the 7H-pyrrolo[2,3-d]pyrimidine series is warranted to fully elucidate their therapeutic potential.
References
- 1. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Irreversible Inhibitors of Interleukin (IL)-2-inducible Tyrosine Kinase (Itk) by Targeting Cysteine 442 in the ATP Pocket | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of interleukin-2 inducible T-cell kinase as potential therapeutic candidates for the treatment of various inflammatory disease conditions. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Analysis of Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of EGFR and VEGFR-2 Kinases
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the inhibitory activity of novel pyrrolo[2,3-d]pyrimidine derivatives against two key oncogenic targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
The development of small molecule kinase inhibitors remains a cornerstone of modern oncology research. Among the myriad of scaffolds explored, the pyrrolo[2,3-d]pyrimidine core has emerged as a privileged structure, demonstrating potent inhibitory activity against a range of therapeutically relevant kinases. This guide provides a comparative analysis of recently synthesized pyrrolo[2,3-d]pyrimidine derivatives, focusing on their in vitro inhibitory potency against EGFR and VEGFR-2. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.
Quantitative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several pyrrolo[2,3-d]pyrimidine derivatives against EGFR and VEGFR-2. The data has been compiled from various research publications to provide a comparative overview. It is important to note that direct comparisons between studies may be influenced by variations in experimental conditions.
| Compound ID | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |
| 5e | 158 | 201 | [1] |
| 5h | 121 | 185 | [1] |
| 5k | 79 | 136 | [1] |
| 5l | 186 | 244 | [1] |
| 12d | Not Reported | 11.9 | [2] |
| 15c | Not Reported | 13.6 | [2] |
| 12i | 22 (WT) | Not Reported | [3] |
Experimental Protocols
The determination of IC50 values is critical for evaluating the potency of kinase inhibitors. The following protocols outline the general methodologies employed in the cited research for in vitro kinase assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. A common method, particularly for high-throughput screening, is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Pyrrolo[2,3-d]pyrimidine test compounds
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagents)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to various concentrations in the kinase assay buffer.
-
Reaction Setup: The kinase, substrate, and test compound are added to the wells of a 384-well plate. Control wells containing the enzyme and substrate without the inhibitor (positive control) and wells without the enzyme (negative control) are also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection:
-
The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
-
Data Acquisition and Analysis: The luminescence is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
Visualizing the signaling cascades and experimental procedures is crucial for understanding the context of this research. The following diagrams, generated using the DOT language, illustrate the EGFR and VEGFR-2 signaling pathways and a typical workflow for an in vitro kinase inhibition assay.
Caption: EGFR Signaling Pathway and Inhibition Point.
Caption: VEGFR-2 Signaling Pathway and Inhibition Point.
Caption: In Vitro Kinase Inhibition Assay Workflow.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Anti-Proliferative Efficacy: A Comparative Analysis of Novel Compounds in T-Cell Leukemia/Lymphoma Cell Lines
For Immediate Release
This guide provides a comparative analysis of the anti-proliferative effects of three novel compounds—2-methoxystypandrone, FEHH4-1 (a resveratrol prodrug), and HP102 (a curcumin analog)—on the Jurkat T-cell leukemia cell line. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents for T-cell malignancies.
Comparative Analysis of Anti-Proliferative Activity
The following table summarizes the quantitative data on the anti-proliferative effects of the selected compounds on Jurkat cells. The data is compiled from independent studies and showcases the potency of each compound.
| Compound | Target Cell Line | Assay Type | Concentration | Effect on Cell Viability/Proliferation | Reference |
| 2-methoxystypandrone | Jurkat | MTS | 25 µM | 29.8 ± 4.1% of control | [1] |
| Jurkat | MTS | 100 µM | 26.3 ± 2.2% of control | [1] | |
| HP102 (Curcumin Analog) | Jurkat | XTT | 2 µM | ~40% reduction in proliferation (similar to 10 µM Curcumin) | |
| Jurkat | XTT | 10 µM (Curcumin) | ~40% reduction in proliferation | ||
| FEHH4-1 (Resveratrol Prodrug) | Jurkat | XTT | Various | 3-4 times more potent than Resveratrol in inhibiting proliferation and inducing apoptosis | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Culture
The Jurkat T-cell leukemia cell line was used in the referenced studies. These cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTS Assay for Cell Viability (2-methoxystypandrone)
The anti-proliferative effects of 2-methoxystypandrone were assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1][3]
-
Cell Seeding: Jurkat cells were seeded in 96-well plates at a density of 1 × 10^5 cells/well.[3]
-
Compound Treatment: Cells were treated with varying concentrations of 2-methoxystypandrone (e.g., 5 µM, 10 µM, 25 µM, 100 µM) or DMSO as a vehicle control.
-
Incubation: The plates were incubated for 48 hours.[1]
-
MTS Reagent Addition: Following incubation, 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.
-
Final Incubation: The plates were incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance was measured at 490 nm using a microplate reader. The effect on cell growth was expressed as a percentage of the control.
XTT Assay for Cell Proliferation (HP102 and FEHH4-1)
The anti-proliferative activity of the curcumin analog HP102 and the resveratrol prodrug FEHH4-1 was determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[2][4]
-
Cell Seeding: Jurkat T-cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with different concentrations of HP102, curcumin, FEHH4-1, or resveratrol. For studies involving T-cell activation, cells were stimulated with phorbol 12-myristate 13-acetate (PMA) and phytohemagglutinin (PHA).[4]
-
Incubation: Cells were incubated with the compounds for a specified period (e.g., 24 hours).[4]
-
XTT Reagent Addition: The XTT labeling mixture was added to each well.
-
Final Incubation: The plates were incubated for a further period (e.g., 21 hours) to allow for the conversion of XTT to formazan by metabolically active cells.[4]
-
Data Acquisition: The absorbance of the formazan product was measured using a spectrophotometer, typically at a wavelength of 450-500 nm with a reference wavelength of around 650 nm.
Visualizations: Workflows and Signaling Pathways
To visually represent the experimental processes and molecular mechanisms discussed, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Antiproliferative and Pro-apoptotic Activities of a Novel Curcumin-related Compound in Jurkat Leukemia T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolo[2,3-d]pyrimidine Derivatives: A New Frontier in Combating EGFR-Mutated Non-Small Cell Lung Cancer
A comparative analysis of novel pyrrolo[2,3-d]pyrimidine derivatives against established EGFR inhibitors reveals promising efficacy and selectivity for non-small cell lung cancer (NSCLC) cells harboring activating and resistant EGFR mutations. These findings position this class of compounds as a significant area of interest for the development of next-generation targeted therapies.
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, such as the T790M and C797S mutations, continually drives the need for novel therapeutic strategies. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a robust platform for the design of potent and selective EGFR inhibitors capable of overcoming these resistance mechanisms. This guide provides a comparative overview of the efficacy of promising pyrrolo[2,3-d]pyrimidine derivatives, supported by experimental data, and outlines the methodologies for their evaluation.
Comparative Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives
Recent studies have highlighted several pyrrolo[2,3-d]pyrimidine derivatives with potent inhibitory activity against EGFR-mutated NSCLC cells. The following tables summarize the in vitro efficacy of selected compounds compared to established EGFR TKIs.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (T790M Mutant) IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| Compound 12i | 22 | 0.21 | - | - |
| Compound 5k | 79 | Not Reported | Erlotinib | 55 |
| Compound 31r | Sparing | Subnanomolar (in triple mutant) | - | - |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Table 2: In Vitro Cellular Proliferation Inhibitory Activity (IC50)
| Compound | Cell Line | EGFR Mutation Status | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Compound 12i | HCC827 | Exon 19 Deletion | Potent Inhibition (493-fold more than in normal cells) | - | - |
| Compound 5k | HepG2 | Not NSCLC | 29-59 (cytotoxicity) | Sunitinib | - |
| Compound 31r | PC-9 (triple mutant xenograft) | Exon 19 Del/T790M/C797S | Significant tumor growth suppression | - | - |
IC50 values represent the concentration of the drug required to inhibit the proliferation of 50% of the cells.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Pyrrolo[2,3-d]pyrimidine derivatives typically function by competitively binding to the ATP-binding pocket of the EGFR kinase domain. Some derivatives are designed to form a covalent bond with a cysteine residue (Cys797) in the active site, leading to irreversible inhibition. This mechanism is particularly effective against the T790M resistance mutation. By inhibiting EGFR autophosphorylation, these compounds block the activation of downstream signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Caption: EGFR signaling pathway and its inhibition.
Experimental Protocols
The evaluation of pyrrolo[2,3-d]pyrimidine derivatives involves a series of standard in vitro assays to determine their efficacy and mechanism of action.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate NSCLC cells (e.g., HCC827, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine derivative or a reference drug for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1][2][3][4]
2. Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat NSCLC cells with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[5][6][7]
3. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect the phosphorylation status of EGFR and its downstream targets.
-
Protein Extraction: Treat cells with the compound for a short period (e.g., 2-6 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][9][10][11][12]
Caption: Experimental workflow for compound evaluation.
Conclusion
Pyrrolo[2,3-d]pyrimidine derivatives represent a highly promising class of EGFR inhibitors with the potential to address acquired resistance in NSCLC. The compelling preclinical data for compounds such as 12i and 31r underscore the value of this scaffold for developing potent and selective therapies. Further investigation, including in vivo studies and detailed pharmacokinetic and pharmacodynamic profiling, is warranted to translate these promising findings into clinical applications for patients with EGFR-mutated NSCLC.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to In Vivo Biomarker Analysis for PKB/Akt Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo biomarker analysis strategies for evaluating the pharmacodynamic (PD) effects of Protein Kinase B (PKB), also known as Akt, signaling inhibitors. We will focus on two prominent pan-Akt inhibitors, Ipatasertib (GDC-0068) and Capivasertib (AZD5363), and detail the experimental methodologies for key biomarker assays.
Introduction to PKB/Akt Signaling
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[2] Akt is a central node in this pathway, and its hyperactivation, often due to genetic alterations such as PTEN loss or PIK3CA mutations, is a key driver of tumorigenesis.[3] Therefore, the development of potent and selective Akt inhibitors is a major focus in oncology drug discovery.
To effectively evaluate the in vivo efficacy of these inhibitors, robust biomarker analysis is essential. This involves measuring the modulation of downstream targets of Akt to confirm target engagement and to understand the dose-response relationship of the drug. Key downstream biomarkers include phosphorylated forms of Glycogen Synthode Kinase 3 beta (pGSK3β), Proline-Rich Akt Substrate of 40 kDa (pPRAS40), and Ribosomal Protein S6 (pS6). Additionally, assessing the impact on cell proliferation, commonly measured by the Ki67 marker, provides crucial information on the anti-tumor activity of the inhibitor.
Comparative Analysis of Akt Inhibitors: Ipatasertib vs. Capivasertib
Ipatasertib and Capivasertib are both potent, orally bioavailable, ATP-competitive pan-Akt inhibitors that have been extensively evaluated in preclinical and clinical settings.[4][5] While both drugs target all three Akt isoforms, they exhibit subtle differences in their biochemical potency and have been investigated under various dosing schedules.
Below is a comparative summary of their in vitro potency and in vivo pharmacodynamic effects on key biomarkers.
| Feature | Ipatasertib (GDC-0068) | Capivasertib (AZD5363) |
| Mechanism of Action | ATP-competitive pan-Akt inhibitor | ATP-competitive pan-Akt inhibitor |
| IC50 (Akt1) | 5 nM[6] | 3 nM[7] |
| IC50 (Akt2) | 18 nM[6] | 8 nM[7] |
| IC50 (Akt3) | 8 nM[6] | 8 nM[7] |
Table 1: In Vitro Biochemical Potency of Ipatasertib and Capivasertib.
| Biomarker | Ipatasertib (GDC-0068) | Capivasertib (AZD5363) |
| pGSK3β Inhibition | Dose-dependent inhibition observed in xenograft models.[3] | Significant decrease from baseline observed in patients treated with 480 mg b.i.d. (H-score absolute change: -55.3, P=0.006).[8] Dose-dependent reduction also seen in xenografts.[7] |
| pPRAS40 Inhibition | Down-regulation observed in PC3 prostate tumor xenografts.[6] | Significant decrease from baseline in patients at 480 mg b.i.d. (H-score absolute change: -83.8, P<0.0001).[8] Reductions of 50-80% in xenograft models were associated with significant anti-tumor activity.[9] |
| pS6 Inhibition | Reduction observed in BT474-Tr xenografts.[6] | Significant decrease from baseline in patients at 480 mg b.i.d. (H-score absolute change: -42.3, P=0.004).[8] |
| Ki67 Inhibition | Not explicitly quantified in the provided search results. | Significant decrease in percentage of positive nuclei in patients at 480 mg b.i.d. (absolute change: -9.6%, P=0.031).[8] |
| Tumor Growth Inhibition (TGI) | Over 90% TGI in preclinical xenograft models with PTEN-null status at doses of 200 mg daily.[3] | Dose-dependent growth inhibition of xenografts from various tumor types.[7] |
Table 2: In Vivo Pharmacodynamic Effects of Ipatasertib and Capivasertib.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the key concepts discussed, the following diagrams were generated using Graphviz.
Caption: The PKB/Akt signaling pathway and points of inhibition.
Caption: A typical experimental workflow for Western blot analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo biomarker analysis. Below are step-by-step protocols for key assays.
Immunohistochemistry (IHC) for pAkt in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue
-
Tissue Preparation and Sectioning:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 4-8 hours at room temperature.[10]
-
Dehydrate the tissue through a series of graded ethanol solutions (e.g., 70%, 90%, 100%).[10]
-
Clear the tissue with xylene and embed in paraffin wax.[10]
-
Cut 5 µm thick sections using a microtome and mount on charged slides.[11]
-
Dry the slides overnight at 37°C.[11]
-
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker, water bath, or microwave. The exact time and temperature should be optimized for the specific antibody.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-30 minutes.[12]
-
Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[13]
-
Incubate with the primary antibody against pAkt (e.g., pAkt-S473) diluted in antibody diluent overnight at 4°C in a humidified chamber.
-
Wash slides with wash buffer.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.[13]
-
Wash slides and then incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a chromogen solution such as 3,3'-diaminobenzidine (DAB) until the desired staining intensity is reached.[2]
-
Counterstain with hematoxylin to visualize cell nuclei.[2]
-
-
Dehydration and Mounting:
-
Analysis:
-
Staining intensity and the percentage of positive cells are typically evaluated and can be combined to generate an H-score for semi-quantitative analysis.
-
Western Blot for pPRAS40 in Tumor Lysates
-
Tumor Lysate Preparation:
-
Flash-freeze freshly dissected tumor tissue in liquid nitrogen and store at -80°C.[14]
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14] A general guideline is to use 500 µL of lysis buffer for every 10 mg of tissue.[15]
-
Keep the homogenate on ice for 30 minutes with occasional vortexing.[15]
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[14]
-
Carefully collect the supernatant (protein lysate) and transfer it to a new pre-chilled tube.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay, as it is compatible with detergents commonly found in lysis buffers.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.[16]
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.[16]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Incubate the membrane with the primary antibody against pPRAS40 diluted in blocking buffer overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times with TBST for 5-10 minutes each.[16]
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.[16]
-
-
Detection and Analysis:
ELISA for Phosphorylated Akt in Tumor Lysates
-
Tumor Lysate Preparation:
-
Prepare tumor lysates as described in the Western Blot protocol, ensuring the use of a lysis buffer compatible with ELISA (e.g., avoiding high concentrations of SDS). A typical lysis buffer for ELISA would contain a non-ionic detergent like Triton X-100.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
-
ELISA Procedure (based on a typical sandwich ELISA kit):
-
Dilute the tumor lysates to a suitable concentration within the detection range of the kit. It is recommended to perform a serial dilution for initial experiments to determine the optimal dilution factor.
-
Add 100 µL of the diluted samples and standards to the appropriate wells of the microplate pre-coated with a capture antibody for total Akt.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.[13]
-
Aspirate the contents of the wells and wash four times with the provided wash buffer.[13]
-
Add 100 µL of the detection antibody specific for phosphorylated Akt (e.g., pAkt-S473) to each well.
-
Incubate for 1 hour at room temperature with shaking.[13]
-
Wash the wells again.
-
Add 100 µL of an HRP-conjugated secondary antibody or streptavidin-HRP solution.
-
Incubate for 1 hour at room temperature with shaking.[13]
-
Wash the wells.
-
Add 100 µL of a TMB substrate solution and incubate in the dark for 30 minutes at room temperature.[13]
-
Stop the reaction by adding 50 µL of stop solution.[13]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of phosphorylated Akt in the tumor samples by interpolating their absorbance values from the standard curve.
-
Normalize the amount of phosphorylated Akt to the total protein concentration of the lysate for each sample.
-
Conclusion
The in vivo analysis of biomarkers is a cornerstone of preclinical and clinical development for PKB/Akt signaling inhibitors. This guide has provided a comparative overview of two leading inhibitors, Ipatasertib and Capivasertib, highlighting their potency and pharmacodynamic effects. By following the detailed experimental protocols for IHC, Western blotting, and ELISA, researchers can generate robust and reproducible data to effectively evaluate the in vivo efficacy of novel Akt-targeted therapies, ultimately accelerating the development of new cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. youtube.com [youtube.com]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Ipatasertib | C24H32ClN5O2 | CID 24788740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Proliferation and AKT Activity Biomarker Analyses after Capivasertib (AZD5363) Treatment of Patients with ER+ Invasive Breast Cancer (STAKT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 11. bosterbio.com [bosterbio.com]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Protein extraction and western blot (mouse tissues) [protocols.io]
- 14. ptglab.com [ptglab.com]
- 15. origene.com [origene.com]
- 16. bio-rad.com [bio-rad.com]
- 17. raybiotech.com [raybiotech.com]
Pyrrolo[2,3-d]pyrimidine Inhibitors: A Comparative Analysis of Cross-Reactivity
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors.[1][2] Its resemblance to adenine allows it to competitively bind to the ATP-binding site of a wide range of kinases, leading to the development of targeted therapies for various diseases, particularly cancer.[1][2] However, this binding versatility also presents a significant challenge: the potential for cross-reactivity with unintended kinase targets, which can lead to off-target effects and toxicity. This guide provides a comparative analysis of the cross-reactivity profiles of several pyrrolo[2,3-d]pyrimidine-based inhibitors, supported by experimental data and detailed protocols.
Kinase Inhibitor Selectivity Profiles
The selectivity of pyrrolo[2,3-d]pyrimidine-based inhibitors is a critical factor in their therapeutic efficacy and safety. Extensive kinase profiling is essential to understand their activity across the human kinome. The following tables summarize the inhibitory activity (IC50 values) of various pyrrolo[2,3-d]pyrimidine compounds against a panel of kinases, highlighting their potency and selectivity.
Table 1: Cross-Reactivity of RET Kinase Inhibitors
| Compound | RET IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Other Kinases IC50 (nM) | Reference |
| Compound 1 | Potent (not specified) | Minimal risk of inhibition | --- | [3][4] |
| Compound 4 | Moderate (not specified) | Broad selectivity | Favorable physicochemical properties | [4] |
| Compound 59 | Low nanomolar | --- | Inhibits RET V804M mutant | [5][6] |
Table 2: Selectivity of Src Family Kinase Inhibitors
| Compound | Src IC50 | Fyn IC50 | EGFR IC50 | Kit IC50 | Flt3 IC50 | Abl IC50 | Abl T315I IC50 | Reference |
| Compound 8h | 7.1 µM (U87 cell line) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |
| General Series 8a-j | Selective for Src | Less active | Less active | Less active | Less active | Less active | Less active | [7] |
Table 3: Profile of Aurora A Kinase Inhibitors
| Compound | Aurora A IC50 (nM) | Aurora B (% control @ 100nM) | Aurora C (% control @ 100nM) | Reference |
| Compound 11 | 0.74 | 14 | 18 | [8] |
| Alisertib | Not specified | Less selective than Cpd 11 | Not specified | [8] |
Table 4: JAK Family Inhibitor Selectivity
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity | Reference |
| Compound 8m | 0.16 | 6.5 | Not specified | 40.6-fold for JAK1 over JAK2 | [9] |
| Compound 8o | 0.3 | 3.0 | Not specified | 10-fold for JAK1 over JAK2 | [9] |
| Compound 16c | Not specified | 6 | >582 | >97-fold for JAK2 over JAK3 | [10] |
| Tofacitinib | Not specified | 5 | Not specified | --- | [10] |
Table 5: Multi-Kinase Inhibitor Profile
| Compound | EGFR IC50 (nM) | Her2 IC50 (nM) | VEGFR2 IC50 (nM) | CDK2 IC50 (nM) | Reference |
| Compound 5k | 40 | 115 | 89 | 204 | [11] |
| Sunitinib | Not specified | Not specified | 261 | Not specified | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-reactivity studies of pyrrolo[2,3-d]pyrimidine-based inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is a common method for determining the in vitro potency of kinase inhibitors.[12]
Principle: The assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition of the kinase.[12]
Materials:
-
Kinase of interest (e.g., JAK2, EGFR)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Test compounds (pyrrolo[2,3-d]pyrimidine inhibitors) dissolved in DMSO
-
Kinase buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Dispense a small volume of the diluted compounds into the wells of the 384-well plate. Include wells with DMSO only as a vehicle control (100% kinase activity) and wells without the kinase enzyme as a "no kinase" control (0% kinase activity).
-
Kinase Reaction Initiation: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase buffer. Dispense this mixture into each well of the assay plate.
-
Incubation: Gently mix the plate on a plate shaker and incubate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal and then measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay determines the effect of the inhibitors on the growth of cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., U87 glioblastoma, HepG2 liver cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine inhibitors for a specified period (e.g., 72 hours).
-
Viability Assessment: After the treatment period, assess cell viability using a suitable method, such as the MTT assay. This involves adding MTT reagent to the wells, which is converted by viable cells into a colored formazan product.
-
Data Analysis: Measure the absorbance of the formazan product and calculate the percentage of cell viability relative to untreated control cells. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth, is then determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and evaluation of these inhibitors.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine-based inhibitors.
Caption: General experimental workflow for a luminescence-based kinase inhibition assay.
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold remains a highly versatile and potent core for the development of kinase inhibitors. The presented data highlights the diverse selectivity profiles that can be achieved through chemical modifications, leading to inhibitors targeting specific kinases like RET, Src, Aurora A, and members of the JAK family, as well as multi-kinase inhibitors. Understanding the cross-reactivity of these compounds through comprehensive profiling is paramount for the development of safe and effective therapeutics. The detailed experimental protocols provided serve as a foundation for researchers to conduct their own comparative studies and further refine the selectivity of future pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Oral Bioavailability of Novel Pyrrolo[2,3-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and investigational drugs, particularly kinase inhibitors. A critical parameter for the successful clinical translation of these analogs is their oral bioavailability, which dictates the fraction of an orally administered dose that reaches systemic circulation. This guide provides an objective comparison of the oral bioavailability of different pyrrolo[2,3-d]pyrimidine analogs, supported by experimental data, to aid researchers in drug design and development.
Quantitative Comparison of Oral Bioavailability
The following table summarizes the key pharmacokinetic parameters related to the oral bioavailability of selected pyrrolo[2,3-d]pyrimidine analogs in rats.
| Compound | Target(s) | Animal Model | Oral Dose | Oral Bioavailability (F%) | Key Findings |
| Tofacitinib | JAK1, JAK2, JAK3 | Sprague-Dawley Rats | 10 mg/kg | 29.1%[1] | Extensive first-pass metabolism is a key factor for its moderate bioavailability in rats.[1] |
| Compound 16c | JAK2 | Sprague-Dawley Rats | Not Specified | 73.57% | This novel pyrrolo[2,3-d]pyrimidine-phenylamide hybrid demonstrates significantly higher oral bioavailability compared to Tofacitinib in rats. |
| Baricitinib | JAK1, JAK2 | Sprague-Dawley Rats | 2 mg/kg | Not explicitly stated, but Cmax of 129.08 ± 91.4 ng/mL and AUC0–∞ of 222.53 ± 107.2 ng·h/mL were reported.[2] | While the absolute bioavailability in rats is not provided in the reviewed literature, a separate study showed that a lipid-polymer nanoparticle formulation increased its bioavailability by 2.92 times compared to a pure suspension, indicating formulation can significantly impact its absorption.[3] In humans, Baricitinib has a high oral bioavailability of approximately 80-97%.[4][5] |
| Compound 8o | JAK1 | Not Specified | Not Specified | Data not publicly available | Described as having an "improved PK profile" and better in vivo efficacy than Tofacitinib, suggesting potentially favorable oral bioavailability. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are the experimental protocols for the cited oral bioavailability studies.
Pharmacokinetic Study of Tofacitinib in Rats
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Housing and Acclimatization: Animals were housed in a controlled environment and allowed to acclimatize before the experiment.
-
Drug Formulation and Administration: For oral administration, Tofacitinib was dissolved in a suitable vehicle and administered by oral gavage at a dose of 10 mg/kg.[1] For intravenous administration (to determine absolute bioavailability), the drug was administered via the jugular vein.
-
Blood Sampling: Blood samples were collected from the carotid artery at predetermined time points (e.g., 0, 5, 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes) after drug administration.[6]
-
Sample Processing and Analysis: Plasma was separated from blood samples by centrifugation. The concentration of Tofacitinib in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
-
Pharmacokinetic Analysis: The oral bioavailability (F%) was calculated as (AUCoral / Doseoral) / (AUCiv / Doseiv) × 100, where AUC is the area under the plasma concentration-time curve.[1]
Pharmacokinetic Study of Compound 16c in Rats
-
Animal Model: Sprague-Dawley rats.
-
Drug Administration: The compound was administered both intravenously and orally to different groups of rats.
-
Pharmacokinetic Analysis: The oral bioavailability was determined by comparing the area under the curve (AUC) of the oral dose to the intravenous dose. The reported oral bioavailability (F) was 73.57%.
Pharmacokinetic Study of Baricitinib in Rats
-
Animal Model: Male Sprague-Dawley rats (200–230 g).[2]
-
Drug Formulation and Administration: Baricitinib was prepared as a suspension in 1% carboxymethyl cellulose and administered orally at a dose of 2 mg/10 mL/kg after overnight fasting.[2]
-
Blood Sampling: Blood samples (approximately 0.25 mL) were collected from the retro-orbital plexus into heparinized tubes at 0.0, 0.25, 0.5, 0.75, 1.0, 1.25, 2.0, 3.0, 5.0, 7.0, 9.0, and 11.0 hours post-dosing.[2]
-
Sample Processing and Analysis: Plasma was separated by centrifugation and stored at -80 °C until analysis by a validated hydrophilic interaction liquid chromatography–tandem mass spectrometry (HILIC-MS/MS) method.[2]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax and AUC were calculated from the plasma concentration-time data.[2]
Signaling Pathway and Experimental Workflow
The pyrrolo[2,3-d]pyrimidine analogs discussed in this guide are predominantly inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical pathway in cytokine signaling and is implicated in various inflammatory and autoimmune diseases.
References
- 1. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of Sustained Release Baricitinib Loaded Lipid-Polymer Hybrid Nanoparticles with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of α‐Mangostin on the Pharmacokinetic Profile of Tofacitinib in Rats Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antiviral Efficacy of 7H-pyrrolo[2,3-d]pyrimidine Analogs Against Zika and Dengue Viruses
A comprehensive guide for researchers and drug development professionals on the antiviral activity of novel 7H-pyrrolo[2,3-d]pyrimidine compounds. This document provides a comparative analysis of their efficacy against Zika virus (ZIKV) and Dengue virus (DENV), supported by experimental data and detailed protocols.
A series of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine analogs have demonstrated promising antiviral activities against the flaviviruses Zika and Dengue.[1][2] These compounds represent a novel chemotype in the pursuit of effective antiviral therapies against these significant human pathogens.[1] This guide summarizes the key findings on their efficacy and provides insights into the experimental methodologies used for their evaluation. While the precise molecular target of these compounds is still under investigation, their broad-spectrum activity against these two flaviviruses suggests a potentially conserved mechanism of action.[1]
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral efficacy and cellular toxicity of the 7H-pyrrolo[2,3-d]pyrimidine analogs were evaluated using established in vitro assays. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) were determined to assess the therapeutic potential of these compounds. The data presented below is a summary from studies on selected lead compounds.
| Compound | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 1 | ZIKV | Titer Reduction | 5.2 | 20 | 3.8 |
| 8 | ZIKV | Titer Reduction | ~13 (EC99) | >50 | Not directly comparable |
| 11 | ZIKV | Titer Reduction | ~13 (EC99) | 35.4 | Not directly comparable |
| 1 | DENV-2 | Plaque Reduction | >8.5 | 20 | <2.4 |
| 8 | DENV-2 | Plaque Reduction | <8.5 | >50 | >5.9 |
| 11 | DENV-2 | Plaque Reduction | <8.5 | 35.4 | >4.2 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the 7H-pyrrolo[2,3-d]pyrimidine analogs.
Cell and Virus Culture
-
Cell Lines: Human hepatoma (Huh-7) cells were used for the Dengue virus inhibition assays, while African green monkey kidney (Vero) cells were utilized for Zika virus plaque assays and for cytotoxicity assessments.
-
Virus Strains: The studies utilized a Zika virus strain (e.g., MR766 or a recent isolate) and Dengue virus serotype 2 (DENV-2).
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
Zika Virus Titer Reduction Assay
This assay quantifies the ability of the compounds to inhibit the production of infectious virus particles.
-
Cell Seeding: Vero cells are seeded in 24-well plates and grown to confluency.
-
Infection: The cell monolayers are infected with ZIKV at a specified multiplicity of infection (MOI), typically 0.1, for 2 hours at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS). Media containing serial dilutions of the test compounds is then added to the wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Virus Quantification: The culture supernatants are collected, and the amount of infectious virus is determined by a plaque assay on fresh Vero cell monolayers. The EC50 value is calculated as the compound concentration that reduces the virus titer by 50%.
Dengue Virus Plaque Reduction Neutralization Test (PRNT)
This "gold standard" assay measures the ability of a compound to neutralize viral infectivity.
-
Cell Seeding: Huh-7 or Vero cells are seeded in 24-well plates and grown to confluency.
-
Virus-Compound Incubation: DENV-2 is pre-incubated with serial dilutions of the test compounds for 1 hour at 37°C.
-
Infection: The cell monolayers are infected with the virus-compound mixtures for 2 hours at 37°C.
-
Overlay: After infection, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Plates are incubated for 5-7 days to allow for plaque development.
-
Plaque Visualization and Counting: The cells are fixed with formaldehyde and stained with crystal violet to visualize the plaques. The number of plaques in the compound-treated wells is compared to the number in the untreated control wells. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of the compounds on cell viability.
-
Cell Seeding: Vero cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for the same duration as the antiviral assays (e.g., 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm. The CC50 value is the compound concentration that reduces cell viability by 50%.
Mandatory Visualizations
Proposed Antiviral Mechanism of Action
While the exact target for this series of 7H-pyrrolo[2,3-d]pyrimidine analogs has not been definitively identified, a common mechanism for nucleoside analog inhibitors of flaviviruses is the targeting of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of viral replication inhibition.
Experimental Workflow for Antiviral Compound Screening
The following diagram outlines the general workflow for screening and evaluating the antiviral potency of the 7H-pyrrolo[2,3-d]pyrimidine analogs.
Caption: Workflow for antiviral compound evaluation.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a clear, step-by-step guide for the safe disposal of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, ensuring compliance with safety protocols and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound may cause skin, eye, and respiratory irritation.[1][2] In case of exposure, follow the first aid measures outlined below.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]
-
Skin Contact: Remove all contaminated clothing and flush skin with plenty of water and soap for at least 15 minutes. If irritation occurs, seek medical attention.[1][2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][4]
Personal Protective Equipment (PPE) Summary
Consistent use of appropriate PPE is mandatory when handling and disposing of this chemical.
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use.[1][2][4] |
| Eye/Face Protection | Use safety glasses with side-shields or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[2] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat is standard. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
1. Waste Collection and Segregation:
-
Solid Waste: Collect any solid residue, unused product, or contaminated materials (e.g., filter paper, weighing boats) in a dedicated, clearly labeled, and sealable hazardous waste container.[3]
-
Contaminated Labware: Thoroughly decontaminate any glassware or equipment that has come into contact with the chemical. If decontamination is not possible, the labware should also be disposed of as hazardous waste.
-
Personal Protective Equipment: Used gloves and other disposable PPE should be collected in a designated hazardous waste container.
2. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[3]
-
Carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3]
-
Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3]
3. Waste Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.
-
The recommended methods of disposal are controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.[5]
-
Follow all local, state, and federal regulations regarding hazardous waste disposal.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Face shield and safety glasses. | To protect against splashes, dust, and vapors. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) and appropriate protective clothing. | To prevent skin contact, which may cause irritation or be harmful if absorbed.[1][3][5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working in poorly ventilated areas or when dust or aerosols may be generated.[1][3] |
| General Hygiene | Lab coat, closed-toe shoes. | To prevent contamination of personal clothing and protect against accidental spills. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][2]
-
Before handling, inspect all PPE for integrity.
2. Handling the Compound:
-
Avoid all personal contact, including inhalation of dust or vapors.[2]
-
Wear the full complement of recommended PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the handling area.[2]
-
Avoid the formation of dust and aerosols.[4]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the individual to fresh air immediately. If not breathing, give artificial respiration. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
4. Spill Management:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For minor spills, use dry clean-up procedures to avoid generating dust.[2] Carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1][2]
-
For major spills, contain the spill with sand, earth, or vermiculite.[2] Prevent the spillage from entering drains or water courses.[2]
5. Storage:
-
Store away from incompatible materials and foodstuff containers.[2]
6. Disposal:
-
Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Do not allow the product to enter sewer systems.[6]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, emphasizing critical safety checkpoints.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
